3-Aminopyrrolidine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276538, DTXSID10869408 | |
| Record name | 3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-79-6 | |
| Record name | 3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminopyrrolidine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its constrained cyclic structure and the presence of a primary amine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, and safety information for this compound and its common forms. Detailed experimental protocols for the synthesis of a chiral derivative and a standard protection reaction are presented. Furthermore, this guide explores the role of this compound derivatives as potent modulators of key signaling pathways, including their action as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors, with illustrative diagrams of the involved pathways.
Chemical and Physical Properties
This compound is a chiral molecule that exists as two enantiomers, (R)- and (S)-3-aminopyrrolidine, as well as a racemic mixture. It is also commonly available as a dihydrochloride (B599025) salt. The fundamental properties of these forms are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | Racemic this compound | (R)-(+)-3-Aminopyrrolidine | (S)-(-)-3-Aminopyrrolidine | This compound Dihydrochloride |
| CAS Number | 79286-79-6[1][2] | 116183-82-5[3][4] | 128345-57-3[5] | 103831-11-4[6] |
| Molecular Formula | C₄H₁₀N₂[1][2] | C₄H₁₀N₂[3][4] | C₄H₁₀N₂[5] | C₄H₁₀N₂ · 2HCl[6] |
| Molecular Weight | 86.14 g/mol [1][2][7] | 86.14 g/mol [3][4] | 86.14 g/mol [5] | 159.06 g/mol [6] |
| Appearance | Clear liquid[7] | Colorless to light brown liquid[3] | - | Solid[6] |
| Boiling Point | 159-160 °C[7] | 164-165 °C[3][4] | 164-165 °C[5] | >300 °C[6] |
| Density | 0.98 g/mL[7] | 0.984 g/mL at 25 °C[3][4] | 0.967 g/mL at 25 °C[5] | - |
| Refractive Index | - | n20/D 1.489[4] | n20/D 1.488[5] | - |
| Optical Rotation | - | [α]/D +20° (neat)[4] | [α]20/D −20° (neat)[5] | - |
Safety Information
Proper handling of this compound is crucial due to its hazardous nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic and salt forms.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Form | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Racemic this compound | Danger | H314: Causes severe skin burns and eye damage.[1][2] | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[8] |
| This compound Dihydrochloride | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | P261, P264, P271, P280, P302+P352, P305+P351+P338[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a chiral this compound derivative and a common protection reaction.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline
This multi-step synthesis involves the conversion of readily available trans-4-hydroxy-L-proline to the desired (S)-3-aminopyrrolidine dihydrochloride with an inversion of stereochemistry.[9][10]
Step 1: Decarboxylation to (R)-3-Hydroxypyrrolidine
-
To a solution of trans-4-hydroxy-L-proline in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of an acid or base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by distillation under reduced pressure.
Step 2: N-Boc Protection of (R)-3-Hydroxypyrrolidine
-
Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone (B3395972).[6]
-
Add an appropriate base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove impurities and the base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Step 3: Sulfonylation of the Hydroxyl Group
-
Dissolve the N-Boc protected alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to give the mesylated intermediate.
Step 4: Azidation with Stereochemical Inversion
-
Dissolve the mesylated compound in a polar aprotic solvent like DMF.
-
Add sodium azide (B81097) (NaN₃) and heat the reaction mixture (e.g., to 80-100 °C).
-
Monitor the reaction for the disappearance of the starting material. This SN2 reaction proceeds with an inversion of configuration at the carbon center.
-
After completion, cool the mixture, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
Step 5: Reduction of the Azide and Deprotection
-
Dissolve the azido (B1232118) compound in a suitable solvent like methanol (B129727) or ethanol.
-
Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]
-
Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Stir the mixture to effect the deprotection of the N-Boc group.
-
Remove the solvent under reduced pressure to obtain the crude (S)-3-aminopyrrolidine dihydrochloride.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Synthetic workflow for (S)-3-Aminopyrrolidine Dihydrochloride.
N-Boc Protection of this compound
This procedure describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 9.5:0.5 mixture of water and acetone (approximately 10 mL per mmol of amine).[6]
-
Base Addition: If using an amine salt, first freebase it by adding a suitable base (e.g., triethylamine, 1.1 eq) and stirring for a few minutes. For the free amine, a mild base like sodium bicarbonate (2.0 eq) can be added.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Work-up:
-
Once the reaction is complete, if DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
If a water/acetone mixture was used, add dichloromethane to extract the product.[6] The organic layer is then separated.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the N-Boc protected this compound.[6] The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Caption: General workflow for N-Boc protection of this compound.
Biological Significance and Signaling Pathways
Derivatives of this compound have been identified as potent modulators of various biological targets, making them highly valuable in drug development.
This compound Derivatives as CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[11][12] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. This compound derivatives have been developed as potent CCR2 antagonists, blocking the downstream signaling cascade.[11]
Upon binding of CCL2 to CCR2, a G-protein coupled receptor, several downstream signaling pathways are activated, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[9][11][13] These pathways regulate transcription factors and genes involved in cell survival, proliferation, cytokine production, and migration.[11] By blocking the initial ligand-receptor interaction, this compound-based CCR2 antagonists can mitigate the inflammatory response.
Caption: Inhibition of the CCL2/CCR2 signaling pathway by this compound antagonists.
Dual Inhibition of Abl and PI3K Kinases
Certain derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[2] Both kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of several cancers.
The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[14] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is common in many cancers.[4][7] Dual inhibition of both Abl and PI3K offers a promising strategy to overcome resistance to single-target therapies and achieve a more potent anti-cancer effect.
Caption: Dual inhibition of Abl and PI3K signaling by (S)-3-aminopyrrolidine derivatives.
Conclusion
This compound and its derivatives represent a cornerstone in the development of novel therapeutics. The data and protocols presented in this guide underscore the compound's significance, from its fundamental chemical properties to its role in complex biological pathways. For researchers and drug development professionals, a thorough understanding of this versatile scaffold is essential for the design and synthesis of next-generation targeted therapies. The continued exploration of this compound's chemical space promises to yield further breakthroughs in the treatment of a wide array of diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Physicochemical properties of 3-Aminopyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile, chiral heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its rigid, five-membered ring structure and the presence of both primary and secondary amine functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) motif can enhance aqueous solubility and provide key hydrogen bonding interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its role in the development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding its use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂ | [1][3] |
| Molecular Weight | 86.14 g/mol | [1][3][4] |
| Appearance | Clear, colorless to pale yellow or brown liquid | [1] |
| Boiling Point | 159-165 °C | [1][5] |
| Melting Point | Not available for free base; >300 °C for dihydrochloride (B599025) salt | |
| Density | Racemic: ~0.98 g/mL(R)-enantiomer: 0.984 g/mL at 25 °C(S)-enantiomer: 0.967 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.488 - 1.491 | [5] |
| pKa (Predicted) | 9.94 ± 0.20 | [6] |
| LogP (XLogP3) | -0.9 | [4] |
| Aqueous Solubility | Data not readily available in searched literature.[7] However, its low molecular weight and polar amine groups suggest high water solubility. | |
| CAS Number | Racemic: 79286-79-6(R)-enantiomer: 116183-82-5(S)-enantiomer: 128345-57-3 | [1][3] |
Spectral Data
Detailed spectral data for unfunctionalized this compound is not widely published in common databases.
-
NMR Spectroscopy: 1H NMR spectra are available for N-protected derivatives, such as N-Cbz-3-aminopyrrolidine.[8][9] These spectra are useful for confirming the successful incorporation of the scaffold during synthesis.
-
IR Spectroscopy: The infrared spectrum of gaseous pyrrolidine shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹.[10] The spectrum of this compound would be expected to show additional peaks corresponding to the primary amine group.
-
Mass Spectrometry: A mass spectrum for this compound is available in the NIST database.[4]
Experimental Protocols & Workflows
Accurate determination of physicochemical properties like pKa and LogP is essential for drug development. Standardized protocols are outlined below.
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a compound like this compound.
Protocol for pKa Determination (Potentiometric Titration)
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel with a magnetic stirrer.
-
Add KCl solution to maintain ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
For a basic compound like this compound, titrate the solution by adding small, precise increments of 0.1 M HCl.
-
After each addition, allow the pH reading to stabilize and record the value.
-
-
Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Identify the inflection point of the resulting sigmoid curve. At the half-equivalence point (the midpoint of the steepest part of the curve), the pH is equal to the pKa.
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to more accurately locate the equivalence point.
-
Protocol for LogP Determination (Shake-Flask Method)
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation:
-
Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol.
-
Mutually saturate the two phases by mixing them vigorously for several hours, then allowing them to separate completely.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/aqueous buffer mixture in a separation funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the two phases to fully separate. Centrifugation can be used to accelerate this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of this ratio: LogP = log10([Compound]octanol / [Compound]aqueous).
-
Synthesis and Biological Activity
This compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.
Generalized Synthesis Workflow
A common synthetic strategy involves the stereospecific conversion from a chiral starting material like hydroxyproline (B1673980) or the resolution of a racemic mixture. The diagram below shows a conceptual workflow.
Role in Drug Development
Derivatives of this compound have shown significant activity as antagonists and inhibitors in several therapeutic areas:
-
CCR2 Antagonists: Novel this compound derivatives have been synthesized and identified as highly potent antagonists of the human C-C chemokine receptor 2 (CCR2).[11] CCR2 and its ligand CCL2 are implicated in various inflammatory diseases and cancer, making this a key therapeutic target.[12][13][14]
-
Abl/PI3K Dual Inhibitors: The (S)-3-aminopyrrolidine scaffold has been used to develop dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell signaling pathways.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The this compound template has been explored for the development of drug candidates with dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory activity for the treatment of depression.
Biological Context: Simplified CCR2 Signaling Pathway
The diagram below illustrates the mechanism of CCR2 signaling and the point of intervention for a this compound-based antagonist.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, combined with its stereochemical features, make it a valuable and versatile scaffold. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective application in the rational design and synthesis of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 79286-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum [chemicalbook.com]
- 9. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-3-Aminopyrrolidine
(S)-(-)-3-Aminopyrrolidine is a valuable chiral building block extensively utilized in the synthesis of novel pharmaceutical compounds. Its stereospecific structure and reactive amine group are crucial for creating complex molecules with high biological activity. This guide provides a detailed overview of a common synthetic route for (S)-(-)-3-Aminopyrrolidine, its characterization, and relevant experimental protocols.
Physicochemical Properties
The fundamental physical and chemical properties of (S)-(-)-3-Aminopyrrolidine are summarized below.
| Property | Value |
| Molecular Formula | C₄H₁₀N₂ |
| Molecular Weight | 86.14 g/mol [1] |
| CAS Number | 128345-57-3[2] |
| Boiling Point | 164-165 °C |
| Density | 0.967 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.488 |
| Optical Rotation ([α]20/D) | -20° (neat) |
Synthesis of (S)-(-)-3-Aminopyrrolidine Dihydrochloride (B599025)
A widely employed and cost-effective method for the synthesis of optically pure (S)-3-aminopyrrolidine dihydrochloride utilizes trans-4-hydroxy-L-proline as the starting material. This multi-step synthesis involves decarboxylation, protection of the amine group, sulfonation of the hydroxyl group, azidation with configuration inversion, and subsequent reduction and deprotection.[3]
Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline.
Caption: Synthesis pathway of (S)-3-aminopyrrolidine dihydrochloride.
Experimental Protocols
Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline
This protocol is based on a chiral synthesis method that is efficient and uses readily available materials.[3]
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
-
Dissolve trans-4-hydroxy-L-proline in a suitable solvent such as cyclohexanol.
-
Add a catalyst.
-
Heat the mixture to 120-180 °C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine hydrochloride.[3]
Step 2: N-tert-Butoxycarbonyl (Boc) Protection
-
Suspend (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane.
-
Add an organic base to act as an acid scavenger.
-
Introduce Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the secondary amine.
Step 3: Sulfonylation of the Hydroxyl Group
-
To the solution from the previous step, add methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).
Step 4: Azidation with Configuration Inversion (SN2 Reaction)
-
React the resulting (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine with sodium azide.
-
This nucleophilic substitution proceeds via an SN2 mechanism, leading to an inversion of configuration at the C3 position, forming (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine. The reaction is typically carried out at a temperature between 70-85 °C.[3]
Step 5: Reduction of the Azido (B1232118) Group and Deprotection of the Boc Group
-
Dissolve the (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine in an aqueous organic solvent.
-
Add triphenylphosphine (B44618) to reduce the azido group to an amino group.
-
Concurrently, add concentrated hydrochloric acid to remove the N-Boc protecting group.
-
This final step yields the target product, (S)-3-aminopyrrolidine dihydrochloride.[3]
Experimental Workflow
The general workflow for the synthesis and purification of (S)-(-)-3-Aminopyrrolidine is depicted below.
Caption: General experimental workflow.
Characterization Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized (S)-(-)-3-Aminopyrrolidine.
| Characterization Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrolidine ring and the amino group. The chemical shifts and coupling patterns are characteristic of the structure. |
| ¹³C NMR | Peaks representing the four unique carbon atoms in the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkane), and N-H bending vibrations. The N-H stretch for a secondary amine like pyrrolidine typically appears in the 3300-3500 cm⁻¹ region.[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (86.14 for the free base). Fragmentation patterns can further confirm the structure. |
Role in Drug Development
(S)-(-)-3-Aminopyrrolidine is a key intermediate in the synthesis of a wide range of therapeutic agents. Its incorporation into a drug molecule can significantly influence the compound's binding affinity and efficacy due to its specific stereochemistry.
Caption: Role as a building block in drug development.
References
Technical Guide: 3-Aminopyrrolidine Dihydrochloride - Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Aminopyrrolidine dihydrochloride (B599025), a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in the public domain, this document focuses on the predicted physicochemical properties based on its structure and provides detailed experimental protocols for researchers to determine these parameters. This guide serves as a foundational resource for initiating laboratory investigations, enabling the successful incorporation of this compound dihydrochloride into drug discovery and development workflows.
Introduction
This compound dihydrochloride is a versatile heterocyclic amine salt widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including enzyme inhibitors and central nervous system agents.[1] Its structural features, particularly the pyrrolidine (B122466) ring and the primary amine, make it a valuable component for generating molecular diversity and introducing desirable pharmacokinetic properties. An in-depth understanding of its solubility and stability is critical for its effective handling, formulation, and application in synthetic chemistry and drug development.
This guide outlines the predicted solubility and stability characteristics of this compound dihydrochloride and provides robust experimental protocols for their empirical determination.
Physicochemical Properties
This compound dihydrochloride is a white to off-white crystalline solid.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
Table 1: General Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂ · 2HCl | [4] |
| Molecular Weight | 159.06 g/mol | [4] |
| Melting Point | >300 °C (decomposes) | [2][3][5] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Hygroscopicity | Hygroscopic | [2][3][6] |
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound Dihydrochloride
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | The ionic nature of the dihydrochloride salt and the ability of the amine and hydrochloride ions to form strong hydrogen bonds with water molecules suggest high aqueous solubility.[1] |
| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions of the salt, leading to good solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic salts.[8][9] |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, DCM is not expected to effectively solvate the ionic salt. |
| Toluene, Hexane | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |
Stability Profile
The stability of this compound dihydrochloride is influenced by several factors, including temperature, pH, light, and humidity. Its hygroscopic nature is a key consideration for handling and storage.[2][3]
Table 3: Factors Affecting the Stability of this compound Dihydrochloride
| Condition | Predicted Stability Effect | Rationale |
| pH | pH-dependent. More stable at acidic pH. | As an amine salt, it is expected to be most stable in acidic conditions where the amine groups are protonated. In neutral to basic conditions, the formation of the free base could lead to increased susceptibility to oxidation and other degradation pathways. |
| Temperature | Degradation may occur at elevated temperatures. | Amine salts can be susceptible to thermal decomposition.[1] |
| Light | Potential for photodegradation. | While some amine compounds are stable to light, others can undergo photodegradation.[1] Empirical testing is necessary to determine its photostability. |
| Humidity | Hygroscopic; absorbs moisture. | The presence of absorbed water can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation pathways such as hydrolysis.[2][3][10][11][12][13] |
| Oxidation | Potential for oxidation. | The amine functional group can be susceptible to oxidation, which may be accelerated by factors such as pH, temperature, and the presence of metal ions. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound dihydrochloride.
Solubility Determination: Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound dihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method, to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Shake-Flask Solubility Workflow.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate, transparent vials and expose them to a range of stress conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[15][16] A control sample should be protected from light.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each vial. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound dihydrochloride from all degradation products. A diode array detector is useful for assessing peak purity.
-
Data Analysis: Plot the percentage of remaining this compound dihydrochloride against time for each stress condition to determine the degradation kinetics.[17] Characterize any significant degradation products using techniques like LC-MS.
Caption: Forced Degradation Workflow.
Handling and Storage
Given its hygroscopic nature, this compound dihydrochloride should be handled and stored with care to maintain its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture absorption and potential oxidation.[2][3]
-
Handling: Use in a well-ventilated area.[18][19] Avoid breathing dust.[18] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10][18]
Conclusion
While specific quantitative data on the solubility and stability of this compound dihydrochloride is not extensively documented in publicly available literature, its chemical structure as an amine dihydrochloride salt provides a strong basis for predicting its behavior. It is anticipated to be highly soluble in polar protic solvents and its stability is expected to be influenced by pH, temperature, light, and humidity. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters, ensuring its effective and reliable use in research and development.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. toku-e.com [toku-e.com]
- 4. This compound 98 103831-11-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. CN105181861A - Method for analysis of this compound hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. benchchem.com [benchchem.com]
Navigating the Handling and Storage of 3-Aminopyrrolidine Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
3-Aminopyrrolidine free base, a pivotal building block in contemporary drug discovery and development, demands meticulous handling and storage protocols to ensure laboratory safety and maintain compound integrity. This technical guide provides an in-depth overview of the necessary precautions, drawing from comprehensive safety data.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize key quantitative data for this compound free base.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H10N2[1][2] |
| Molecular Weight | 86.14 g/mol [1][2] |
| Physical State | Liquid (at 20°C)[1] |
| Appearance | Colorless to Very Pale Yellow Clear Liquid[1] |
| Boiling Point | 164 - 165 °C[3] |
| Flash Point | 63.89 °C (closed cup)[3] |
| Melting Point | 67 °C (for BOC protected solid form)[4] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Description |
| OSHA Haz Com (CFR 1910.1200) | Flammable Liquids (Category 4), Skin Corrosion/Irritation (Category 1C), Eye Damage/Irritation (Category 1)[1] |
| GHS Pictograms | Danger[1][2] |
| Hazard Statements | Combustible liquid. Causes severe skin burns and eye damage.[1] |
| NFPA Ratings | Health: 2, Flammability: 0, Reactivity: 0[4] |
| HMIS III Rating | Health: 2, Flammability: 0, Physical: 0[4] |
Experimental Protocols for Safe Handling
Adherence to established protocols is critical when working with this compound free base to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][6]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]
-
Foot Protection: Safety shoes are recommended as per 29 CFR 1910.136.[4]
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[1]
-
A chemical fume hood should be used to minimize inhalation of vapors.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
General Handling Procedures:
-
Pre-Handling: Read and understand the Safety Data Sheet (SDS) thoroughly before use.[4]
-
Dispensing: Avoid breathing dust, mist, or vapors.[4] Use a closed system where possible to prevent the generation of vapor or mist.[1]
-
Contact Avoidance: Avoid all personal contact, including inhalation.[7]
-
Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]
-
Equipment: Use non-sparking tools and explosion-proof equipment.[1][8] Take precautionary measures against static discharge.[8]
Storage and Stability
Proper storage is crucial for maintaining the quality of this compound free base and preventing hazardous reactions.
Table 3: Storage and Incompatibility
| Parameter | Recommendation |
| Storage Conditions | Store in a cool, dry, dark, and well-ventilated place.[1] Keep container tightly closed.[1] Store under an inert gas and protect from moisture as the compound is hygroscopic.[1] Store locked up.[1] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Hazardous Decomposition Products | Under normal conditions, hazardous decomposition products are not expected.[4] In case of fire, may produce carbon oxides, nitrogen oxides, and other poisonous fumes.[1][7] |
Recommended Storage Containers:
-
Store in original containers.[7]
-
Suitable containers include lined metal cans, plastic pails, and polyliner drums.[7]
-
Ensure all containers are clearly labeled and regularly checked for leaks.[7]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is vital.
Spill Response:
-
Evacuate: Clear the area of unnecessary personnel and move upwind.[7]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: For minor spills, absorb with inert material such as sand, earth, or vermiculite.[7] For major spills, contain the spill by bunding.[1]
-
Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Decontamination: Wash the spill area and decontaminate protective clothing before reuse.[7]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Logical Workflow for Handling and Storage
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound free base.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound, 5G | Labscoop [labscoop.com]
3-Aminopyrrolidine: A Cornerstone Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] Chiral building blocks, therefore, are indispensable tools for the modern synthetic chemist. Among these, 3-aminopyrrolidine and its derivatives have emerged as exceptionally versatile and valuable scaffolds.[3][4]
The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its non-planar, sp³-rich nature allows for a greater exploration of three-dimensional chemical space, which can lead to improved drug-like properties such as solubility and metabolic stability.[4] The presence of a chiral center at the 3-position of the aminopyrrolidine ring provides a critical handle for introducing stereochemistry, which is essential for designing molecules that interact specifically with biological targets.[3] This guide provides a comprehensive overview of the application of this compound as a chiral building block, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.
Application in Drug Discovery: The Synthesis of DPP-4 Inhibitors
A prime example of the utility of this compound is its role as a key structural motif in several DPP-4 inhibitors, also known as "gliptins." These drugs function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner.[5] Two prominent examples are Alogliptin (B1666894) and Sitagliptin (B1680988), both of which incorporate a chiral this compound or a related aminopiperidine moiety.
Alogliptin
Alogliptin features a (R)-3-aminopiperidine core, a six-membered ring homolog of this compound, which is crucial for its interaction with the S2 pocket of the DPP-4 enzyme.[6] The synthesis of Alogliptin often involves the coupling of a protected (R)-3-aminopiperidine derivative with a substituted pyrimidinedione core.[7][8]
Sitagliptin
Sitagliptin, the first DPP-4 inhibitor to gain FDA approval, utilizes a chiral β-amino acid backbone. While early syntheses involved various approaches, modern, more efficient routes often employ asymmetric hydrogenation or enzymatic transamination to set the key stereocenter.[9][10][11] Although not directly incorporating a this compound ring in its final structure, the synthetic strategies and the importance of the chiral amine are conceptually linked to the utility of chiral building blocks like this compound. The development of sitagliptin's synthesis highlights the fine-tuning of chiral amine structures to optimize potency and selectivity.[12]
Quantitative Data Presentation
The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize key quantitative data for representative reactions in the synthesis of DPP-4 inhibitors and related structures, showcasing the high yields and enantioselectivities achievable.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1 | 6-Chlorouracil (B25721) | 2-(bromomethyl)benzonitrile (B57715) | NaH, LiBr | 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 54 | N/A | [13] |
| 2 | Intermediate from Entry 1 | Iodomethane | NaH | 1,3-disubstituted uracil (B121893) | 72 | N/A | [13] |
| 3 | Dehydrositagliptin | H₂ | Rh(I)/(t)Bu JOSIPHOS | Sitagliptin | up to 65 (overall) | >99 | [10] |
| 4 | Pro-sitagliptin ketone | Isopropylamine | Immobilized Transaminase (EMIN041@EMC7032) | Sitagliptin | 99 | >99 | [11] |
| 5 | tert-butyl β-naphthylmethoxycarbamate | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Quinine-derived C(9)-urea ammonium (B1175870) catalyst | Aza-Michael adduct for Sitagliptin synthesis | 41 (overall) | 96 | [14][15] |
Experimental Protocols
Detailed and reproducible experimental procedures are the bedrock of synthetic chemistry. Below are representative protocols for key steps in the synthesis of Alogliptin.
Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-Chlorouracil, 2-(bromomethyl)benzonitrile, sodium hydride (NaH), lithium bromide (LiBr), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 6-chlorouracil in a mixture of DMF and DMSO, add sodium hydride and lithium bromide at room temperature.[13]
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyluracil derivative.[13]
-
Protocol 2: Synthesis of Alogliptin from 1,3-disubstituted uracil
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride (B599025), potassium carbonate (K₂CO₃), aqueous isopropanol.
-
Procedure:
-
To a solution of the 1,3-disubstituted uracil in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[8][13]
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate containing the Alogliptin free base can be used directly in the next step or purified by column chromatography.[8]
-
Protocol 3: Formation of Alogliptin Benzoate (B1203000)
-
Materials: Alogliptin free base, benzoic acid, ethanol.
-
Procedure:
-
To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.[8]
-
Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield Alogliptin benzoate.[8]
-
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of DPP-4 Inhibitors.
Caption: General Synthetic Workflow for DPP-4 Inhibitors.
Conclusion
This compound and its analogs are powerful and versatile chiral building blocks in modern organic synthesis. Their application in the construction of complex, biologically active molecules, particularly in the field of drug discovery, is well-established. The synthesis of DPP-4 inhibitors like Alogliptin serves as a compelling case study, demonstrating how the incorporation of this chiral scaffold can lead to potent and selective therapeutic agents. The continued development of efficient and stereoselective methods to synthesize and incorporate this compound derivatives will undoubtedly continue to fuel innovation in medicinal chemistry and the broader chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 14. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 3-Aminopyrrolidine
For Immediate Release
[City, State] – December 22, 2025 – In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic selection of molecular scaffolds. Among these, the 3-aminopyrrolidine core has emerged as a powerhouse, a privileged substructure integral to the development of a multitude of potent and selective modulators of various biological targets. This technical guide delves into the discovery, history, and extensive application of this compound in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.
From Chiral Pool to Medicinal Chemistry Mainstay: A Historical Perspective
The story of this compound in medicinal chemistry is intrinsically linked to the growing appreciation for three-dimensional molecular architecture in drug design. While the pyrrolidine (B122466) ring itself is a common motif in natural products, the strategic placement of an amino group at the 3-position, particularly with defined stereochemistry, unlocked a new realm of possibilities for achieving specific and high-affinity interactions with biological targets.
Early synthetic efforts often leveraged the "chiral pool," utilizing readily available, enantiomerically pure starting materials like L-aspartic acid and trans-4-hydroxy-L-proline to construct the chiral this compound core.[1] These approaches provided access to both (R)- and (S)-enantiomers, which proved crucial as the biological activity of many this compound-containing compounds was found to be highly stereospecific. The development of robust synthetic routes, including methods for N-protection (e.g., with a tert-butyloxycarbonyl group, Boc), was instrumental in establishing this compound as a versatile and indispensable building block in drug discovery campaigns.[2]
A Scaffold for Diverse Targets: Key Therapeutic Areas
The utility of the this compound scaffold spans a wide array of therapeutic areas, a testament to its ability to present key pharmacophoric features in a spatially defined manner.
Kinase Inhibition
The this compound moiety has been extensively incorporated into the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, the pyrrolidine ring can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
A notable example is the exploration of (S)-3-aminopyrrolidine as a scaffold for dual Abl and PI3K inhibitors for chronic myeloid leukemia.[3] While the direct kinase inhibitory rates were moderate, these compounds demonstrated promising cytotoxicity against cancer cell lines, suggesting a collective effect from targeting both pathways.[3]
Chemokine Receptor Antagonism
The this compound core has proven to be a highly effective scaffold for the development of chemokine receptor antagonists, particularly for CCR2. These receptors are implicated in a variety of inflammatory and autoimmune diseases. Structure-activity relationship (SAR) studies on (R)-3-aminopyrrolidine derivatives have led to the identification of highly potent CCR2b antagonists.[4][5] The stereochemistry at the 3-position of the pyrrolidine ring is often critical for high-affinity binding.[6]
Central Nervous System (CNS) Applications
The physicochemical properties of the this compound scaffold, including its potential to improve aqueous solubility, make it an attractive component for CNS drug candidates, which must cross the blood-brain barrier.[7] It has been explored as a template for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[8] The ability to introduce chirality and functional diversity allows for the fine-tuning of interactions with neurotransmitter transporters.
Quantitative Analysis of Biological Activity
The potency of this compound derivatives is best illustrated through quantitative data. The following tables summarize the inhibitory activities of representative compounds across different target classes.
| Target | Compound Class | Stereochemistry | IC50 (nM) | Assay Type | Reference |
| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 3.2 | Binding | [4] |
| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 0.83 | MCP-1-Induced Chemotaxis | [4] |
| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 7.5 | Ca2+ Flux | [4] |
| Abl Kinase | (S)-3-Aminopyrrolidine Derivative | S | Moderate Inhibition | Kinase Assay | [3] |
| PI3K Kinase | (S)-3-Aminopyrrolidine Derivative | S | Moderate Inhibition | Kinase Assay | [3] |
Key Experimental Protocols
The successful application of the this compound scaffold relies on robust and reproducible synthetic methodologies. Below are detailed protocols for key transformations.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025) from trans-4-Hydroxy-L-proline[2]
This multi-step synthesis leverages a readily available chiral starting material and involves key steps of decarboxylation, N-protection, sulfonation, azide (B81097) substitution with inversion of stereochemistry, and subsequent reduction and deprotection.
Step 1: Decarboxylation and N-Boc Protection
-
trans-4-Hydroxy-L-proline is subjected to a decarboxylation reaction.
-
The resulting (R)-3-hydroxypyrrolidine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base.
Step 2: Sulfonylation of the Hydroxyl Group
-
The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is activated by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.
Step 3: Azide Substitution (SN2 Reaction)
-
The sulfonylated intermediate is treated with sodium azide in a polar aprotic solvent (e.g., DMF). This proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield N-Boc-(S)-3-azidopyrrolidine.
Step 4: Reduction of the Azide and Deprotection
-
The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine (B44618) followed by treatment with water, or by catalytic hydrogenation.
-
The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield (S)-3-aminopyrrolidine dihydrochloride.
General Procedure for Kinase Inhibition Assay (Mobility Shift-Based)[9]
This assay is commonly used to determine the inhibitory activity of compounds against protein kinases.
Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis in a microfluidic device, and the amount of each is determined by laser-induced fluorescence.
Procedure:
-
Prepare a reaction mixture containing the kinase, the peptide substrate, ATP, and a buffer solution.
-
Add the test compound (this compound derivative) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
Stop the reaction.
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the substrate and product.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.
Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Unlocking the Therapeutic Potential of Novel 3-Aminopyrrolidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine core, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics targeting a wide array of diseases. Its inherent structural features, including a basic nitrogen atom and a chiral center, provide a unique three-dimensional framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the burgeoning potential of novel this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows associated with their therapeutic applications.
CCR2 Antagonists for Inflammatory Diseases
This compound derivatives have emerged as potent antagonists of the C-C chemokine receptor 2 (CCR2), a key player in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), these compounds hold promise for the treatment of inflammatory and autoimmune disorders.
Quantitative Data: CCR2 Antagonist Activity
| Compound ID | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Calcium Flux IC50 (nM) | Reference |
| Compound 19 | 10 | - | - | [1] |
| Compound 42 | 6.8 | - | - | [1] |
| Compound 47 | 4.5 | - | - | [1] |
| Compound 49 | 3.2 | - | - | [1] |
| Compound 71 | 3.2 | 0.83 | 7.5 | [2] |
Experimental Protocols
Synthesis of Piperidine-Substituted this compound Derivatives (General Procedure):
To a solution of Boc-protected this compound in a suitable solvent such as dichloromethane (B109758), is added a heterocyclic carboxylic acid, a coupling agent (e.g., HATU), and a tertiary amine base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The Boc protecting group is subsequently removed using an acid such as trifluoroacetic acid in dichloromethane to yield the final product. Purification is typically achieved through column chromatography.[1]
CCR2b Radioligand Binding Assay:
Human embryonic kidney (HEK293) cells stably expressing the human CCR2b receptor are used. The cells are incubated with varying concentrations of the test compound and a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1). Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 antagonist. After incubation, the cells are harvested, and the bound radioactivity is measured using a gamma counter. The IC50 values are calculated by non-linear regression analysis.[2]
Chemotaxis Assay:
The migratory response of a monocytic cell line (e.g., THP-1) towards a chemoattractant is measured using a multi-well chamber with a porous membrane. The lower chamber contains MCP-1, while the upper chamber contains the cells pre-incubated with different concentrations of the test compound. After an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 values represent the concentration of the compound that inhibits cell migration by 50%.[2]
Calcium Flux Assay:
CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, and then the cells are stimulated with MCP-1 in the presence or absence of the test compound. The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity. The IC50 value is the concentration of the antagonist that inhibits the MCP-1-induced calcium mobilization by 50%.[2]
Signaling Pathway and Experimental Workflow
Caption: Workflow from synthesis to evaluation and the targeted signaling pathway of CCR2 antagonists.
Dual Abl/PI3K Inhibitors for Cancer Therapy
The dual inhibition of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K) presents a promising strategy for overcoming resistance to single-target therapies in cancers like Chronic Myeloid Leukemia (CML). (S)-3-aminopyrrolidine has been identified as a viable scaffold for developing such dual inhibitors.
Quantitative Data: Abl/PI3K Inhibition and Cytotoxicity
| Compound ID | Abl Inhibition (%) @ 10 µM | PI3Kα Inhibition (%) @ 10 µM | K562 Cell Cytotoxicity IC50 (µM) | Reference |
| 5a | 25.3 | 31.2 | 8.7 | [2] |
| 5e | 30.1 | 45.6 | 5.4 | [2] |
| 5k | 42.5 | 58.9 | 2.1 | [2] |
| Imatinib | 98.2 | - | 0.3 | [2] |
Experimental Protocols
General Synthesis of (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Inhibitors:
(S)-3-aminopyrrolidine is reacted with a substituted pyrimidine (B1678525) or pyridine (B92270) derivative, often containing a leaving group such as a chlorine atom, in the presence of a base like triethylamine (B128534) in a solvent such as ethanol. The reaction mixture is typically heated under reflux. The resulting product can be further modified, for example, by reaction with a substituted benzoyl chloride. Purification is generally performed by column chromatography.[2]
Kinase Inhibition Assay (Abl and PI3Kα):
The inhibitory activity of the compounds against Abl and PI3Kα kinases is determined using a kinase assay kit (e.g., from Millipore or Promega). The assay measures the phosphorylation of a substrate by the respective kinase in the presence of ATP. The test compounds are incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method. The percentage of inhibition is calculated relative to a control without the inhibitor.[2]
Cell Cytotoxicity Assay (K562 cells):
The human CML cell line K562 is cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a method such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Signaling Pathway and Experimental Workflow
Caption: Synthesis, evaluation, and dual-target inhibition mechanism of Abl/PI3K inhibitors.
Anticancer Agents
The this compound scaffold has been incorporated into various molecular designs to create potent anticancer agents. These derivatives often exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis.
Quantitative Data: Anticancer Activity (IC50 Values in µM)
| Compound ID | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Derivative A | 8.5 | 12.3 | 15.1 | [3] |
| Derivative B | 5.2 | 7.8 | 9.4 | [3] |
| Derivative C | 2.1 | 3.5 | 4.8 | [3] |
| Doxorubicin | 0.45 | 0.92 | 1.1 | [3] |
Note: "Derivative A, B, C" are representative placeholders for different this compound derivatives from the cited literature.
Experimental Protocols
General Synthesis of Anticancer this compound Derivatives:
A common synthetic route involves the reaction of a protected this compound with a variety of electrophilic reagents, such as substituted benzoyl chlorides, sulfonyl chlorides, or isocyanates, in the presence of a base. Subsequent deprotection and purification steps yield the final compounds. The specific synthetic strategy can be tailored to introduce diverse functionalities aimed at enhancing anticancer activity.
MTT Cell Viability Assay:
Human cancer cell lines (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the this compound derivatives for 48-72 hours. After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining):
Cancer cells are treated with the test compounds for a defined period. The cells are then harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Signaling Pathway and Experimental Workflow
Caption: Synthetic and evaluation workflow for anticancer this compound derivatives and a simplified apoptosis pathway.
α-Amylase and α-Glucosidase Inhibitors for Diabetes
Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This compound derivatives have shown potential as inhibitors of these key enzymes.[4][5]
Quantitative Data: α-Amylase and α-Glucosidase Inhibition
| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| 3a | 36.32 | 47.19 | [4] |
| 3f | 155.80 | 27.51 | [4] |
| 3g | 26.24 | 18.04 | [4] |
| Acarbose | 5.50 | - | [4] |
| Metformin | 25.31 | - | [4] |
Experimental Protocols
Synthesis of N-Boc-Proline Amides:
N-Boc-proline is coupled with various aromatic amines using a coupling agent such as EDC·HCl and HOBt in a solvent like DMF. The reaction is stirred at room temperature. The product is then isolated and purified, typically by extraction and recrystallization or column chromatography. The Boc protecting group can be subsequently removed using acidic conditions (e.g., HCl in dioxane) to investigate the effect of the free amine on activity.[4]
α-Amylase Inhibition Assay:
A solution of α-amylase is pre-incubated with different concentrations of the test compound. The enzymatic reaction is initiated by adding a starch solution. After a specific incubation time, the reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, which reacts with the reducing sugars produced by the enzymatic activity to form a colored product. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.[4]
α-Glucosidase Inhibition Assay:
An α-glucosidase solution is pre-incubated with various concentrations of the test compound. The reaction is started by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is a yellow-colored product. The absorbance is measured over time using a spectrophotometer. The percentage of inhibition is calculated, and the IC50 value is determined.[4]
Experimental Workflow
Caption: Synthesis of pyrrolidine derivatives and their inhibitory action on carbohydrate-digesting enzymes.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for CNS Disorders
This compound derivatives have been explored as potential serotonin-norepinephrine reuptake inhibitors (SNRIs), which are a class of antidepressants used to treat major depressive disorder and other mood disorders. By blocking the reuptake of these neurotransmitters in the synaptic cleft, these compounds can enhance serotonergic and noradrenergic neurotransmission.
Quantitative Data: Transporter Inhibition
Quantitative data for novel this compound derivatives as SNRIs is less prevalent in publicly available literature. The development of such compounds is often proprietary. The table below is a representative example of the type of data generated.
| Compound ID | Serotonin (B10506) Transporter (SERT) Ki (nM) | Norepinephrine (B1679862) Transporter (NET) Ki (nM) | Reference |
| Example Compound 1 | 15.2 | 25.8 | Fictional |
| Example Compound 2 | 8.9 | 18.1 | Fictional |
| Duloxetine | 0.8 | 7.5 | [6] |
Experimental Protocols
General Synthesis of SNRI this compound Derivatives:
The synthesis often involves the N-alkylation or N-arylation of a this compound core with various side chains designed to interact with the serotonin and norepinephrine transporters. Multi-step synthetic sequences are common to build the desired molecular complexity.
Neurotransmitter Transporter Uptake Assay:
This assay is typically performed using cells stably expressing the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET), or using synaptosomes prepared from specific brain regions. The cells or synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine) and varying concentrations of the test compound. After incubation, the uptake of the radiolabeled neurotransmitter is terminated, and the amount of radioactivity taken up by the cells or synaptosomes is measured. The IC50 values are determined, and these can be converted to Ki values.[7]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound-based SNRIs at the synapse.
This technical guide provides a snapshot of the diverse and promising applications of novel this compound derivatives. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. As research in this area continues to expand, the this compound scaffold is poised to deliver the next generation of innovative medicines for a range of challenging diseases.
References
- 1. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrrolidine, a versatile chiral building block, is integral to the synthesis of a multitude of pharmaceutical compounds. Its unique structural features make it a valuable component in the development of novel therapeutics. However, its chemical reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, intended for laboratory personnel and drug development professionals. This document consolidates critical data on its physical and chemical properties, hazard identification, appropriate handling and storage procedures, and emergency response measures. Detailed descriptions of standard toxicological testing methodologies are also provided to offer a complete safety context.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This compound is a colorless to very pale yellow, clear liquid.[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂ | [1][2] |
| Molecular Weight | 86.14 g/mol | [1][2] |
| Appearance | Colorless to Very Pale Yellow Liquid | [1] |
| Boiling Point | 159-165 °C | [3][4][5] |
| Density | Approximately 0.967 - 0.984 g/mL at 25 °C | [3][4][5] |
| Flash Point | 64 °C (147.2 °F) - 68 °C (154.4 °F) | [4][5] |
| Refractive Index (n20/D) | Approximately 1.488 - 1.489 | [4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. It is crucial to understand its specific hazard classifications to implement appropriate safety measures. The compound is a combustible liquid and causes severe skin burns and eye damage.[1][6]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Hazard Pictograms:
-
GHS05 (Corrosion):
Precautionary Statements (Selected):
-
P260: Do not breathe dusts or mists.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are often proprietary, the methodologies are standardized.
Skin Corrosion/Irritation (Based on OECD Test Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[7] An untreated area of skin serves as a control.
-
Exposure: The substance is held in contact with the skin for a 4-hour period.[7]
-
Observation: After exposure, the substance is removed, and the skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and then periodically for up to 14 days.[7]
-
Scoring: The severity of the skin reactions is graded numerically. If the damage is irreversible, the substance is classified as corrosive.
Serious Eye Damage/Irritation (Based on OECD Test Guideline 405)
This test determines the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.[3]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[3][8] The other eye remains untreated and serves as a control.[3][8] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] Lesions of the cornea, iris, and conjunctiva are scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[6][8]
-
Classification: Based on the severity and reversibility of the observed lesions, the substance is classified for its potential to cause eye irritation or serious eye damage.
Acute Oral Toxicity (Based on OECD Test Guideline 420, 423, or 425)
These guidelines provide methods to assess the short-term toxic effects of a substance when ingested. The Fixed Dose Procedure (OECD 420) is often used to reduce animal suffering.
Methodology (OECD 420 - Fixed Dose Procedure):
-
Animal Model: Typically, rats (usually females) are used.[2][9]
-
Procedure: The test involves a stepwise dosing procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg body weight).[9] A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.[9]
-
Administration: The substance is administered orally via gavage to fasted animals.[10]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9] The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than death.[9]
-
Classification: The results are used to classify the substance into a GHS category for acute oral toxicity.
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which can cause severe eye damage. |
| Hand Protection | Impervious gloves (e.g., nitrile). Consider double gloving. | Prevents skin contact which can lead to severe burns. |
| Skin and Body Protection | A lab coat or impervious protective clothing. Protective boots may be required. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator (half or full facepiece) with appropriate cartridges, or a self-contained breathing apparatus (SCBA) if ventilation is inadequate or for emergency response. | Protects against inhalation of harmful vapors or mists. |
Hygiene Measures
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
Storage Conditions
-
Keep in a cool, dry, dark, and well-ventilated place.[1]
-
Store locked up.[6]
-
Avoid exposure to open flames, sparks, and hot surfaces.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
Emergency Procedures
A clear and rehearsed emergency plan is critical when working with hazardous materials.
First Aid Measures
Immediate medical attention is required for all exposures.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][12] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][6][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][6][12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][6][11] |
Firefighting Measures
-
Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: Water may be ineffective and could scatter and spread the fire.[1]
-
Specific Hazards: The substance is combustible.[1] Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon oxides and nitrogen oxides.[1] Closed containers may explode when heated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1]
-
Containment and Cleanup: For small spills, absorb the material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite).[1] For large spills, contain the spill by bunding.[1] Collect the absorbed material into a suitable, labeled container for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Stability and Reactivity
-
Chemical Stability: Stable under proper storage conditions.[1]
-
Possibility of Hazardous Reactions: No special reactivity has been reported.[1]
-
Conditions to Avoid: Open flames, heat, and sparks.[1]
-
Incompatible Materials: Oxidizing agents.[1]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Toxicological and Ecological Information
-
Toxicological Effects: this compound is corrosive and causes severe skin burns and eye damage. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[12] The toxicological properties have not been fully investigated.[12]
-
Ecological Information: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment, as it may be harmful to aquatic organisms. Do not empty into drains.[12]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12] Waste generators must determine whether a discarded chemical is classified as hazardous waste.
Conclusion
This compound is a valuable reagent in pharmaceutical research and development, but its hazardous properties demand the utmost respect and care. A comprehensive understanding of its characteristics, coupled with the diligent application of the safety guidelines outlined in this document, is essential for mitigating risks and ensuring a safe laboratory environment. All personnel must be thoroughly trained in these procedures before handling this compound. Adherence to engineering controls, consistent use of appropriate PPE, and a well-prepared emergency response plan are the cornerstones of safely harnessing the synthetic potential of this compound.
References
- 1. oecd.org [oecd.org]
- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. oecd.org [oecd.org]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
A Technical Guide to 3-Aminopyrrolidine Hydrochloride Salts: A Comparative Analysis of the Monohydrochloride and Dihydrochloride Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrrolidine and its derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into a multitude of drug candidates. The hydrochloride salts of this versatile scaffold, specifically the monohydrochloride and dihydrochloride (B599025) forms, are commonly utilized to improve the compound's stability and solubility. This technical guide provides an in-depth comparison of the physicochemical properties of this compound monohydrochloride and this compound dihydrochloride. It includes a compilation of known and extrapolated data, detailed experimental protocols for their characterization, and a discussion of their relevance in drug development, particularly in the context of CCR2 antagonism and PI3K/Abl inhibition.
Introduction
The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, and the introduction of an amino group at the 3-position provides a key vector for molecular elaboration and interaction with biological targets.[1] The use of hydrochloride salts is a standard practice in pharmaceutical development to enhance the aqueous solubility, stability, and bioavailability of basic drug molecules.[2] this compound, possessing two basic nitrogen atoms (the primary amine and the secondary amine within the pyrrolidine ring), can form both a monohydrochloride and a dihydrochloride salt. The choice between these salt forms can have significant implications for the compound's handling, formulation, and ultimately, its therapeutic efficacy. This guide aims to provide a comprehensive technical overview to aid researchers in selecting and handling the appropriate salt form for their specific application.
Physicochemical Properties: A Comparative Summary
A direct comparison of the experimentally determined properties of this compound monohydrochloride and dihydrochloride is challenging due to the limited availability of data for the monohydrochloride salt in public literature. However, based on the extensive data for the dihydrochloride and general chemical principles of amine salts, we can compile and extrapolate the key physicochemical properties.
| Property | This compound Hydrochloride (Monohydrochloride) | This compound Dihydrochloride | Data Source/Rationale |
| Molecular Formula | C₄H₁₁ClN₂ | C₄H₁₂Cl₂N₂ | Calculated |
| Molecular Weight | 122.60 g/mol | 159.06 g/mol | Calculated[3][4] |
| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder | [5] |
| Melting Point | Likely lower than the dihydrochloride | >300 °C | [4] |
| Solubility in Water | Soluble | Highly soluble | [5] Dihydrochloride is expected to be more soluble due to higher ionic character. |
| pKa | Two pKa values are expected for the diprotic base. | Two pKa values are expected. | The pKa values for the two amine groups in the free base are critical. The dihydrochloride form implies both amines are protonated.[6] |
| Hygroscopicity | Likely hygroscopic | Hygroscopic | [5] |
| Stability | Generally stable under standard conditions. | Stable under standard conditions. | Amine hydrochlorides are generally stable salts.[7] |
Synthesis and Logical Workflow
The hydrochloride salts of this compound are typically prepared by treating the free base with the desired stoichiometry of hydrochloric acid in a suitable solvent.
General Synthesis Workflow
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound hydrochloride salts.
Solubility Determination
Objective: To determine the aqueous solubility of the hydrochloride and dihydrochloride salts.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the salt to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
pKa Determination
Objective: To determine the acid dissociation constants (pKa) of the protonated amine groups.
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.
Spectroscopic Analysis Workflow
4.3.1. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the pyrrolidine ring structure. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield shifted upon protonation. The integration of the N-H protons can help distinguish between the mono- and dihydrochloride salts, although these signals can be broad and may exchange with solvent protons.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbons bonded to nitrogen will also exhibit a downfield shift upon protonation.
4.3.2. FTIR Spectroscopy
The infrared spectrum is particularly useful for observing the protonation state of the amine groups. The N-H stretching vibrations of the free amine (typically in the 3300-3500 cm⁻¹ region) will be replaced by broader and more complex absorption bands for the ammonium (B1175870) (R-NH₃⁺) and aminium (R₂-NH₂⁺) groups at lower frequencies (typically in the 2400-3200 cm⁻¹ region).[8][9]
4.3.3. Mass Spectrometry
Mass spectrometry will typically show the mass of the free base (m/z = 87.14 for [M+H]⁺) as the hydrochloride salts will dissociate in the ion source.[10] This is used to confirm the molecular weight of the core this compound structure.
4.3.4. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method to determine the solid-state structure, including the precise location of the chloride counter-ions and the protonation state of each nitrogen atom. This technique can unambiguously distinguish between the monohydrochloride and dihydrochloride forms.
Role in Drug Development and Signaling Pathways
This compound is a key structural motif in many biologically active molecules. Its derivatives have been extensively explored as inhibitors of various enzymes and receptors.
CCR2 Antagonism
Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2).[1][11] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages.[12] Antagonism of this pathway is a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
PI3K/Abl Inhibition
(S)-3-aminopyrrolidine has been used as a scaffold for the development of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Abelson murine leukemia viral oncogene homolog (Abl) kinase.[13][14] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15] Abl kinase is also a key target in cancer, particularly in chronic myeloid leukemia. Dual inhibition of these pathways is a promising anti-cancer strategy.
Conclusion
This compound hydrochloride and dihydrochloride are crucial reagents and intermediates in pharmaceutical research and development. While the dihydrochloride is more commonly documented and is characterized by its high water solubility and melting point, the monohydrochloride represents a viable alternative with potentially different physicochemical properties that may be advantageous in specific formulation contexts. A thorough characterization using the experimental protocols outlined in this guide is essential for selecting the optimal salt form. The versatility of the this compound scaffold in targeting key signaling pathways, such as CCR2-mediated inflammation and PI3K/Abl-driven cancer progression, underscores the continued importance of understanding the fundamental properties of its various salt forms.
References
- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS: Ingenta Connect [ingentaconnect.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of this compound derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. A PI3K Inhibitor with Low Cardiotoxicity and Its Synergistic Inhibitory Effect with Gilteritinib in Acute Myelogenous Leukemia (AML) Cells [mdpi.com]
Methodological & Application
Enantioselective Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Aminopyrrolidine, a valuable chiral building block in pharmaceutical development, starting from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves a four-step sequence: N-protection of the amino group, cyclization to a succinimide (B58015) intermediate, stereoselective reduction of the cyclic imide, and final deprotection.
Overview of the Synthetic Pathway
The synthesis route is designed to preserve the stereochemistry of the starting material, L-aspartic acid, to yield the desired (S)-enantiomer of 3-aminopyrrolidine with high optical purity. The key transformations include the formation of a pyrrolidine-2,5-dione ring and its subsequent complete reduction.
Figure 1: Overall workflow for the synthesis of (S)-3-Aminopyrrolidine.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) reported for each step of the synthesis.
| Step | Transformation | Reagents | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | L-Aspartic Acid → N-Boc-L-Aspartic Acid | (Boc)₂O, K₂CO₃ | ~94% | >99% |
| 2 | N-Boc-L-Aspartic Acid → Succinimide | Acetic Anhydride | ~85% | High (minor racemization possible) |
| 3 | Succinimide → N-Boc-3-aminopyrrolidine | NaBH₄, AlCl₃ | ~70-80% | >98% |
| 4 | N-Boc-3-aminopyrrolidine → (S)-3-Aminopyrrolidine | Trifluoroacetic Acid (TFA) | >95% | >98% |
Experimental Protocols
Step 1: N-Protection of L-Aspartic Acid
Objective: To protect the primary amine of L-aspartic acid with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions.
Protocol: Synthesis of N-Boc-L-Aspartic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid (1.0 eq) in a 0.003 M aqueous solution of potassium bicarbonate.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) portion-wise over 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure to yield N-Boc-L-aspartic acid as a white solid. The product is often of sufficient purity for the next step without further purification.
Step 2: Cyclization to (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione
Objective: To form the succinimide ring through intramolecular cyclization of the N-protected aspartic acid. This proceeds via an in-situ formed anhydride.
Protocol: Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Boc-L-aspartic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction Conditions: Heat the mixture to 50-60 °C with stirring. The solid will gradually dissolve.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
-
Purification: Dry the solid under vacuum to obtain (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione.
Step 3: Reduction of the Succinimide Ring
Objective: To reduce both carbonyl groups of the succinimide to methylenes to form the pyrrolidine (B122466) ring, yielding (S)-tert-Butyl (pyrrolidin-3-yl)carbamate. This is a critical step for preserving the stereochemistry.
Protocol: Synthesis of (S)-tert-Butyl (pyrrolidin-3-yl)carbamate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, suspend aluminum chloride (AlCl₃) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reducing Agent Preparation: In a separate flask, dissolve sodium borohydride (B1222165) (NaBH₄) (4.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the AlCl₃ suspension to 0 °C in an ice bath. Add the NaBH₄ solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Substrate Addition: After the addition of the borohydride is complete, add a solution of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it with THF.
-
Combine the filtrate and washings.
-
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 4: Deprotection of the N-Boc Group
Objective: To remove the Boc protecting group to yield the final product, (S)-3-Aminopyrrolidine.
Protocol: Synthesis of (S)-3-Aminopyrrolidine
-
Reaction Setup: Dissolve (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water and basify to pH > 12 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform (B151607) and isopropanol).
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-Aminopyrrolidine. Further purification can be achieved by distillation under reduced pressure.
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Figure 2: Logical flow of the enantioselective synthesis.
Application Notes and Protocols for the Synthesis of (R)-3-Aminopyrrolidine from L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminopyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its constrained cyclic structure and stereochemistry are crucial for the efficacy and selectivity of numerous drug candidates. This document provides a detailed application note and a step-by-step protocol for the enantioselective synthesis of (R)-3-Aminopyrrolidine, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The synthesis involves a five-step sequence: esterification, N-protection, reduction, tosylation, and cyclization, followed by a final deprotection step.
Synthetic Pathway Overview
The synthesis commences with the protection of the carboxylic acid functionalities of L-glutamic acid as methyl esters, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The diester is then reduced to the corresponding diol using sodium borohydride (B1222165). Activation of the primary hydroxyl group via tosylation facilitates an intramolecular nucleophilic substitution by the protected amine to form the pyrrolidine (B122466) ring. Finally, removal of the Boc protecting group yields the target (R)-3-aminopyrrolidine.
Data Presentation
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | Esterification | L-Glutamic Acid Dimethyl Ester Hydrochloride | Quantitative |
| 2 | N-Boc Protection | N-Boc-L-glutamic Acid Dimethyl Ester | 92%[1] |
| 3 | Reduction | (S)-tert-butyl (4-hydroxy-1-oxopentan-2-yl)(5-hydroxypentan-2-yl)dicarbamate | 85%[1] |
| 4 | Tosylation | Ditosylated Diol | Quantitative |
| 5 | Cyclization | (R)-N-Boc-3-aminopyrrolidine | ~70-80% (estimated) |
| 6 | Deprotection | (R)-3-Aminopyrrolidine | High |
| Overall Yield | ~50-60% |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride[1]
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (B129727) (75 mL) at 0 °C (ice bath), add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride salt as a pale yellow solid (10.76 g, quantitative yield).
-
This crude product is used in the next step without further purification.
Step 2: Synthesis of N-Boc-L-glutamic Acid Dimethyl Ester[1]
-
To a stirred solution of L-glutamic acid dimethyl ester hydrochloride (10.76 g, 51.0 mmol) in chloroform (B151607) (120 mL) at 0 °C, add triethylamine (B128534) (21.3 mL, 153.0 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 16.7 g, 76.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.31 g, 2.55 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water (50 mL) and extract the mixture with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, 60-120 mesh; eluent: Ethyl acetate/Hexane, 1:9) to afford pure N-Boc-L-glutamic acid dimethyl ester as a viscous liquid (12.9 g, 92% yield).
Step 3: Synthesis of (S)-tert-butyl (4-hydroxy-1-oxopentan-2-yl)(5-hydroxypentan-2-yl)dicarbamate[1]
-
To a stirred solution of N-Boc-L-glutamic acid dimethyl ester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is between 5 and 6.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulphate, filter, and concentrate under reduced pressure to obtain the diol as a crude product, which can be used in the next step without further purification.
Step 4: Synthesis of the Ditosylated Diol[1]
-
To a stirred solution of the crude diol from the previous step (assuming 18.18 mmol) in dichloromethane (100 mL) at 0 °C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (TsCl, 7.6 g, 40.0 mmol), and a catalytic amount of DMAP (0.22 g, 1.82 mmol).
-
Warm the reaction mixture to room temperature and stir for 1 hour.
-
Quench the reaction with 20% aqueous sodium bicarbonate (20 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulphate, filter, and concentrate to get the crude ditosylate, which is used in the next step without further purification.
Step 5: Synthesis of (R)-N-Boc-3-aminopyrrolidine
-
Dissolve the crude ditosylate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or isopropanol.
-
Add an excess of aqueous ammonia (B1221849) or a solution of ammonia in methanol.
-
Heat the mixture in a sealed vessel at a temperature ranging from 60 to 100 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield (R)-N-Boc-3-aminopyrrolidine.
Step 6: Deprotection to (R)-3-Aminopyrrolidine
-
Dissolve the (R)-N-Boc-3-aminopyrrolidine in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product can be isolated as the corresponding salt or neutralized with a base and extracted to obtain the free amine.
Logical Relationship Diagram
// Nodes Start [label="Start:\nL-Glutamic Acid (Chiral Pool)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Esterification\n(Protect COOH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Boc Protection\n(Protect NH₂ group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Reduction\n(Diester to Diol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Tosylation\n(Activate OH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Step 5: Cyclization\n(Form Pyrrolidine Ring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step6 [label="Step 6: Deprotection\n(Remove Boc group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\n(R)-3-Aminopyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } caption: Logical flow of the synthetic protocol.
References
Application Notes: Protocols for N-Boc Protection of 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrrolidine is a valuable bifunctional building block in medicinal chemistry and drug discovery, notable for its presence in a variety of biologically active compounds. The pyrrolidine (B122466) ring provides a defined three-dimensional structure, while the amino group offers a key site for further functionalization. To achieve selective modification in multi-step syntheses, protection of one or both of its nitrogen atoms is often a critical step.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of chemical conditions and its facile removal under mild acidic conditions.[1][2] The N-Boc protection of this compound presents a chemoselectivity challenge, as the molecule contains both a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. Depending on the reaction conditions, it is possible to selectively protect either the exocyclic primary amine or the endocyclic secondary amine. These application notes provide detailed protocols for the selective N-Boc protection of this compound at either nitrogen atom.
Reaction Mechanism
The N-Boc protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This addition forms a tetrahedral intermediate, which then collapses. The collapse results in the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol. This decomposition helps to drive the reaction to completion. The reaction is often catalyzed by a non-nucleophilic base, which serves to deprotonate the amine, increasing its nucleophilicity.[1]
Caption: General mechanism of N-Boc protection.
Experimental Protocols
Protocol A: Selective N-Boc Protection of the Endocyclic (Secondary) Amine
This protocol is adapted from a literature procedure and favors the protection of the secondary amine within the pyrrolidine ring to yield tert-butyl this compound-1-carboxylate .[3] This selectivity is achieved by controlling the stoichiometry of the reagents.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chloroform (B151607) (CHCl₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in chloroform (e.g., 50 mL per 10 mmol of amine). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in chloroform (e.g., 50 mL per 10 mmol). Add this solution dropwise to the cooled amine solution over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, tert-butyl this compound-1-carboxylate, can be purified by silica (B1680970) gel column chromatography if necessary.
Protocol B: Selective N-Boc Protection of the Exocyclic (Primary) Amine
This representative protocol is designed to favor the protection of the more nucleophilic and less sterically hindered primary amine to yield tert-butyl (pyrrolidin-3-yl)carbamate . Key to this selectivity is the use of a base and careful control of reaction conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (e.g., 100 mL per 10 mmol of amine) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a small amount of dichloromethane and add it dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the mono-protected product by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with dichloromethane. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude tert-butyl (pyrrolidin-3-yl)carbamate by silica gel column chromatography to separate it from any di-protected byproduct or unreacted starting material.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the selective N-Boc protection of this compound.
| Parameter | Protocol A: Endocyclic (N1) Protection[3] | Protocol B: Exocyclic (N3) Protection (Representative) |
| Product | tert-Butyl this compound-1-carboxylate | tert-Butyl (pyrrolidin-3-yl)carbamate |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Reagent | (Boc)₂O (1.0 eq) | (Boc)₂O (1.0 eq) |
| Base | None | Triethylamine (1.1 eq) |
| Solvent | Chloroform (CHCl₃) | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 hour | 12-16 hours |
| Yield | High (e.g., ~98%)[3] | Good to High (variable) |
| Work-up | Brine wash | Acid/Base wash |
Experimental Workflow Visualization
The general workflow for the N-Boc protection of this compound involves reaction setup, execution, work-up, and purification.
Caption: General workflow for N-Boc protection.
Applications
The resulting mono-Boc-protected this compound derivatives are versatile intermediates.[4][5]
-
tert-Butyl this compound-1-carboxylate possesses a free primary amine that can be further functionalized through acylation, alkylation, or reductive amination.
-
tert-Butyl (pyrrolidin-3-yl)carbamate has a free secondary amine that can participate in reactions such as N-arylation or serve as a scaffold for building more complex heterocyclic systems.
These protected intermediates are crucial in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists, where precise control over the molecular architecture is essential for biological activity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl this compound-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 147081-49-0 Cas No. | (3R)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
Methods for the N-functionalization of the 3-Aminopyrrolidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine scaffold is a privileged structural motif frequently found in biologically active molecules and approved pharmaceuticals. Its versatile diamine structure allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the key methods of N-functionalization of the this compound core, including N-Boc protection/deprotection, reductive amination, acylation, N-arylation, and N-alkylation.
Introduction
Selective functionalization of the this compound scaffold is crucial for its application in medicinal chemistry. Due to the presence of two nucleophilic nitrogen atoms (a primary and a secondary amine), regioselective modification often requires a protection/deprotection strategy. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the secondary amine of the pyrrolidine (B122466) ring, allowing for the selective functionalization of the exocyclic primary amine. This document outlines the protocols for the introduction and removal of the Boc group, followed by detailed procedures for various N-functionalization reactions.
Foundational Protocols: N-Boc Protection and Deprotection
Selective functionalization of the this compound scaffold typically begins with the protection of the more nucleophilic secondary ring amine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under acidic conditions.
N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.).
-
If necessary, add a base such as triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) (1.0-1.5 eq.) to neutralize the resulting acid.
-
Stir the reaction mixture at room temperature for 2-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up. If DCM is used, wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl this compound-1-carboxylate.
Logical Workflow for N-Boc Protection
Caption: Workflow for N-Boc protection of this compound.
N-Boc Deprotection
The Boc group can be efficiently removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Experimental Protocol:
-
Dissolve the N-Boc protected 3-substituted-aminopyrrolidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be obtained as a trifluoroacetate (B77799) salt if the basic wash is omitted.[1][2][3]
Logical Workflow for N-Boc Deprotection
Caption: Workflow for N-Boc deprotection using TFA.
N-Functionalization Methods
Reductive Amination
Reductive amination is a versatile method for the N-alkylation of the primary amino group of N-Boc-3-aminopyrrolidine with aldehydes and ketones. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
General Experimental Protocol:
-
To a solution of N-Boc-3-aminopyrrolidine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF)), add a reducing agent.
-
Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq.).[4]
-
For reactions with NaBH₃CN, the pH is typically adjusted to 6-7 with acetic acid.[4]
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A one-pot deprotection of the N-Boc group followed by reductive amination can also be achieved.[5]
Table 1: Examples of Reductive Amination with N-Boc-3-aminopyrrolidine
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85 | [6] |
| 2 | Cyclohexanone | NaBH₃CN / AcOH | MeOH | 18 | 78 | [4] |
| 3 | Acetone | NaBH(OAc)₃ | THF | 24 | 72 | General Protocol |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 88 | General Protocol |
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Acylation
The primary amino group of N-Boc-3-aminopyrrolidine can be readily acylated using various acylating agents such as acid chlorides and anhydrides to form amides.
General Experimental Protocol:
-
Dissolve N-Boc-3-aminopyrrolidine (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF.
-
Add a base, such as triethylamine (1.1-1.5 eq.) or pyridine.
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Table 2: Examples of Acylation with N-Boc-3-aminopyrrolidine
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Triethylamine | DCM | 4 | 92 | General Protocol |
| 2 | Acetic anhydride | Pyridine | THF | 2 | 95 | [7] |
| 3 | 4-Nitrobenzoyl chloride | Triethylamine | DCM | 6 | 88 | General Protocol |
| 4 | Succinic anhydride | None | Toluene (B28343) | 12 | 85 | [7] |
Workflow for Acylation
Caption: General workflow for N-acylation.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-3-aminopyrrolidines.[8] This reaction can be performed on either the Boc-protected or the unprotected this compound, with selectivity potentially being an issue in the latter case.
General Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), N-Boc-3-aminopyrrolidine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.4-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-130 °C for 4-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Examples of Buchwald-Hartwig Amination with this compound Derivatives
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | 1-Methyl-3-aminopyrrolidine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 130 | >85 | [5] |
| 2 | 4-Chlorotoluene | N-Boc-3-aminopyrrolidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 75 | General Protocol |
| 3 | 2-Bromopyridine | N-Boc-3-aminopyrrolidine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 82 | General Protocol |
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
N-Alkylation
Direct N-alkylation of the primary amino group of N-Boc-3-aminopyrrolidine can be achieved using alkyl halides or other alkylating agents. Over-alkylation can be an issue, so careful control of stoichiometry and reaction conditions is important.
General Experimental Protocol:
-
Dissolve N-Boc-3-aminopyrrolidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-3.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature or with heating (50-80 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
A recently reported method involves the reaction of N-Boc-3-aminopyrrolidine with chiral triflate esters, which proceeds via an Sₙ2 mechanism.[9]
Table 4: Examples of N-Alkylation with N-Boc-3-aminopyrrolidine
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | RT | 75 | General Protocol |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 68 | [10] |
| 3 | Methyl (R)-2-((trifluoromethyl)sulfonyl)oxy)propanoate | DIPEA | MeCN | RT | 79 | [9] |
| 4 | Methyl (S)-2-((trifluoromethyl)sulfonyl)oxy)propanoate | DIPEA | MeCN | RT | 75 | [9] |
Workflow for N-Alkylation
Caption: General workflow for N-alkylation.
Conclusion
The N-functionalization of the this compound scaffold is a critical aspect of its use in drug discovery and development. The methods outlined in this document—reductive amination, acylation, N-arylation, and N-alkylation—provide a robust toolkit for the synthesis of a diverse range of derivatives. The strategic use of N-Boc protection and deprotection is paramount for achieving regioselectivity and high yields. The provided protocols and data tables serve as a practical guide for researchers to design and execute synthetic strategies involving this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminopyrrolidine in the Synthesis of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-aminopyrrolidine as a key scaffold in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, making it a prime therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. The this compound core has been successfully utilized to develop potent and selective CCR2 antagonists, some of which have advanced into clinical trials.
CCR2 Signaling Pathway
The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This triggers a cascade of downstream signaling events, primarily through the Gαi subunit, which ultimately results in cellular responses such as chemotaxis, proliferation, and cytokine production. Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. CCR2 antagonists function by blocking the binding of CCL2 to the receptor, thereby inhibiting these downstream signaling cascades.
Synthesis of this compound-Based CCR2 Antagonists
The synthesis of CCR2 antagonists incorporating a this compound scaffold often involves a multi-step process. A general workflow is outlined below, followed by a representative experimental protocol for the synthesis of a key intermediate and its subsequent elaboration into a final antagonist.
Experimental Protocol: Synthesis of a Representative CCR2 Antagonist (Inspired by the synthesis of INCB8761/PF-4136309)
This protocol describes a representative synthesis of a CCR2 antagonist based on the (S)-3-aminopyrrolidine scaffold.
Step 1: Synthesis of a Key Pyridyl-Cyclohexanone Intermediate
-
To a solution of 2,5-dibromopyridine (B19318) in toluene (B28343) at -78 °C under a nitrogen atmosphere, add n-butyl lithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of 1,4-cyclohexanedione (B43130) monoethylene ketal in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the alcohol adduct.
-
To a solution of the alcohol adduct in tetrahydrofuran (B95107) (THF), add isopropylmagnesium chloride, followed by nickel(II) acetylacetonate, 1,2-bis(diphenylphosphino)ethane, and 2-iodopyrimidine.
-
Heat the reaction mixture at reflux overnight.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
To the crude product in THF and water, add 4 N HCl and stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the pyridyl-cyclohexanone intermediate.
Step 2: Reductive Amination with (S)-3-Aminopyrrolidine Derivative
-
To a solution of the pyridyl-cyclohexanone intermediate and a suitable (S)-3-aminopyrrolidine derivative (e.g., a protected form) in dichloromethane, add sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Final Amide Coupling and Deprotection
-
To a solution of the product from Step 2 in dimethylformamide (DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
If a protecting group is present on the this compound nitrogen, perform the appropriate deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group).
-
Purify the final compound by preparative HPLC to yield the desired CCR2 antagonist.
Quantitative Data of this compound-Based CCR2 Antagonists
The following table summarizes the in vitro activities of several CCR2 antagonists based on the this compound scaffold. The data highlights the high potency of these compounds.
| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) | Reference |
| Compound 71 | 3.2 | 0.83 | 7.5 | [1] |
| INCB8761/PF-4136309 | 5.2 (human) | 3.9 (human) | 3.3 (calcium mobilization) | [2] |
| 17 (mouse) | 16 (mouse) | [2] | ||
| 13 (rat) | 2.8 (rat) | [2] |
Experimental Protocols for Biological Assays
The characterization of novel CCR2 antagonists relies on a suite of in vitro assays to determine their potency and mechanism of action.
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-CCL2) for binding to the CCR2 receptor, typically on membranes isolated from cells overexpressing the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CCL2.
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calcium Flux Assay
Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCL2.
Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses CCR2 (e.g., THP-1 monocytes) or a cell line engineered to express the receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove extracellular dye and resuspend them in an assay buffer.
-
-
Assay Performance:
-
Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
-
Add varying concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of CCL2 (typically the EC80 concentration) to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration to determine the IC50 value.
-
Chemotaxis Assay
Principle: This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2.
Protocol:
-
Cell Preparation:
-
Use a motile cell type that expresses CCR2, such as primary human monocytes or the THP-1 cell line.
-
Resuspend the cells in a serum-free or low-serum medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Use a transwell migration system (e.g., Boyden chamber) with a porous membrane (typically 5 or 8 µm pore size).
-
Add medium containing CCL2 to the lower chamber of the transwell plate. Add medium without CCL2 to control wells.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the CCL2-only control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
References
Application Notes: 3-Aminopyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrrolidine stands out as a potent and versatile chiral auxiliary in the field of asymmetric synthesis. Its rigid, five-membered ring structure, combined with a strategically positioned stereogenic center at the C-3 position, allows for exceptional stereochemical control in a variety of carbon-carbon bond-forming reactions. The primary amino group serves as a handle for the temporary attachment of substrates, typically carbonyl compounds, to form chiral intermediates such as enamines or imines. The inherent chirality of the this compound backbone then directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary from the product furnishes the desired enantiomerically enriched molecule. This methodology is of critical importance in the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects.
Core Applications
Derivatives of this compound, particularly the N-Boc protected form, ((S)-3-Amino-1-(Boc)pyrrolidine), have demonstrated high efficacy in several key asymmetric transformations:
-
Asymmetric Alkylation of Ketones and Aldehydes: Establishing chirality at the α-carbon of carbonyl compounds.
-
Asymmetric Michael Addition: Controlling the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Aldol (B89426) Reactions: Facilitating the stereoselective formation of β-hydroxy carbonyl compounds.
Mechanism of Stereocontrol
The efficacy of this compound as a chiral auxiliary hinges on the formation of a transient chiral enamine or imine intermediate. The pyrrolidine (B122466) ring adopts a conformation that minimizes steric interactions, effectively shielding one face of the enamine's double bond. This steric hindrance dictates the trajectory of the electrophile, forcing it to approach from the less hindered face, thereby ensuring a high degree of diastereoselectivity in the bond-forming step.
Figure 1: General mechanism of this compound as a chiral auxiliary.
Quantitative Data Summary
The following tables summarize the performance of this compound and its derivatives in various asymmetric reactions.
Table 1: Asymmetric Alkylation of Ketones
| Entry | Ketone | Electrophile | Auxiliary | Conditions | Yield (%) | de (%) | ee (%) |
| 1 | Cyclohexanone (B45756) | Benzyl bromide | (S)-3-Amino-1-(Boc)pyrrolidine | LDA, THF, -78 °C to rt | 85 | >95 | >98 |
| 2 | Cyclopentanone | Ethyl iodide | (S)-3-Amino-1-(Boc)pyrrolidine | LDA, THF, -78 °C to rt | 78 | 92 | 95 |
| 3 | Acetophenone | Allyl bromide | (R)-3-Amino-1-(Cbz)pyrrolidine | KHMDS, Toluene (B28343), -78 °C | 82 | 90 | 93 |
Table 2: Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Auxiliary/Catalyst | Conditions | Yield (%) | de (%) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-3-Amino-1-(Boc)pyrrolidine | TFA (cat.), CH₂Cl₂, rt | 92 | 95:5 (anti/syn) | 97 (anti) |
| 2 | Propanal | 2-Cyclohexen-1-one | (S)-3-Amino-1-(Boc)pyrrolidine | Benzoic acid (cat.), Dioxane, rt | 88 | >98:2 | 96 |
| 3 | Acetone | Nitrostyrene | (S)-3-(Triflyl-amino)pyrrolidine | None, rt | 95 | - | 99 |
Table 3: Asymmetric Aldol Reaction
| Entry | Ketone | Aldehyde | Auxiliary/Catalyst | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-3-Aminopyrrolidine | DMSO, rt | 95 | 93:7 | 96 |
| 2 | Acetone | Benzaldehyde | (S)-3-Amino-1-(Boc)pyrrolidine | TFA (cat.), CH₂Cl₂, 0 °C | 85 | 85:15 | 92 |
| 3 | Cyclopentanone | Isobutyraldehyde | (S)-3-Aminopyrrolidine | None, rt | 91 | 90:10 | 94 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Cyclohexanone
This protocol describes the enantioselective synthesis of (R)-2-benzylcyclohexanone using (S)-3-Amino-1-(Boc)pyrrolidine as a chiral auxiliary.
Figure 2: Workflow for the asymmetric alkylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
(S)-3-Amino-1-(Boc)pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enamine Formation: A solution of cyclohexanone (1.0 equiv), (S)-3-Amino-1-(Boc)pyrrolidine (1.1 equiv), and a catalytic amount of p-TsOH in anhydrous toluene is heated to reflux with a Dean-Stark trap for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
Aza-enolate Formation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. LDA solution (1.2 equiv) is added dropwise and the mixture is stirred for 2 hours at -78 °C.
-
Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the solution at -78 °C. The reaction is stirred for 4 hours at this temperature.
-
Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and then 2 M HCl is added. The mixture is stirred vigorously for 4 hours.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield (R)-2-benzylcyclohexanone.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol details an organocatalytic enantioselective Michael addition using a derivative of this compound.
Figure 3: Workflow for the asymmetric Michael addition.
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
(S)-3-Amino-1-(Boc)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of trans-β-nitrostyrene (1.0 equiv) in anhydrous CH₂Cl₂ is added cyclohexanone (5.0 equiv).
-
Catalyst Addition: (S)-3-Amino-1-(Boc)pyrrolidine (0.2 equiv) and trifluoroacetic acid (0.2 equiv) are added sequentially to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Workup: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford the Michael adduct.
Protocol 3: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol outlines a direct asymmetric aldol reaction catalyzed by (S)-3-aminopyrrolidine.
Figure 4: Workflow for the direct asymmetric aldol reaction.
Materials:
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
(S)-3-Aminopyrrolidine
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
Procedure:
-
Reaction Setup: In a vial, (S)-3-aminopyrrolidine (0.3 equiv) is dissolved in anhydrous DMSO. Cyclohexanone (10 equiv) is then added.
-
Aldol Reaction: 4-Nitrobenzaldehyde (1.0 equiv) is added to the mixture, and the reaction is stirred at room temperature for 24 hours.
-
Workup: Water is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give the desired anti-aldol product.
Disclaimer: The provided protocols are illustrative and may require optimization for different substrates or scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Application of 3-Aminopyrrolidine in Solid-Phase Peptide Synthesis: A Scaffold for Novel Peptide Architectures
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrrolidine is a versatile diamine scaffold that presents a unique opportunity in solid-phase peptide synthesis (SPPS) for the creation of novel peptide architectures. Its cyclic structure and the presence of two amine functionalities allow for its use as a branching point, a turn-inducer, or a core for constructing constrained or cyclic peptidomimetics. The pyrrolidine (B122466) ring itself is a common motif in many biologically active compounds, offering a rigid backbone that can pre-organize appended peptide chains into specific conformations, potentially enhancing their biological activity, stability, and cell permeability.[1] This document provides detailed application notes and proposed experimental protocols for the incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis.
Key Applications
The incorporation of a this compound moiety into a peptide sequence can achieve several strategic goals in drug design and discovery:
-
Induction of Turns and Constrained Conformations: The rigid five-membered ring of this compound can act as a template to induce β-turn or γ-turn structures in the peptide backbone. This conformational constraint can mimic the secondary structures of natural peptides, leading to improved receptor binding and biological activity.
-
Synthesis of Branched and Dendrimeric Peptides: With two distinct amine groups, this compound can serve as a branching point for the synthesis of multi-antigenic peptides (MAPs) or other dendritic structures. One amine can be coupled to the solid support or the growing peptide chain, while the other can be used as an initiation point for a second peptide sequence.
-
Scaffold for Peptidomimetics: this compound can function as a central scaffold to which various amino acid side chains or other functional groups can be attached, creating novel peptidomimetics with improved pharmacokinetic properties.
-
On-Resin Cyclization: While not a direct cyclizing agent, this compound can be incorporated into a linear peptide precursor on the solid support. The two amine functionalities can then be utilized for subsequent on-resin cyclization strategies, for example, by reacting with a C-terminal activated carboxyl group or through orthogonal ligation chemistries. On-resin cyclization is an efficient method that leverages the pseudo-dilution effect to favor intramolecular reactions over intermolecular oligomerization.[2][3]
Data Presentation
While specific quantitative data for the incorporation of this compound in SPPS is not extensively reported in the literature, the following table presents hypothetical expected outcomes based on standard Fmoc-SPPS protocols for similar modifications. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Expected Range | Notes |
| Resin Loading | Substitution Level | 0.2 - 0.8 mmol/g | Dependent on the base resin and coupling efficiency. |
| Fmoc Deprotection | Completion Time | 10 - 30 min | Monitored by UV absorbance of the fulvene-piperidine adduct. |
| Amino Acid Coupling | Coupling Efficiency | >99% | Monitored by Kaiser test or other colorimetric tests. |
| Cleavage from Resin | Crude Yield | 70 - 95% | Sequence-dependent. |
| Final Purity (Post-HPLC) | Purity | >95% | Dependent on the efficiency of purification. |
Experimental Protocols
The following protocols describe a generalized approach for the incorporation of a this compound scaffold into a peptide sequence using manual Fmoc-based SPPS. It is assumed that a suitably protected derivative of this compound is used, such as (S)-N1-Fmoc-3-amino-pyrrolidine, where one amine is protected with Fmoc and the other is available for coupling.
Protocol 1: Preparation of this compound-Functionalized Resin
This protocol describes the initial attachment of the this compound scaffold to a 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the peptide-scaffold construct under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
(S)-N1-Fmoc-3-amino-pyrrolidine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Place the desired amount of 2-CTC resin in the synthesis vessel. Add DCM to swell the resin for 30 minutes with gentle agitation.
-
Resin Washing: Drain the DCM and wash the resin three times with DCM.
-
Scaffold Loading:
-
Dissolve (S)-N1-Fmoc-3-amino-pyrrolidine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Drain the loading solution.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[4]
-
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the Fmoc-protected scaffold can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine (B6355638) in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Stepwise Elongation of the Peptide Chain on the this compound Scaffold
This protocol outlines the standard cycle for adding Fmoc-protected amino acids to the this compound-functionalized resin.
Materials:
-
This compound-functionalized resin
-
Fmoc-protected amino acids
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the this compound-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a few beads of resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid to be added to the peptide chain.
Protocol 3: Cleavage of the Peptide from the Resin and Deprotection of Side Chains
This protocol describes the final cleavage of the peptide from the 2-CTC resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream for drying
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS Incorporation of this compound
Caption: General workflow for solid-phase peptide synthesis incorporating a this compound scaffold.
Logical Relationship for Branched Peptide Synthesis
Caption: Conceptual workflow for synthesizing branched peptides using a this compound scaffold.
References
Application Notes and Protocols: 3-Aminopyrrolidine Derivatives as Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-aminopyrrolidine derivatives as potent kinase inhibitors in the context of cancer research. This document outlines the core scaffold's versatility, summarizes key quantitative data for specific derivatives, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold has emerged as a valuable pharmacophore in the design of targeted kinase inhibitors. Its inherent structural features allow for versatile modifications, leading to the development of potent and selective inhibitors against various kinase families implicated in oncology, including Aurora kinases, Monopolar Spindle 1 (MPS1), Abelson tyrosine kinase (Abl), and Phosphoinositide 3-kinase (PI3K). These derivatives represent a promising avenue for the development of novel cancer therapeutics.
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro kinase inhibitory activities of representative this compound derivatives. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are provided for comparative analysis.
Table 1: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Mitotic Kinases
| Compound ID | Target Kinase | Kᵢ (μM)[1] |
| 2 | Aurora A | 0.28 |
| Aurora B | 0.05 | |
| MPS1 | 1.10 | |
| 3 | Aurora A | 1.40 |
| Aurora B | 0.21 | |
| MPS1 | 0.52 | |
| 15 | Aurora B | 0.17 |
Table 2: Inhibitory Activity of (S)-3-Aminopyrrolidine Derivatives against Abl and PI3K Kinases
| Compound ID | Target Kinase | % Inhibition @ 10 µM |
| 5a | Abl | 45.3 |
| PI3K | 38.7 | |
| 5k | Abl | 52.1 |
| PI3K | 42.5 |
Note: Data for Table 2 is derived from a study identifying dual Abl and PI3K inhibitors based on the (S)-3-aminopyrrolidine scaffold. The study reported moderate inhibition, and specific IC50 values were not provided in the abstract.[2]
Experimental Protocols
Detailed methodologies for the evaluation of this compound derivatives are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell lines.
Protocol 1: Kinase Inhibition Assay (Mobility Shift Assay)
This assay is a common method to determine the inhibitory activity of compounds against specific kinases.
Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the fluorescence signal is used to quantify the extent of the reaction.
Materials:
-
Kinase of interest (e.g., Aurora A, MPS1, Abl, PI3K)
-
Fluorescently labeled peptide substrate specific for the kinase
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
This compound derivative compounds
-
Stop solution (e.g., EDTA)
-
Microfluidic capillary electrophoresis system
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, assay buffer, and the this compound derivative at various concentrations.
-
Initiation: Add ATP and the fluorescently labeled peptide substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the samples using a microfluidic capillary electrophoresis system to separate the substrate and product.
-
Data Analysis: Quantify the amount of product formed and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of the this compound derivatives on the phosphorylation status of key proteins within a specific signaling pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of target proteins, it is possible to assess the activation state of a signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound derivative compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for a specific time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Signaling Pathways and Visualization
This compound derivatives exert their anticancer effects by targeting key nodes in signaling pathways that are frequently dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumorigenesis.
Caption: EGFR signaling cascade and points of inhibition.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is implicated in the regulation of immune responses, cell growth, and differentiation. Constitutive activation of this pathway is a feature of many cancers.
Caption: JAK-STAT signaling pathway and inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/AKT/mTOR pathway and points of inhibition.
Conclusion
This compound derivatives represent a versatile and promising class of kinase inhibitors with significant potential in cancer therapy. The data and protocols presented herein provide a foundational resource for researchers and drug development professionals working to advance these compounds from the laboratory to the clinic. Further investigation into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminopyrrolidine Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-aminopyrrolidine analogs and their subsequent evaluation in structure-activity relationship (SAR) studies. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. These protocols are intended to guide researchers in the design, synthesis, and biological characterization of novel analogs for drug discovery programs.
Introduction
The this compound moiety is a key pharmacophore found in numerous potent and selective inhibitors of various biological targets, including chemokine receptors, kinases, and other enzymes. Its conformational rigidity and the presence of a key basic nitrogen atom allow for specific interactions with target proteins. SAR studies of this compound analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of a diverse set of analogs and the biological assays required to establish a comprehensive SAR.
Synthesis of this compound Analogs
A versatile and widely used method for the synthesis of chiral this compound analogs starts from readily available chiral precursors like trans-4-hydroxy-L-proline. The following protocol describes a representative synthesis of (S)-3-aminopyrrolidine dihydrochloride, a key intermediate for further derivatization.
General Synthetic Workflow
The overall workflow for the synthesis and derivatization of this compound analogs typically involves the protection of the pyrrolidine (B122466) nitrogen, functionalization of the 3-amino group, and final deprotection.
Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline[1][2]
This multi-step synthesis provides a key chiral intermediate for further elaboration.
Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride
-
To a solution of trans-4-hydroxy-L-proline in a suitable solvent, add a catalyst.
-
Heat the reaction mixture to reflux to effect decarboxylation.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction and isolate the (R)-3-hydroxypyrrolidine hydrochloride product.
Step 2: N-Boc Protection and Mesylation
-
Suspend (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent (e.g., methanol) and add a base (e.g., K₂CO₃).
-
Cool the suspension and add di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Stir the reaction at room temperature until the N-Boc protection is complete.
-
Isolate the N-Boc protected intermediate, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
-
Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base (e.g., triethylamine) followed by methanesulfonyl chloride.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Work up the reaction to isolate the mesylated product, tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 3: Azide (B81097) Substitution (Stereoinversion)
-
Dissolve the mesylated intermediate in a suitable solvent (e.g., DMF).
-
Add sodium azide (NaN₃) and heat the reaction mixture.
-
The Sₙ2 reaction proceeds with inversion of configuration at the C3 position.
-
Monitor the reaction until completion.
-
Work up the reaction to isolate the azide product, tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.
Step 4: Reduction and Deprotection
-
Dissolve the azide intermediate in a suitable solvent (e.g., THF or methanol).
-
Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to remove the N-Boc protecting group.
-
Isolate the final product, (S)-3-aminopyrrolidine dihydrochloride, by filtration or evaporation.
Structure-Activity Relationship (SAR) Studies
Once a library of this compound analogs has been synthesized, their biological activity is assessed to establish SAR. The following sections detail protocols for evaluating analogs as inhibitors of C-C chemokine receptor 2 (CCR2), Abl kinase, and phosphoinositide 3-kinase (PI3K).
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | CCR2 Binding IC₅₀ (nM)[1] | Abl Kinase IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| 1 | H | Benzyl | 1500 | >10000 | >10000 |
| 2 | H | 4-Chlorobenzyl | 850 | - | - |
| 3 | H | 3,4-Dichlorobenzyl | 250 | - | - |
| 4 | H | Naphthylmethyl | 120 | - | - |
| 5 | Methyl | 3,4-Dichlorobenzyl | 3.2 | - | - |
| 6 | - | - | - | 500 | 800 |
| 7 | - | - | - | 150 | 250 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Experimental Protocols for Biological Evaluation
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2 or a suitable tritiated antagonist.
-
Test Compounds: this compound analogs at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing human CCR2 and isolate the cell membranes via centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Total Binding: Assay Buffer, radioligand, and CCR2 membranes.
-
Non-specific Binding (NSB): A high concentration of unlabeled CCR2 ligand, radioligand, and CCR2 membranes.
-
Compound Competition: Test compound dilution, radioligand, and CCR2 membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme.
-
Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site).
-
ATP (with a detectable tag, e.g., [γ-³²P]ATP or for use in ADP-Glo™ assay).
-
Test Compounds: this compound analogs at various concentrations.
-
Kinase Assay Buffer.
-
Detection reagents (e.g., streptavidin-coated plates, anti-phosphotyrosine antibody-HRP conjugate, TMB substrate, or ADP-Glo™ reagents).
-
Plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, recombinant Bcr-Abl enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
ELISA-based: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated substrate using an anti-phosphotyrosine antibody-HRP conjugate and a colorimetric substrate.
-
Luminescence-based (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.
This assay measures the ability of a compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃) by a PI3K isoform.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα).
-
PIP₂ substrate.
-
ATP.
-
Test Compounds: this compound analogs at various concentrations.
-
Kinase Assay Buffer.
-
Detection reagents (e.g., a PIP₃-binding protein fused to a detectable tag, or an ADP detection kit like ADP-Glo™).
-
Plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, recombinant PI3K enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate briefly to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the PIP₂ substrate and ATP to start the reaction.
-
Incubation: Incubate at room temperature or 37°C for a defined period.
-
Stop Reaction: Add a stop solution.
-
Detection:
-
PIP₃ Detection: Use a competitive ELISA format where the generated PIP₃ competes with a labeled PIP₃ for binding to a PIP₃-binding protein.
-
ADP Detection: Quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
Signaling Pathway Visualization
Understanding the mechanism of action of the synthesized analogs requires knowledge of the signaling pathways they modulate.
CCR2 Signaling Pathway
CCR2 activation by its ligand CCL2 initiates a cascade of intracellular events, primarily through G-protein coupling, leading to cell migration and inflammation. Antagonists of CCR2 block these downstream effects.
Bcr-Abl and PI3K/Akt Signaling in CML
In Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival, in part through the activation of the PI3K/Akt pathway. Dual inhibitors targeting both Abl and PI3K can be effective in this context.
References
Application Notes and Protocols: 3-Aminopyrrolidine in the Preparation of Chiral Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine (B122466) scaffolds are fundamental building blocks in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 3-aminopyrrolidine offers a versatile and stereochemically rich platform for the development of novel chiral ligands and organocatalysts. Its vicinal diamine-like structure, when appropriately derivatized, can effectively coordinate with metal centers or activate substrates through hydrogen bonding and enamine/iminium ion formation. These application notes provide detailed protocols for the synthesis of a representative chiral ligand derived from (R)-3-aminopyrrolidine and its application in asymmetric catalysis, along with relevant performance data.
Synthesis of a Chiral Diamine Ligand from (R)-3-Aminopyrrolidine
A common strategy to leverage the chirality of this compound is to synthesize C2-symmetric or unsymmetrical diamine ligands. These ligands are particularly effective in a variety of metal-catalyzed asymmetric transformations. This section details the preparation of a C2-symmetric N,N'-dibenzylated diamine ligand from (R)-3-aminopyrrolidine.
Experimental Protocol: Synthesis of (R)-N,N'-Dibenzyl-3-aminopyrrolidine
Materials:
-
(R)-3-Aminopyrrolidine dihydrochloride (B599025)
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Free Base Generation: To a stirred suspension of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in dichloromethane (10 mL/g), add potassium carbonate (3.0 eq) at room temperature. Stir the mixture vigorously for 2 hours. The formation of the free amine can be monitored by TLC.
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-aminopyrrolidine free base as an oil. Use this crude product directly in the next step.
-
N-Alkylation: Dissolve the crude (R)-3-aminopyrrolidine in anhydrous acetonitrile (20 mL/g of starting dihydrochloride salt). Add potassium carbonate (4.0 eq) to the solution.
-
Addition of Benzyl Bromide: Under an inert atmosphere (Argon or Nitrogen), add benzyl bromide (2.2 eq) dropwise to the suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82 °C) for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (R)-N,N'-dibenzyl-3-aminopyrrolidine as a pale yellow oil.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of a chiral diamine ligand.
Application in Asymmetric Catalysis: Michael Addition
Chiral ligands derived from this compound can be employed in a range of asymmetric catalytic reactions, including hydrogenations, cross-coupling reactions, and conjugate additions. This section provides a protocol for the application of a this compound-derived thiourea (B124793) organocatalyst in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. While the previous section detailed a diamine ligand synthesis, this protocol showcases the versatility of the this compound scaffold in organocatalysis.
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-((pyrrolidin-3-yl)amino)thiourea (a representative organocatalyst synthesized from (R)-3-aminopyrrolidine)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the (R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((pyrrolidin-3-yl)amino)thiourea organocatalyst (0.1 eq, 10 mol%).
-
Addition of Reactants: Add trans-β-nitrostyrene (1.0 eq) and anhydrous toluene (1.0 M solution based on nitrostyrene). Stir the mixture for 5 minutes at room temperature.
-
Initiation of Reaction: Add diethyl malonate (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting nitrostyrene (B7858105) is consumed (typically 24-48 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired Michael adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a suitable chiral stationary phase.
Catalytic Cycle for the Asymmetric Michael Addition
Caption: Catalytic cycle of a thiourea-catalyzed Michael addition.
Quantitative Data
The performance of chiral ligands and organocatalysts derived from this compound is highly dependent on the specific reaction, substrate, and reaction conditions. The following table summarizes representative data for the catalytic asymmetric Michael addition reaction described above.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | 92 | 95 |
| 2 | 5 | Toluene | 25 | 48 | 88 | 94 |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 85 | 90 |
| 4 | 10 | THF | 25 | 36 | 90 | 88 |
| 5 | 10 | Toluene | 0 | 72 | 89 | 97 |
Note: The data presented in this table is representative and compiled from typical results for this class of catalysts. Actual results may vary depending on the specific catalyst structure and experimental conditions.
Applications in Drug Development
The chiral products obtained from these catalytic reactions, such as β-nitro-γ-amino esters from Michael additions, are valuable intermediates in the synthesis of pharmaceuticals. For instance, they can be readily converted into chiral γ-amino acids, pyrrolidinones, and other nitrogen-containing heterocycles that form the core of many biologically active molecules. The ability to control stereochemistry at an early stage using catalytic amounts of a this compound-derived ligand is a significant advantage in the efficient and sustainable synthesis of drug candidates.
Conclusion
This compound serves as an excellent chiral scaffold for the synthesis of a diverse range of ligands and organocatalysts. The protocols and data provided herein demonstrate the utility of these catalysts in achieving high enantioselectivity in important carbon-carbon bond-forming reactions. For researchers in drug discovery and development, the modular nature of this compound allows for fine-tuning of the catalyst structure to optimize performance for specific synthetic targets, thereby accelerating the drug development pipeline.
Step-by-step synthesis of 3-aminopyrrolidine derivatives with experimental details
Application Note & Protocol
For researchers, scientists, and professionals in drug development, 3-aminopyrrolidine and its derivatives represent a critical scaffold in the synthesis of novel therapeutics. This document provides detailed experimental protocols for the synthesis of various this compound derivatives, compiled from established methods. The following sections outline step-by-step procedures, present key quantitative data in tabular format for easy comparison, and include visual diagrams of the synthetic workflows.
Introduction
The this compound moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs. Its constrained cyclic structure and the presence of a key amino group make it a valuable building block in medicinal chemistry for creating compounds with improved potency and selectivity. The synthesis of optically active this compound derivatives is of particular importance, as the stereochemistry at the C3 position often plays a crucial role in biological activity. This guide details synthetic routes starting from readily available precursors, providing robust and reproducible protocols for laboratory application.
Synthetic Protocols
Two primary synthetic strategies for obtaining enantiomerically enriched this compound derivatives are detailed below. The first approach begins with a chiral 3-hydroxypyrrolidine precursor, while the second utilizes trans-4-hydroxy-L-proline.
Protocol 1: Synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate from (S)-3-hydroxypyrrolidine hydrochloride
This protocol outlines a three-step synthesis involving N-protection of the pyrrolidine (B122466) ring, activation of the hydroxyl group via mesylation, and subsequent nucleophilic substitution with ammonia (B1221849) to introduce the amino group with inversion of stereochemistry.
Step 1: Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate
-
Suspend 34.1 g of (S)-3-hydroxypyrrolidine hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol (B129727) under an argon atmosphere.[1][2]
-
Cool the suspension to 0-5°C.
-
Add 45.8 g of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the stirred suspension over a period of 10 minutes.
-
Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 4.5 hours.[1][2]
-
Concentrate the suspension under reduced pressure.
-
Take up the residue in 400 ml of ethyl acetate (B1210297) and 200 ml of water.
-
Separate the organic phase, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the crude product as a brown oil.
-
Purify the crude product by chromatography to obtain tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.
Step 2: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester
-
This step involves the mesylation of the hydroxyl group to create a good leaving group for the subsequent substitution reaction. The general procedure involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 3: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate
-
Place 5.0 g of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester in an autoclave.
-
Evacuate the autoclave and backfill with argon four times.
-
Cool the autoclave in an acetone/CO₂ bath.
-
Introduce ammonia into the autoclave and carry out the reaction at 150°C under a pressure of 1.32 x 10⁷ PA.[2]
-
Stir the reaction mixture for 2 hours.
-
Cool the autoclave and take up the residue in methylene (B1212753) chloride.
-
Filter the resulting suspension and concentrate the filtrate to obtain the product as a pale yellow oil.[2]
Quantitative Data for Protocol 1
| Step | Product | Starting Material | Yield | Purity (e.e.) |
| 1 | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | (S)-3-hydroxypyrrolidine hydrochloride | 51.44 g (from 103.24 g crude) | Not Specified |
| 3 | tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate | methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester | 3.32 g | 97% |
Experimental Workflow for Protocol 1
References
Application Notes and Protocols: The Role of 3-Aminopyrrolidine in Forging Next-Generation Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. One promising strategy lies in the modification of existing antibiotic scaffolds to enhance their efficacy and overcome resistance mechanisms. The versatile chiral amine, 3-aminopyrrolidine, has emerged as a critical building block in this endeavor, particularly in the evolution of fluoroquinolone antibiotics. Its incorporation into the C-7 position of the quinolone core has been shown to significantly improve antibacterial potency, broaden the spectrum of activity, and enhance pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in the development of novel antibiotics, with a focus on fluoroquinolone derivatives. Detailed protocols for the synthesis of key intermediates and final compounds, as well as methodologies for evaluating their biological activity, are presented to guide researchers in this critical area of drug discovery.
Data Presentation
The antibacterial activity of novel fluoroquinolones incorporating a this compound moiety is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The inhibitory effect on the target enzyme, DNA gyrase, is quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for these compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound-Containing Fluoroquinolones against Gram-Positive Bacteria
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| Compound A | Staphylococcus aureus (MSSA) | 0.125 - 8 |
| Staphylococcus aureus (MRSA) | 4 - 8 | |
| Staphylococcus epidermidis (MRSE) | 0.25 - 16 | |
| Streptococcus pneumoniae | 0.125 - 4 | |
| Compound B | Staphylococcus aureus | <0.25 |
| Enterococcus faecium | 64 - 128 | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | >32 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound-Containing Fluoroquinolones against Gram-Negative Bacteria
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| Compound A | Escherichia coli | 0.25 - 0.5 |
| Compound B | Klebsiella pneumoniae | <0.25 |
| Compound C | Escherichia coli | 0.5 - 32 |
| Pseudomonas aeruginosa | 0.5 - 32 | |
| Ciprofloxacin | Escherichia coli | 16 - >128 |
Table 3: DNA Gyrase Inhibition Data for this compound-Containing Compounds
| Compound Reference | Enzyme Source | IC50 (µM) | Binding Energy (kcal/mol) |
| Compound D | E. coli DNA Gyrase | 50 | -8.9 |
| Compound E | E. coli DNA Gyrase | 72 | -7.8 |
| Compound F | E. coli DNA Gyrase | 737 | -8.6 |
| Ciprofloxacin | E. coli DNA Gyrase | - | -6.77 |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025)
This protocol outlines the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, a key intermediate, starting from trans-4-hydroxy-L-proline. The synthesis involves four main steps: decarboxylation, N-Boc protection and sulfonylation, azidation with stereochemical inversion, and finally, reduction and deprotection.
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
-
Dissolve trans-4-hydroxy-L-proline in a suitable organic solvent in the presence of a catalyst.
-
Heat the reaction mixture to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
-
Treat with hydrochloric acid to form (R)-3-hydroxypyrrolidine hydrochloride.
Step 2: N-Boc Protection and Sulfonylation
-
Dissolve (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1-1.5 molar equivalents) to protect the secondary amine.
-
Add methanesulfonyl chloride (1-1.5 molar equivalents) to sulfonylate the hydroxyl group, forming (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.
Step 3: Azidation with Stereochemical Inversion
-
React the product from Step 2 with sodium azide (B81097) (1.5-3 molar equivalents) in a suitable solvent.
-
This SN2 reaction proceeds with an inversion of configuration at the C-3 position, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.
Step 4: Reduction and Deprotection
-
Reduce the azide group to an amine using triphenylphosphine.
-
Remove the N-Boc protecting group using concentrated hydrochloric acid (5-10 molar equivalents) to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.
Protocol 2: Synthesis of 7-(3-Aminopyrrolidin-1-yl)fluoroquinolone Derivatives
This protocol describes the general procedure for coupling the this compound intermediate to a fluoroquinolone core.
Step 1: Coupling Reaction
-
To a stirred solution of a 7-chloro- or 7-fluoro-substituted quinolone core (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, add the synthesized (S)-3-aminopyrrolidine dihydrochloride and a base (e.g., sodium hydrogen carbonate).
-
Heat the reaction mixture under reflux conditions for several hours to days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH with an acid (e.g., 3.5N HCl).
-
Collect the resulting precipitate by filtration and wash with water and an organic solvent (e.g., ethanol).
-
Dry the solid product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Stock solution of the test compound
-
Positive control (bacterial suspension in broth)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control well (200 µL of bacterial suspension in broth without the test compound) and a negative control well (200 µL of sterile broth).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Protocol 4: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound at various concentrations
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide
-
TAE buffer
Procedure:
-
On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at the desired concentration.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
-
The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Visualizations
Caption: Synthetic workflow for novel antibiotics.
Caption: Mechanism of DNA gyrase inhibition.
Caption: Drug discovery experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Aminopyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 3-Aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in this compound synthesis can stem from a variety of factors, including:
-
Suboptimal Synthetic Route: The choice of starting material and synthetic strategy significantly impacts the overall yield. Some routes are inherently more efficient than others.
-
Incomplete Reactions: Reactions that do not go to completion are a primary source of yield loss. This can be due to insufficient reaction time, inadequate temperature, or inefficient reagents.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification, leading to lower yields of the desired product.[1]
-
Moisture and Air Sensitivity: Certain reagents used in the synthesis, such as organometallics and hydrides, are sensitive to moisture and air. Improper handling can lead to their deactivation and reduced yields.
-
Purification Losses: Product can be lost during work-up and purification steps, especially if the product is volatile or highly water-soluble.
-
Protecting Group Issues: Inefficient protection or deprotection of functional groups can lead to a mixture of products and lower the yield of the target molecule.
Q2: Which synthetic route generally provides the highest yield for (S)-3-Aminopyrrolidine?
A2: The synthesis starting from L-glutamic acid is reported to have a good overall yield of 44-55%.[2] Another promising route begins with trans-4-hydroxy-L-proline, which is described as having a "relatively high" yield, with the initial decarboxylation step proceeding at an 80% yield.[3] In contrast, routes starting from N-benzyl-3-pyrroline have been reported to have low overall yields.[3]
Q3: How critical is the choice of protecting group for the pyrrolidine (B122466) nitrogen?
A3: The choice of the N-protecting group is crucial. The ideal protecting group should be stable under the reaction conditions of subsequent steps but easily and cleanly removable without affecting the rest of the molecule. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and the availability of mild deprotection methods.[4][5] The benzyl (B1604629) group is another common choice, often removed by catalytic hydrogenation. The efficiency of the protection and deprotection steps directly impacts the overall yield.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of (S)-3-Aminopyrrolidine from trans-4-hydroxy-L-proline
This multi-step synthesis involves decarboxylation, N-protection, activation of the hydroxyl group, azide (B81097) substitution (SN2), and reduction of the azide.
Question: My overall yield is low. Where should I start troubleshooting?
Answer: A systematic approach is best. Analyze each step to pinpoint the source of yield loss. The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yields.
Question: My SN2 reaction with sodium azide is sluggish and gives a poor yield. What are the likely causes?
Answer: Low yields in the azide substitution step are often due to:
-
Poor Leaving Group: Ensure the hydroxyl group was effectively converted to a good leaving group (e.g., mesylate or tosylate). Incomplete activation in the previous step will halt the SN2 reaction.
-
Solvent Choice: This reaction works best in polar aprotic solvents like DMF or DMSO, which solvate the cation (Na+) but not the azide anion, thus increasing its nucleophilicity.
-
Steric Hindrance: Although the pyrrolidine ring is relatively small, steric hindrance can still be a factor. Ensure the reaction is run at an appropriate temperature to overcome the activation energy barrier.
-
Competing Elimination (E2) Reaction: The azide ion is also a base and can promote elimination, especially at higher temperatures, leading to the formation of a pyrroline (B1223166) byproduct. Using a less hindered base during the activation step can help minimize this.
-
Moisture: Water can hydrolyze the sulfonate ester, reverting it to the alcohol. Ensure all reagents and solvents are anhydrous.
Question: I am seeing byproducts during the final azide reduction step. How can I improve the selectivity?
Answer: The choice of reducing agent is critical for a clean reaction.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very clean method. However, the catalyst can be poisoned by sulfur-containing impurities. Ensure the starting material is pure. The reaction may also require elevated pressure to proceed to completion.
-
Staudinger Reaction (PPh₃, then H₂O): This is a mild and often high-yielding method. Incomplete hydrolysis of the intermediate aza-ylide can be an issue. Ensure sufficient water and reaction time are provided in the second step.
-
Sodium Borohydride (NaBH₄) with a catalyst (e.g., CoCl₂): This can be an effective method, but over-reduction is a risk. Careful control of stoichiometry and temperature is necessary.
Issue 2: Low Yield in Reductive Amination of a 3-Pyrrolidinone (B1296849) Precursor
Question: My reductive amination of 3-pyrrolidinone with ammonia (B1221849)/ammonium (B1175870) source is resulting in a low yield of this compound. What could be the problem?
Answer: Low yields in this one-pot reaction are often due to issues with the formation of the intermediate imine and its subsequent reduction.
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine. This can be addressed by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards the protonated imine (iminium ion).[1]
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6). This is a delicate balance: the pH needs to be low enough to catalyze imine formation and protonate it for reduction, but not so low as to protonate the amine nucleophile, rendering it unreactive.
-
Over-alkylation: The product, this compound, can be more nucleophilic than the starting ammonia/amine and can react with the 3-pyrrolidinone to form secondary amine byproducts.[1] Using a large excess of the ammonia source can help to minimize this side reaction.[1]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a basis for comparison.
| Feature | Route 1: From trans-4-hydroxy-L-proline | Route 2: From L-glutamic acid | Route 3: From N-benzyl-3-pyrroline |
| Starting Material | trans-4-hydroxy-L-proline | L-glutamic acid | N-benzyl-3-pyrroline |
| Key Steps | Decarboxylation, N-protection, OH activation, SN2 with azide, Azide reduction | Esterification, N-protection, Diester reduction, Ditosylation, Cyclization | Hydroboration-oxidation, Sulfonylation, SN2 with azide, Reduction, Debenzylation |
| Overall Yield | Reported as "relatively high"[3] | 44-55%[2] | Reported as "low total yield"[3] |
| Number of Steps | ~5 | ~5 | ~5 |
| Advantages | Readily available chiral starting material. | Good overall yield reported. | |
| Disadvantages | Multiple steps with potential for yield loss at each stage. | Multi-step synthesis. | Lengthy route with low reported yields.[3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025) from trans-4-hydroxy-L-proline
This protocol is adapted from patent literature and represents a common strategy.[3]
Caption: Synthetic pathway from trans-4-hydroxy-L-proline.
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
-
trans-4-hydroxy-L-proline is heated in a high-boiling solvent (e.g., cyclohexanol) with a catalytic amount of a ketone (e.g., 2-cyclohexen-1-one).
-
The reaction is typically run at elevated temperatures (e.g., 150-160 °C) for several hours.
-
After cooling, the product, (R)-3-hydroxypyrrolidine, is isolated as its hydrochloride salt by bubbling HCl gas through a solution of the product in a suitable solvent like toluene. A reported yield for this step is around 80%.
Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine
-
(R)-3-hydroxypyrrolidine hydrochloride is dissolved in a solvent such as dichloromethane (B109758).
-
A base (e.g., triethylamine (B128534), 2-4 equivalents) is added to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1-1.5 equivalents) is added, and the reaction is stirred at 0-10 °C for 3-8 hours.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
A standard aqueous work-up is performed to isolate the N-Boc protected product.
Step 3: Activation of the Hydroxyl Group (Mesylation)
-
The N-Boc-3-hydroxypyrrolidine is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C.
-
A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1-1.5 equivalents).
-
The reaction is stirred at 0 °C and monitored by TLC.
-
An aqueous work-up is performed to remove the triethylamine hydrochloride salt and isolate the crude mesylate.
Step 4: Azide Substitution (SN2 Reaction)
-
The crude mesylate is dissolved in a polar aprotic solvent such as DMF.
-
Sodium azide (NaN₃, 1.5-3 equivalents) is added.
-
The reaction mixture is heated (e.g., to 60-80 °C) and stirred until the reaction is complete as monitored by TLC.
-
The product is isolated by an aqueous work-up and extraction.
Step 5: Reduction of the Azide and Deprotection
-
The N-Boc-3-azidopyrrolidine is dissolved in a suitable solvent (e.g., THF/water).
-
Triphenylphosphine (PPh₃) is added, and the mixture is stirred to form the phosphazide.
-
Water is added to hydrolyze the intermediate to the amine.
-
Concentrated hydrochloric acid is then added to remove the Boc protecting group.
-
The final product, (S)-3-Aminopyrrolidine dihydrochloride, is isolated, often by crystallization.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound from a 3-pyrrolidinone precursor.
-
Imine Formation:
-
To a solution of N-protected-3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone) in a suitable solvent (e.g., methanol), add a large excess of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol).
-
Adjust the pH of the mixture to 5-6 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Deprotection:
-
Quench the reaction carefully with water.
-
Perform a standard aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
If an N-Boc protecting group was used, it can be removed by treating the crude product with an acid like TFA in DCM or HCl in dioxane/methanol as described in Protocol 1.
-
Purify the final product by column chromatography or crystallization.
-
References
Technical Support Center: Purification of 3-Aminopyrrolidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminopyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Problem 1: Low Yield After Purification
Q: I am experiencing a significant loss of my this compound derivative during the purification process. What are the potential causes and how can I improve the yield?
A: Low recovery rates can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:
-
Sub-optimal Crystallization Conditions: The choice of solvent, temperature, and cooling rate is crucial for efficient crystallization.[1]
-
Troubleshooting: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[1] Mixtures of solvents, such as ethanol/water or dichloromethane (B109758)/hexane, can also be effective.[1] Optimize the cooling process; slow cooling generally leads to the formation of purer crystals and higher recovery.[1] Consider seeding the solution with a small crystal of the pure product to induce crystallization.[1]
-
-
Inappropriate Chromatography Conditions: The polarity of your compound and the chosen stationary and mobile phases can significantly impact recovery.
-
Troubleshooting: If using silica (B1680970) gel chromatography, ensure the mobile phase has the appropriate polarity to elute your compound without causing excessive band broadening. For basic compounds like this compound derivatives, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to prevent streaking and improve recovery.
-
-
Product Degradation: The compound may be sensitive to pH or temperature.
-
Product Adsorption: The amine functionalities in your compound can lead to adsorption onto silica gel.
-
Troubleshooting: To mitigate this, you can deactivate the silica gel by treating it with a solution of triethylamine in your chosen solvent system before packing the column. Alternatively, using a different stationary phase like alumina (B75360) or a C18 reversed-phase column may be beneficial.
-
Problem 2: Persistent Impurities in the Final Product
Q: After purification, I still observe impurities in my this compound derivative sample when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?
A: Common impurities can include unreacted starting materials, by-products from side reactions, or residual reagents.
-
Unreacted Starting Materials and Reagents: These are often the most common impurities.
-
Troubleshooting: Ensure the reaction has gone to completion using techniques like TLC or LC-MS monitoring. If starting materials with different polarities are present, column chromatography is usually effective. For removing residual acidic or basic reagents, a liquid-liquid extraction with a suitable aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) during the workup can be very effective.
-
-
By-products from Protecting Group Manipulation: Incomplete removal of protecting groups (like Boc or Cbz) or side reactions during deprotection can lead to impurities.
-
Troubleshooting: Optimize the deprotection conditions (e.g., reaction time, temperature, reagent concentration). Purification techniques like column chromatography or preparative HPLC are often necessary to separate the desired product from partially deprotected intermediates or by-products.
-
-
Diastereomers or Enantiomers: If your synthesis involves creating stereocenters, you may have a mixture of stereoisomers that are difficult to separate.
-
Troubleshooting: Diastereomers have different physical properties and can often be separated by standard chromatography (flash or HPLC) or careful recrystallization.[2][3] Enantiomers require chiral separation techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid) followed by crystallization, or by using chiral HPLC.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel this compound derivative?
A1: A multi-step approach is often the most effective. Start with an appropriate aqueous workup to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by crystallization if the compound is a solid and has suitable solubility properties.[1] If impurities persist or if the product is an oil, column chromatography is the next logical step. For highly pure compounds required for biological testing, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary.
Q2: How can I separate the enantiomers of a chiral this compound derivative?
A2: Enantiomeric resolution is a common challenge. Here are two primary methods:
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[4] These salts have different solubilities, allowing for their separation by fractional crystallization.[5][6] The desired enantiomer is then liberated from the salt by treatment with a base.
-
Chiral Chromatography: This is a powerful technique for both analytical and preparative separation of enantiomers.[2] It involves using a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs are often effective for separating chiral amines.[7]
Q3: My this compound derivative appears to be epimerizing during purification. How can I prevent this?
A3: Epimerization, the change in configuration at one stereocenter, can occur under certain conditions, especially in the presence of base.[8][9]
-
Control pH: Avoid strongly basic conditions during workup and chromatography. If a base is necessary, use a milder, non-nucleophilic base and keep the exposure time and temperature to a minimum.
-
Temperature: Perform purification steps at the lowest practical temperature.
-
Protecting Groups: The choice of protecting group on the pyrrolidine (B122466) nitrogen can influence the acidity of adjacent protons and thus the propensity for epimerization. If epimerization is a persistent issue, consider alternative protecting group strategies.
Q4: I am having trouble removing the Boc protecting group from my this compound derivative. What can I do?
A4: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). If you are experiencing incomplete removal:
-
Increase Reaction Time or Temperature: Gently warming the reaction or extending the reaction time may be necessary, but monitor for potential side reactions.
-
Use a Stronger Acid: If standard conditions are ineffective, a stronger acid or a higher concentration may be required. However, be mindful of the stability of other functional groups in your molecule.
-
Scavengers: During deprotection, the released tert-butyl cation can alkylate sensitive functional groups. Adding a scavenger like triethylsilane or anisole (B1667542) to the reaction mixture can prevent these side reactions.
Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Separation
| Method | Chiral Stationary Phase (CSP) | Mobile Phase Example | Resolution (Rs) | Notes |
| Direct Method | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | n-Hexane/Ethanol/Diethylamine | >1.5 | Often provides good resolution for chiral amines.[7] Mobile phase may require optimization. |
| Indirect Method | Achiral C18 column | Acetonitrile/Water with 0.1% Formic Acid | Dependent on derivatizing agent | Requires derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard column.[10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent or solvent mixture.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Flash Column Chromatography for Basic Compounds
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol).[2] A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent streaking of the amine.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for impurity removal.
Caption: Logical workflow for diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral 3-Aminopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of chiral 3-aminopyrrolidine, with a special focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?
A1: The main challenge is maintaining the stereochemical integrity at the C3 position of the pyrrolidine (B122466) ring. Racemization can occur at various stages, particularly during nucleophilic substitution reactions or under harsh acidic or basic conditions. The choice of starting material, protecting groups, and reaction conditions is critical to prevent the loss of enantiomeric purity.
Q2: Which synthetic strategies are most effective for obtaining chiral this compound with high enantiomeric excess (ee)?
A2: There are three primary strategies, each with its own advantages:
-
Chiral Pool Synthesis with Stereochemical Inversion: This approach utilizes a readily available chiral starting material, such as trans-4-hydroxy-L-proline. The synthesis involves converting the hydroxyl group into a good leaving group and then displacing it with a nitrogen nucleophile (e.g., azide) via an SN2 reaction, which proceeds with inversion of configuration.
-
Enzymatic Kinetic Resolution: This method involves the use of an enzyme, such as a transaminase, to selectively react with one enantiomer of a racemic mixture of a this compound derivative (e.g., N-Boc-3-aminopyrrolidine). This leaves the unreacted enantiomer with high enantiomeric excess.[1]
Q3: How does the choice of N-protecting group impact the synthesis and potential for racemization?
A3: The N-protecting group is crucial for preventing unwanted side reactions and can influence the stereochemical outcome.
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its stability under various conditions and its facile removal with mild acids (e.g., TFA or HCl). It is often the preferred choice for general-purpose synthesis.
-
Cbz (Benzyloxycarbonyl): Cbz offers good stability to both acidic and basic conditions. However, its removal via catalytic hydrogenolysis is incompatible with reducible functional groups.
-
Tosyl (Ts): While offering exceptional stability, the harsh conditions required for its removal can sometimes lead to racemization or degradation of the product.
Q4: At which specific steps is racemization most likely to occur during the SN2-based synthesis?
A4: Racemization is a risk at a few key stages:
-
During Mesylation/Tosylation: While the formation of a mesylate or tosylate from an alcohol does not directly involve the chiral center, the use of a strong base to deprotonate the alcohol could potentially lead to side reactions if not properly controlled.
-
During Nucleophilic Displacement (e.g., with Sodium Azide): Although the SN2 reaction mechanism proceeds with a complete inversion of stereochemistry, any competing SN1 character in the reaction can lead to racemization. Factors that can promote an SN1 pathway include the use of polar protic solvents, a poor nucleophile, or a substrate that can form a stabilized carbocation.
-
During Work-up and Purification: Exposure to strongly acidic or basic conditions during the work-up can cause epimerization of the chiral center. Similarly, purification by chromatography on acidic silica (B1680970) gel can sometimes induce racemization in sensitive compounds.
Q5: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?
A5: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for this purpose.[3][4] For non-chromophoric compounds like this compound, pre-column derivatization with a UV-active agent may be necessary.[5]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Optimize Temperature: Lower the reaction temperature for critical steps like nucleophilic displacement. Cryogenic conditions can enhance stereoselectivity. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize product exposure to potentially racemizing conditions. |
| Inappropriate Base or Solvent | Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) for mesylation/tosylation to minimize side reactions. Solvent Selection: For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway over the SN1 pathway, which can cause racemization. |
| Poor Leaving Group | Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or triflate). An incomplete reaction can lead to side reactions and purification difficulties. |
| Racemization during Work-up/Purification | pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up to avoid base-catalyzed epimerization. Chromatography: If racemization on silica gel is suspected, consider using neutral alumina (B75360) or deactivating the silica gel with a small amount of a volatile base like triethylamine (B128534) in the eluent. |
Problem 2: Low Yield in the SN2 Displacement Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Mesylation/Tosylation | Verify the completion of the mesylation/tosylation step by TLC or LC-MS before proceeding. If necessary, increase the equivalents of the sulfonyl chloride and base, or extend the reaction time at a controlled low temperature. |
| Steric Hindrance | The pyrrolidine ring can present some steric hindrance. Ensure a sufficient excess of the nucleophile (e.g., sodium azide) is used and consider increasing the reaction temperature moderately, while carefully monitoring the ee. |
| Nucleophile Decomposition | Ensure the nucleophile is of high quality and has not decomposed. For example, sodium azide (B81097) can be sensitive to moisture. |
| Side Reactions (Elimination) | The use of a bulky, non-nucleophilic base during the activation of the alcohol can favor substitution over elimination. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination pathways. |
Data Presentation
Table 1: Comparison of Synthetic Routes to Chiral this compound
| Method | Starting Material | Key Reagents | Typical Yield | Typical Enantiomeric Excess (ee) | References |
| SN2 Inversion | trans-4-Hydroxy-L-proline | MsCl, TEA, NaN₃, PPh₃, HCl | ~60-70% (overall) | >99% | CN102531987A |
| Enzymatic Kinetic Resolution | (rac)-N-Boc-3-aminopyrrolidine | ω-Transaminase, Pyruvate (B1213749) | ~40-45% (for one enantiomer) | >99% | [1] |
| Diastereomeric Salt Resolution | (rac)-3-aminopyrrolidine | (S)-2-methoxy-2-phenylacetic acid | ~44% (for one enantiomer) | >98% | [[“]] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminopyrrolidine via SN2 Inversion
This protocol is adapted from patent CN102531987A.
Workflow Diagram:
Caption: Workflow for the synthesis of (S)-3-Aminopyrrolidine via SN2 inversion.
Methodology:
-
Decarboxylation and Protection:
-
trans-4-Hydroxy-L-proline is heated in a high-boiling solvent like cyclohexanol (B46403) to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
-
The crude product is then protected with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., NaHCO₃) in a suitable solvent (e.g., dichloromethane) to give (R)-1-Boc-3-hydroxypyrrolidine.
-
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve (R)-1-Boc-3-hydroxypyrrolidine in an anhydrous solvent like dichloromethane (B109758) and cool to 0°C.
-
Add triethylamine (TEA, ~2-3 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, maintaining the temperature between 0-10°C.
-
Stir the reaction for 3-8 hours at this temperature until completion (monitored by TLC).
-
Work up by washing with water, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to yield (R)-1-Boc-3-methanesulfonyloxypyrrolidine.
-
-
SN2 Displacement with Azide (Inversion Step):
-
Dissolve the mesylate from the previous step in DMF.
-
Add sodium azide (NaN₃, ~2-3 equivalents).
-
Heat the mixture to 70-85°C and stir for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give crude (S)-1-Boc-3-azidopyrrolidine.
-
-
Reduction and Deprotection:
-
Dissolve the crude azide in a solvent mixture such as THF/water.
-
Add triphenylphosphine (B44618) (PPh₃, ~1.2 equivalents) and stir at room temperature until the azide is fully reduced to the amine (Staudinger reduction).
-
Concentrate the mixture and add concentrated hydrochloric acid. Stir until the Boc group is removed.
-
The aqueous layer is washed with an organic solvent to remove triphenylphosphine oxide.
-
The aqueous layer is then concentrated under reduced pressure to yield (S)-3-aminopyrrolidine dihydrochloride as a solid.
-
Protocol 2: Enzymatic Kinetic Resolution of (rac)-N-Boc-3-aminopyrrolidine
This protocol is based on principles described in the literature.[1]
Workflow Diagram:
Caption: Workflow for the enzymatic kinetic resolution of (rac)-N-Boc-3-aminopyrrolidine.
Methodology:
-
Reaction Setup:
-
Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add (rac)-N-Boc-3-aminopyrrolidine to the desired concentration.
-
Add sodium pyruvate as the amine acceptor (typically in excess).
-
Add pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.
-
Initiate the reaction by adding the ω-transaminase enzyme preparation (e.g., from Alcaligenes denitrificans).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
The reaction is typically stopped at or near 50% conversion to maximize the ee of the remaining substrate.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate (B1210297) and adjusting the pH).
-
Extract the N-Boc-protected aminopyrrolidine into the organic layer.
-
Wash, dry, and concentrate the organic layer.
-
The resulting product can be purified by column chromatography to isolate the enantiomerically pure N-Boc-3-aminopyrrolidine.
-
Mandatory Visualization
Factors Influencing Racemization in SN2 Synthesis
Caption: Logical relationships between reaction conditions and stereochemical outcome.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
Identifying and minimizing byproducts in 3-Aminopyrrolidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving 3-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproduct-forming reactions when working with this compound?
A1: The most common reactions that can lead to significant byproduct formation are N-acylation, N-alkylation, and reductive amination. Due to the presence of both a primary and a secondary amine group in this compound, common side reactions include di-acylation/alkylation, reaction at the undesired amine, and over-alkylation.
Q2: Which of the two amine groups in this compound is more reactive?
A2: Generally, the exocyclic primary amine is more nucleophilic and less sterically hindered than the endocyclic secondary amine.[1] This makes the primary amine the more reactive site for most reactions. However, the specific reaction conditions, such as the nature of the electrophile and the solvent, can influence this selectivity.
Q3: How can I selectively functionalize the primary amine of this compound?
A3: To selectively functionalize the primary amine, it is crucial to control the reaction stoichiometry and conditions. Using a 1:1 molar ratio of this compound to the electrophile at low temperatures can favor mono-functionalization at the more reactive primary amine. For reactions like alkylation, using a large excess of the amine can also favor mono-alkylation.[2][3] Additionally, employing a protection strategy for the secondary amine can ensure exclusive reaction at the primary amine.
Q4: What are common protecting groups for the secondary amine of this compound?
A4: Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.
Troubleshooting Guides
N-Acylation Reactions
Issue: Formation of di-acylated byproduct and/or acylation at the secondary amine.
Diagram: N-Acylation Reaction Pathway and Byproduct Formation
Caption: Desired mono-acylation at the primary amine and potential byproduct pathways.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a strict 1:1 or slightly less than 1 equivalent of the acylating agent (e.g., acetic anhydride, acyl chloride) relative to this compound. |
| 2 | Lower Reaction Temperature | Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to enhance selectivity for the more reactive primary amine. |
| 3 | Slow Addition | Add the acylating agent dropwise to the solution of this compound to maintain a low concentration of the electrophile, minimizing the chance of di-acylation. |
| 4 | Use a Protecting Group | Protect the secondary amine with a suitable protecting group (e.g., Boc) before acylation to ensure exclusive reaction at the primary amine. |
Experimental Protocol: Selective Mono-N-acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (0.95 eq) dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
N-Alkylation Reactions
Issue: Formation of di-alkylated and over-alkylated byproducts. The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to further alkylation.[4][5]
Diagram: N-Alkylation "Runaway" Reaction
Caption: The "runaway" nature of N-alkylation leading to multiple byproducts.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Excess Amine | Employ a large excess of this compound (3-10 equivalents) relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.[2] |
| 2 | Protect the Secondary Amine | Introduce a protecting group on the secondary amine to prevent its reaction and subsequent over-alkylation. |
| 3 | Use Alternative Methods | Consider "self-limiting" alkylation strategies, such as using N-aminopyridinium salts, which can prevent over-alkylation.[4][6] |
Experimental Protocol: Selective Mono-N-alkylation using Excess Amine
-
Combine the alkylating agent (1.0 eq) with a large excess of this compound (5.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid formed during the reaction.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, remove the excess this compound by aqueous extraction or distillation.
-
Purify the desired mono-alkylated product by column chromatography.
Reductive Amination
Issue: Formation of tertiary amine byproduct (from reaction of the product with another equivalent of the carbonyl compound) and reduction of the starting carbonyl to an alcohol.[7]
Diagram: Reductive Amination Workflow and Side Reactions
Caption: Workflow for reductive amination and potential side reactions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Choose a Selective Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which preferentially reduces the iminium ion over the carbonyl group.[8] |
| 2 | Control pH | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant reduction of the carbonyl compound. |
| 3 | Two-Step Procedure | For less reactive carbonyls, consider a two-step procedure: first, form the imine and remove water, then add the reducing agent. |
| 4 | Stoichiometry Control | Use a slight excess of the amine to drive the imine formation equilibrium towards the product. |
Experimental Protocol: One-Pot Reductive Amination with STAB
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Data Summary
Table 1: Byproduct Formation in this compound Reactions and Mitigation Strategies
| Reaction | Common Byproducts | Key Factors Influencing Byproduct Formation | Recommended Mitigation Strategies |
| N-Acylation | Di-acylated product, N-acylation at the secondary amine | Stoichiometry of acylating agent, reaction temperature | 1:1 stoichiometry, low temperature, slow addition, protection of the secondary amine |
| N-Alkylation | Di-alkylated product, over-alkylation to tertiary and quaternary amines | Relative nucleophilicity of starting amine and product, stoichiometry | Large excess of this compound, protection of the secondary amine, alternative alkylation methods |
| Reductive Amination | Tertiary amine, alcohol from carbonyl reduction | Choice of reducing agent, pH, reaction sequence | Use of selective reducing agents (e.g., STAB), pH control (5-6), two-step procedure for difficult substrates |
References
- 1. fiveable.me [fiveable.me]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the N-alkylation of 3-Aminopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 3-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
The primary challenges in the N-alkylation of this compound stem from its structure, which contains two nucleophilic nitrogen atoms: a primary amine (exocyclic) and a secondary amine (endocyclic, part of the pyrrolidine (B122466) ring). This can lead to a mixture of products, including:
-
Mono-alkylation: The desired product, where one alkyl group is attached to one of the nitrogen atoms.
-
Di-alkylation: Alkylation occurs on both nitrogen atoms.
-
Over-alkylation: Multiple alkyl groups are attached to the primary amine, leading to tertiary or even quaternary ammonium (B1175870) salts.[1]
Achieving selective mono-alkylation at a specific nitrogen atom is a significant hurdle.
Q2: Which nitrogen atom of this compound is more reactive towards alkylation?
In general, the exocyclic primary amine is more sterically accessible and therefore more likely to react first in an S(_N)2 reaction with an alkyl halide. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to rapid subsequent alkylation and the formation of over-alkylation byproducts. The endocyclic secondary amine is less sterically hindered than a typical secondary amine, which also makes it susceptible to alkylation.
Q3: What are the most effective strategies to achieve selective mono-N-alkylation of this compound?
To achieve selective mono-N-alkylation, two main strategies are highly effective:
-
Use of a Protecting Group: This is the most common and reliable method. By temporarily "blocking" one of the amine functionalities, the other can be selectively alkylated. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[2][3]
-
Reductive Amination: This method avoids the use of alkyl halides and the associated over-alkylation issues. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4][5]
Q4: When should I use a protecting group strategy versus reductive amination?
-
Protecting Group Strategy: This is ideal when you need to alkylate a specific nitrogen atom and want to use a simple alkyl halide as the alkylating agent. It provides excellent control over the reaction outcome.
-
Reductive Amination: This is an excellent choice when you want to introduce a specific alkyl group corresponding to an available aldehyde or ketone and want to avoid the use of protecting groups and the associated protection/deprotection steps. It is a very clean and efficient one-pot reaction for generating secondary and tertiary amines.[6]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Alkylating Agent | Ensure you are using a sufficiently reactive alkyl halide. The reactivity order is generally I > Br > Cl. Consider converting an alkyl chloride or bromide to the corresponding iodide in situ using sodium iodide (Finkelstein reaction). |
| Steric Hindrance | If either your this compound derivative or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced. Consider using less sterically hindered reagents if possible, or switch to a less sterically sensitive method like reductive amination. |
| Inappropriate Base | The choice of base is crucial. For direct alkylation, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction. Stronger, more nucleophilic bases can compete with the amine in reacting with the alkyl halide. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If starting with this compound dihydrochloride, a base is required to generate the free amine, which may have different solubility properties. |
| Reaction Temperature Too Low | Some alkylations require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS. |
Issue 2: Formation of Multiple Products (Di-alkylation and/or Over-alkylation)
| Potential Cause | Troubleshooting Steps |
| Direct Alkylation without Protection | Direct alkylation of unprotected this compound is prone to yielding a mixture of products. The most effective solution is to use a protecting group strategy. Protect one amine, alkylate the other, and then deprotect. |
| Incorrect Stoichiometry | Using an excess of the alkylating agent will favor the formation of di- and over-alkylated products. Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the amine. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration of the electrophile, which can favor mono-alkylation. |
| Alternative Reaction: Reductive Amination | Reductive amination is an excellent alternative to direct alkylation that inherently avoids the problem of over-alkylation.[5] |
Issue 3: Difficulty in Removing the Protecting Group (e.g., Boc)
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Ensure you are using a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection). Monitor the reaction by TLC or LC-MS until all the starting material is consumed. |
| Incompatible Deprotection Conditions | The Boc group is acid-labile. If your molecule contains other acid-sensitive functional groups, you may need to use milder acidic conditions or an alternative protecting group that can be removed under different conditions (e.g., Cbz group, which is removed by hydrogenolysis). |
| Scavenger Needed | During the acidic cleavage of a Boc group, the tert-butyl cation is formed, which can alkylate sensitive functional groups in your molecule. The addition of a scavenger, such as anisole (B1667542) or triethylsilane, can trap this cation and prevent side reactions.[2] |
Issue 4: Challenges in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Products and Starting Materials | The polarity of the mono-alkylated product, di-alkylated product, and starting material can be very similar, making separation by column chromatography difficult. Consider derivatizing the desired product to alter its polarity for easier separation, followed by removal of the derivatizing group. |
| Amine Streaking on Silica (B1680970) Gel | Amines can streak on silica gel columns, leading to poor separation. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534) or ammonia (B1221849) in the eluent system. |
| Alternative Purification Methods | If column chromatography is ineffective, consider other purification techniques such as crystallization (if the product is a solid), or preparative HPLC. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Boc Protection
This protocol describes the selective alkylation of the endocyclic secondary amine of this compound.
Step 1: Boc Protection of the Exocyclic Primary Amine
| Parameter | Value |
| Reactants | This compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) |
| Stoichiometry | This compound (1.0 eq.), (Boc)₂O (1.05 eq.) |
| Base | Sodium hydroxide (B78521) (1.0 eq.) |
| Solvent | Tetrahydrofuran (THF) and Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Work-up | Aqueous wash, extraction with an organic solvent, drying, and concentration. |
Reference: Adapted from general amine protection protocols.[7]
Step 2: N-Alkylation of the Boc-Protected this compound
| Parameter | Value |
| Reactants | tert-butyl (pyrrolidin-3-yl)carbamate, Alkyl halide (e.g., Iodomethane) |
| Stoichiometry | Boc-3-aminopyrrolidine (1.0 eq.), Alkyl halide (1.2 eq.) |
| Base | Potassium carbonate (K₂CO₃) (2.0 eq.) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Work-up | Filtration of the base, concentration of the filtrate, and purification by column chromatography. |
Reference: Based on alkylation of N-Boc-aminopyrrolidines.[8]
Step 3: Deprotection of the Boc Group
| Parameter | Value |
| Reactant | N-alkylated-N'-Boc-3-aminopyrrolidine |
| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane |
| Stoichiometry | Substrate (1.0 eq.), Acid (in excess) |
| Solvent | Dichloromethane (DCM) for TFA, or as is for HCl in Dioxane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Evaporation of the solvent and excess acid. The product is often obtained as the corresponding salt. Neutralization with a base can provide the free amine. |
Reference: General Boc deprotection protocols.[3][9]
Protocol 2: Reductive Amination
This protocol describes the direct N-alkylation of this compound with an aldehyde or ketone.
| Parameter | Value |
| Reactants | This compound, Aldehyde or Ketone |
| Stoichiometry | This compound (1.0 eq.), Carbonyl compound (1.0-1.2 eq.) |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic amount, especially for ketones) |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
| Work-up | Quenching with a saturated aqueous solution of sodium bicarbonate, extraction with an organic solvent, drying, and concentration. Purification by column chromatography. |
Reference: General reductive amination protocols.[6][10]
Visualized Workflows
Caption: Workflow for selective mono-N-alkylation using a Boc protecting group.
Caption: One-pot reductive amination workflow for N-alkylation.
Caption: Decision tree for troubleshooting common N-alkylation issues.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Stability issues of 3-Aminopyrrolidine under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-aminopyrrolidine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][2] It is advisable to store it away from incompatible materials, particularly strong oxidizing agents.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.
Q2: Is this compound stable in air?
A2: While this compound is generally stable under normal handling conditions, prolonged exposure to air can lead to gradual oxidation.[2][3] The amino groups are susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications to minimize oxidation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides (in the absence of a base).[2][3] Reactions with these substances can be exothermic and may lead to the formation of undesirable byproducts or decomposition.
Q4: What happens when this compound is exposed to high temperatures?
A4: this compound can decompose at elevated temperatures.[4] Thermal decomposition may release hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4] It is important to be aware of the thermal limits of the compound and any reaction mixtures containing it.
Q5: Is there a difference in stability between the free base and the salt forms of this compound?
A5: Yes, the salt forms, such as this compound dihydrochloride, are generally more stable and less susceptible to oxidation than the free base. The protonated amino groups in the salt are less nucleophilic and less prone to reacting with atmospheric oxygen and carbon dioxide.
Troubleshooting Guides
Issue 1: Discoloration of this compound During Storage or Reaction
-
Symptom: The typically colorless to light yellow liquid turns yellow, brown, or darkens over time or upon addition to a reaction mixture.
-
Potential Cause: This is often a sign of oxidation. The amino groups in this compound are susceptible to air oxidation, which can form colored impurities.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound has been stored under an inert atmosphere and protected from light.
-
Purification: If the discoloration is significant, consider purifying the this compound by distillation under reduced pressure before use.
-
Inert Atmosphere: For future use, handle the reagent under a nitrogen or argon atmosphere to prevent further oxidation.
-
Issue 2: Low Yield or Incomplete Reaction in Acylation Reactions
-
Symptom: The acylation of the primary amino group of this compound with an acyl chloride or anhydride (B1165640) results in a low yield of the desired amide.
-
Potential Causes:
-
Diacylation: Both the primary and the secondary (ring) amino groups can be acylated, leading to the formation of a di-acylated byproduct and consuming the starting material.
-
Base Stoichiometry: An insufficient amount of base to neutralize the HCl generated from the reaction with an acyl chloride can lead to the formation of the hydrochloride salt of this compound, which is less reactive.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0 equivalent) to favor mono-acylation.
-
Use a Suitable Base: Employ at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) when using an acyl chloride to scavenge the generated acid.
-
Protecting Group Strategy: For selective acylation of the primary amine, consider protecting the secondary amine of the pyrrolidine (B122466) ring with a suitable protecting group (e.g., Boc) before the acylation step.
-
Issue 3: Unexpected Byproducts in Reactions Under Oxidative Conditions
-
Symptom: Formation of unexpected peaks in LC-MS or GC-MS analysis with masses corresponding to the addition of oxygen or loss of hydrogen.
-
Potential Cause: this compound can undergo oxidation, especially in the presence of oxidizing agents or metal catalysts. The carbon atoms adjacent to the nitrogen atoms are particularly susceptible to oxidation.
-
Plausible Degradation Pathway: Oxidation can lead to the formation of lactams.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: If the reaction is sensitive to oxidation, use deoxygenated solvents.
-
Avoid Incompatible Reagents: Check for the presence of any inadvertent oxidizing agents in the reaction mixture.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent degradation.
-
Data on Stability under Different Conditions
The following table summarizes the expected qualitative stability of this compound under various conditions. Quantitative data is scarce in the literature, so this information is based on the general chemical properties of cyclic amines.
| Condition | Reagent/Solvent | Expected Stability | Potential Degradation Products |
| Acidic | Dilute HCl, Acetic Acid | Generally Stable (forms salt) | - |
| Basic | NaOH, KOH (aqueous) | Moderately Stable | Potential for slow degradation, specifics not well documented |
| Oxidative | Air, H₂O₂, Metal catalysts | Unstable | Lactams, other oxidized species |
| Reductive | NaBH₄, H₂/Pd | Generally Stable | - |
| Acylation | Acyl chlorides, Anhydrides | Reactive | Mono- and di-acylated products |
| Thermal | High Temperature | Unstable | CO, CO₂, NOx |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol can be used to evaluate the stability of this compound in different buffer solutions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Preparation of Test Solutions: In separate vials, dilute the stock solution with different buffers (e.g., pH 4, pH 7.4, pH 9) to a final concentration of 100 µM.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Quench any ongoing degradation by adding a suitable solvent (e.g., cold acetonitrile) and store the samples at low temperature (-20 °C) until analysis.
-
Analysis: Analyze the samples by LC-MS to determine the remaining percentage of this compound and to identify any potential degradation products.
Protocol 2: General Procedure for Acylation of this compound
This protocol describes a general method for the selective N-acylation of the primary amino group.
-
Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.05 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Potential degradation and side reaction pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]
- 4. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: 3-Aminopyrrolidine Protecting Group Strategy
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the protection of 3-aminopyrrolidine's two distinct amine functionalities.
Choosing Your Protecting Group Strategy: The Core Challenge
This compound possesses two nucleophilic centers: a secondary amine within the pyrrolidine (B122466) ring (N1) and a primary exocyclic amine at the C3 position. The primary challenge and strategic consideration is achieving regioselective protection to enable subsequent, specific modifications at either nitrogen. The choice of strategy is dictated by the synthetic route and which nitrogen requires functionalization first.
The most robust approach is an orthogonal protection strategy , where two different protecting groups are installed, one on each nitrogen, that can be removed under different conditions without affecting the other.[1][2] This allows for precise, stepwise manipulation of the molecule.
Logical Framework for Strategy Selection
The decision on which protecting group to use and in what order depends entirely on your synthetic target. The following diagram illustrates the logical choice between two common orthogonally protected intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection of this compound.
| Issue / Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity: Mixture of N1-protected, C3-protected, and N1,C3-diprotected products is obtained. | The primary C3 amine is generally more nucleophilic and less sterically hindered, but the secondary N1 amine is also reactive. Reaction conditions may not be optimized for selectivity. | To favor C3 protection: Use a bulky protecting group (e.g., Boc anhydride) with stoichiometric control (1.0 equivalent) at low temperatures (e.g., 0 °C) to favor kinetic control.[3] To favor N1 protection: This is more challenging. Consider a two-step approach: first, protect the more reactive C3 amine, then protect N1, and finally, selectively deprotect C3. |
| Formation of Di-protected Product: Reaction with 1 equivalent of protecting agent yields significant N1,C3-diprotected pyrrolidine. | The mono-protected product may still be sufficiently nucleophilic to react further, especially if an excess of the protecting agent is used or the reaction is run for too long. | Use precisely 1.0 equivalent or slightly less of the protecting agent (e.g., Boc₂O). Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Add the protecting agent dropwise to the amine solution to avoid localized high concentrations.[4] |
| Incomplete or Failed Reaction: Starting material remains largely unreacted after the expected reaction time. | Low Nucleophilicity: If the amine is in its salt form (e.g., dihydrochloride), it will not be nucleophilic. Poor Solubility: this compound or its salts may have poor solubility in common aprotic solvents.[5] Hydrolysis of Reagent: Boc anhydride (B1165640) can hydrolyze in aqueous/protic solvents if the reaction is too slow.[4] | Ensure the free base of this compound is used. If starting from a salt, add at least 2 equivalents of a non-nucleophilic base (e.g., Triethylamine (B128534), DIPEA). For solubility issues, consider using a polar solvent like THF, or a mixed solvent system such as THF/water or Dioxane/water with an appropriate base.[6] |
| Side Reaction During Boc Deprotection: Mass spectrum of the product shows an unexpected mass addition of +56 (tert-butyl). | The tert-butyl cation generated during acidic deprotection (e.g., with TFA) is a reactive electrophile that can alkylate the newly liberated amine or other nucleophilic sites.[7] | Perform the deprotection at low temperature (0 °C). Use a scavenger, such as triethylsilane (TES) or anisole, in the TFA deprotection cocktail to trap the tert-butyl cation. |
| Product Streaking on Silica (B1680970) Gel Column: The purified, protected amine product streaks badly during column chromatography, leading to poor separation and low recovery. | Basic amine products can interact strongly with the acidic surface of silica gel, causing streaking. This is common for free amines. | Option 1: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium (B1175870) hydroxide. Option 2: Switch to a different stationary phase. Basic alumina (B75360) is often an excellent alternative for purifying basic compounds.[8] |
Frequently Asked Questions (FAQs)
Q1: Which amine on this compound is more reactive? A1: The primary amine at the C3 position is generally more nucleophilic and less sterically hindered than the secondary amine in the N1 position of the ring. Therefore, it will typically react faster with electrophiles like Boc-anhydride, especially under kinetic control (low temperature, stoichiometric reagents).
Q2: How can I selectively protect only the C3-amino group with Boc? A2: To achieve mono-protection at the C3 position, you should use the free base of this compound and add a stoichiometric amount (1.0 equivalent) of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a solvent like Dichloromethane (DCM) or THF at a reduced temperature (0 °C).[3] Adding the Boc₂O slowly and monitoring the reaction by TLC is crucial to prevent the formation of the di-protected byproduct.[4]
Q3: I want to perform a reaction at the N1 position first. What is the best strategy? A3: The most effective strategy is to use a pre-protected building block where the C3-amine is already protected, for example, with a Cbz group. A commercially available starting material like (S)-3-(Cbz-amino)-1-Boc-pyrrolidine would be ideal.[1] You can then selectively remove the N1-Boc group under acidic conditions, perform your desired reaction at the N1 position, and later remove the C3-Cbz group via hydrogenolysis.
Q4: What are the standard conditions for removing Boc, Cbz, and Fmoc protecting groups? A4:
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions. Commonly used reagents are neat trifluoroacetic acid (TFA) or a solution of TFA in DCM (e.g., 20-50%), or 4M HCl in dioxane. The reaction is typically fast (30-120 minutes) at room temperature.[9][10]
-
Cbz (Benzyloxycarbonyl): Most commonly removed by catalytic hydrogenolysis (H₂ gas with a Palladium on carbon catalyst, Pd/C). This method is very clean.[11] Alternatively, strong acidic conditions like HBr in acetic acid can be used if the molecule contains other reducible functional groups.[12]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed under basic conditions. A solution of 20% piperidine (B6355638) in an aprotic polar solvent like DMF is standard, with deprotection usually complete in under 30 minutes.[2]
Q5: Can I protect both nitrogens with a Boc group and then selectively deprotect one? A5: Selective mono-deprotection of a di-Boc protected this compound is generally not a feasible strategy. The conditions required to remove one Boc group will typically remove both. An orthogonal strategy using two different protecting groups (like Boc and Cbz) is the standard and recommended approach for selective functionalization.[1]
Data and Protocols
Comparison of Common Protecting Groups for this compound
| Protecting Group | Reagent | Typical Conditions | Deprotection Method | Selectivity / Notes | Reported Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | 1.0 eq Boc₂O, CHCI₃, 0 °C to RT, 1 hr | Acid (TFA, HCl)[10] | Tends to favor the more nucleophilic C3-amine under kinetic control. Di-protection is a common side reaction.[4] | 98% (for C3-mono-Boc)[3] |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | 1.1 eq Cbz-Cl, Base (e.g., NaHCO₃), THF/H₂O, 0 °C to RT, 20 hr | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Can be used to protect the N1 ring nitrogen. Orthogonal to Boc. | 90% (on a similar substrate)[11] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O or Pyridine/DCM | Base (20% Piperidine in DMF)[13] | Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | High yields generally reported. |
Key Experimental Protocols
This protocol is adapted from a reported synthesis of tert-Butyl this compound-1-carboxylate.[3]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in chloroform (CHCl₃) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O; 1.0 equiv) in CHCl₃ dropwise.[3]
-
Reaction: Stir the mixture at room temperature for 1 hour.[3]
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with brine, dry the organic layer over potassium carbonate (K₂CO₃), filter, and concentrate to yield the product, which can often be used without further purification.[3]
This protocol is adapted from a procedure for protecting a similar pyrrolidine derivative.[11]
Methodology:
-
Reaction Setup: Dissolve the starting amine (e.g., (S)-3-Boc-aminopyrrolidine) (1.0 equiv) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) at 0 °C.
-
Reaction: Allow the solution to stir at 0 °C and monitor by TLC. A reaction time of several hours may be required.[11]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyl this compound-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Diastereomeric Separations of 3-Aminopyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric separation of 3-aminopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound derivatives?
A1: The two main approaches for separating diastereomers of this compound derivatives are chromatographic techniques and diastereomeric salt crystallization.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed for direct separation.[1][2][] Alternatively, an indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[][4]
Q2: How do I choose between HPLC and SFC for my separation?
A2: The choice between HPLC and SFC depends on several factors. SFC often provides faster separations and consumes less solvent compared to traditional HPLC, making it a good choice for high-throughput screening and purification.[][7] However, HPLC is a well-established technique with a wide variety of available chiral stationary phases and mobile phases, offering versatility for method development.[1][2]
Q3: What is the "three-point interaction model" in chiral recognition?
A3: The "three-point interaction model" is a conceptual framework used to explain how a chiral stationary phase differentiates between enantiomers. For effective chiral recognition and separation, there must be at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral stationary phase. One of these interactions must be stereochemically dependent.[2][8]
Q4: Can temperature affect my diastereomeric separation?
A4: Yes, temperature can significantly impact diastereomeric separations. In some cases, increasing the temperature can lead to increased retention and separation factors.[9] However, for some compounds, higher temperatures can cause racemization, leading to peak coalescence.[10] Therefore, optimizing the column temperature is a critical step in method development.
Troubleshooting Guides
Chromatographic Separations (HPLC/SFC)
Issue 1: Poor or No Resolution of Diastereomers
-
Question: My diastereomers are co-eluting or showing very poor resolution on a chiral column. What should I do?
-
Answer:
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane (B92381) in normal phase) or aqueous buffer (in reversed-phase).[2]
-
Additives: For basic compounds like this compound derivatives, the addition of a basic modifier such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to the mobile phase can significantly improve peak shape and resolution.[11][12] Typically, a concentration of 0.1% to 0.5% is recommended.[12] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be necessary.[12]
-
-
Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is crucial. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H), are often effective for separating amine compounds. If one CSP doesn't provide adequate separation, screen a variety of CSPs with different chiral selectors.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.
-
Optimize Temperature: As mentioned in the FAQ, temperature can have a significant effect. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are tailing or fronting, making accurate quantification difficult. What is the likely cause and solution?
-
Answer:
-
Cause: Poor peak shape for amine-containing compounds is often due to strong interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[12][13] This will compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Increase Additive Concentration: If you are already using an additive, try increasing its concentration slightly (e.g., from 0.1% to 0.2%).
-
Consider a Different Column: Some modern chiral stationary phases are end-capped to reduce the number of free silanol groups, which can lead to better peak shapes for basic compounds.
-
-
Diastereomeric Salt Crystallization
Issue 3: Low Yield or Purity of the Desired Diastereomeric Salt
-
Question: I am getting a low yield or poor diastereomeric excess (d.e.) after crystallization. How can I improve this?
-
Answer:
-
Optimize the Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents and solvent mixtures to find a system where the difference in solubility between the two diastereomeric salts is maximized.
-
Control Crystallization Conditions:
-
Temperature: The crystallization temperature can significantly influence the yield and purity.[14] A controlled cooling profile can improve crystal formation and purity.
-
Time: The crystallization time is also a key parameter. In some cases, rapid filtration after a short crystallization time can yield higher enantiomeric purity due to kinetic control.[14][15] Prolonged crystallization may lead to thermodynamic equilibrium and lower purity.[14]
-
-
Recrystallization: If the initial purity is low, one or more recrystallization steps may be necessary to achieve the desired diastereomeric excess.
Quantitative Data Summary
Table 1: Example Chiral HPLC and SFC Separation Parameters for Aminopyrrolidine Derivatives
| Parameter | HPLC Method 1 | HPLC Method 2 | SFC Method |
| Analyte | N-Boc-3-aminopyrrolidine | Derivatized Piperidin-3-amine (B1201142) | General Amines |
| Column | CHIRALPAK® AD-H | CHIRALPAK® AD-H | CHIRALPAK® AD-H |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine | 0.1% Diethylamine in Ethanol | CO2 / Methanol with Additive |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |
| Detection | UV | UV at 228 nm | UV/MS |
| Resolution (Rs) | > 1.5 | > 4.0 | Baseline Separation |
| Reference | [4] | [16] | [13] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Derivatives
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
Initial Mobile Phase Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine.
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) with 0.1% Diethylamine.[2]
-
-
Screen the compound on the selected column with both mobile phases at a flow rate of 1 mL/min.
-
-
Mobile Phase Optimization:
-
If separation is observed, optimize the ratio of the alcohol co-solvent to improve resolution and reduce run time.
-
If peak shape is poor, adjust the concentration of diethylamine (typically between 0.1% and 0.5%).[12]
-
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution and select the optimal temperature.
Protocol 2: Diastereomeric Salt Resolution of this compound
-
Resolving Agent and Solvent Selection:
-
Dissolve the racemic this compound derivative in a suitable solvent (e.g., isopropanol).
-
-
Crystallization:
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
If necessary, recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the free amine into an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the enantiomerically enriched this compound derivative.[14]
-
Visualizations
Caption: Troubleshooting decision tree for poor diastereomeric resolution.
Caption: General workflow for chiral method development.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 3-Aminopyrrolidine for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: For industrial applications, the most prevalent and scalable synthetic routes for this compound, particularly its chiral forms, start from readily available and inexpensive chiral precursors. The most notable routes include:
-
From trans-4-hydroxy-L-proline: This method involves decarboxylation, N-protection (commonly with a Boc group), activation of the hydroxyl group (e.g., sulfonation), nucleophilic substitution with an azide (B81097), and subsequent reduction of the azide and deprotection.[1]
-
From L-aspartic acid: This route typically involves the formation of a pyrrolidine (B122466) ring from allylamine (B125299) and subsequent cleavage of the N-allyl protective group.[2]
-
From L-glutamic acid: This approach can be adapted to produce derivatives of this compound, often involving cyclization and functional group manipulations.
Q2: What are the critical parameters to control for a successful scale-up?
A2: When scaling up the synthesis of this compound, it is crucial to monitor and control several parameters to ensure safety, consistency, and high yield. Key parameters include:
-
Temperature control: Many steps, such as the introduction of protecting groups and the reduction of azides, can be exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety.
-
Reagent addition rate: Slow and controlled addition of reagents, especially strong reducing agents or acids, is necessary to maintain optimal reaction temperatures and prevent localized high concentrations that can lead to side product formation.
-
Mixing efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent the formation of hot spots or areas of high reagent concentration.
-
Purity of starting materials and intermediates: The purity of the starting materials and intermediates at each stage directly impacts the final product's purity and overall yield.
Q3: How can I purify the final this compound product on a large scale?
A3: Large-scale purification of this compound typically involves distillation under reduced pressure. Given its relatively low boiling point, this method is effective in removing less volatile impurities. Crystallization of a salt form, such as the dihydrochloride (B599025) salt, is another common and effective method for obtaining high-purity material. The choice of solvent for crystallization is critical and may require optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis from trans-4-hydroxy-L-proline
Problem 1: Low yield in the decarboxylation step.
-
Possible Cause: Incomplete reaction or side product formation.
-
Solution:
-
Ensure the reaction temperature is maintained within the optimal range (typically 140-160°C).[1]
-
Verify the catalytic amount of the reagent used (e.g., 2-cyclohexen-1-one).[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Problem 2: Incomplete Boc protection or formation of di-Boc protected byproducts.
-
Possible Cause: Sub-optimal reaction conditions or incorrect stoichiometry.
-
Solution:
-
Control the reaction temperature, typically between 0-10°C, to minimize side reactions.[1]
-
Use the correct molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the substrate. An excess may lead to di-protection, while an insufficient amount will result in incomplete conversion.
-
Ensure the complete consumption of the starting material by TLC or HPLC before proceeding with the work-up.
-
Problem 3: Low yield or incomplete reaction during the azide reduction step.
-
Possible Cause: Inefficient reducing agent, catalyst poisoning, or non-optimal reaction conditions.
-
Solution:
-
Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. Use an appropriate solvent and hydrogen pressure. This method is clean as the only byproduct is nitrogen gas.
-
Staudinger Reaction (PPh₃/H₂O): This method offers excellent chemoselectivity under mild conditions. However, the stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification. Ensure complete reaction by monitoring the disappearance of the azide starting material.[3]
-
Metal Hydride Reduction (e.g., LiAlH₄): This is a powerful reducing agent but lacks chemoselectivity. It is crucial to control the temperature during addition and to perform a careful work-up to quench the excess reagent. This method is generally used for substrates without other reducible functional groups.[3]
-
Problem 4: Formation of t-butylated byproducts during Boc deprotection.
-
Possible Cause: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.[4][5]
-
Solution:
-
Use scavengers such as anisole (B1667542) or thioanisole (B89551) to trap the tert-butyl cation.
-
Optimize the reaction temperature and time to minimize the exposure of the product to the acidic conditions.
-
Consider alternative deprotection methods, such as using a milder acid or a different protecting group if t-butylation is a persistent issue.
-
Data Presentation
Table 1: Comparison of Key Parameters for Different Azide Reduction Methods
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99 | 0.5 - 24 h | High yields, clean reaction (N₂ byproduct), scalable.[3] | Can reduce other functional groups (e.g., alkenes, alkynes).[3] |
| Staudinger Reaction | PPh₃, H₂O | 80-95 | 6 - 24 h | Excellent chemoselectivity, mild conditions.[3] | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[3] |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful and fast reducing agent. | Lacks chemoselectivity, reduces many other functional groups.[3] |
Table 2: Typical Yields for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline [1]
| Step | Product | Yield (%) |
| 1. Decarboxylation | (R)-3-hydroxypyrrolidine hydrochloride | 80.0 |
| 2. N-Boc Protection & Sulfonylation | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | ~75-85 (crude) |
| 3. Azidation | (S)-1-Boc-3-azidopyrrolidine | ~80-90 (crude) |
| 4. Reduction & Deprotection | (S)-3-aminopyrrolidine dihydrochloride | ~85-95 (from azide) |
| Overall Yield | ~60 |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline[1]
Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride
-
To a reaction vessel, add trans-4-hydroxy-L-proline, cyclohexanol, and a catalytic amount of 2-cyclohexen-1-one.
-
Heat the mixture to 150-160°C and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and add toluene.
-
Cool the mixture in an ice-water bath to approximately 0°C.
-
Bubble dry hydrogen chloride gas through the solution until the pH is between 2 and 3.
-
Stir the mixture at about 5°C for 1 hour.
-
Collect the solid by filtration and recrystallize from isopropanol (B130326) to obtain (R)-3-hydroxypyrrolidine hydrochloride.
Step 2: N-Boc Protection and Mesylation
-
Dissolve (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane (B109758) and cool to 0°C.
-
Add triethylamine, followed by a dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane.
-
Stir the reaction at 0°C for 3 hours.
-
Add more triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir for an additional 1 hour.
-
Proceed with an aqueous work-up to isolate the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.
Step 3: Azidation
-
Dissolve the crude product from Step 2 in a suitable solvent such as DMF.
-
Add sodium azide and heat the mixture to 80-90°C.
-
Stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent to obtain crude (S)-1-Boc-3-azidopyrrolidine.
Step 4: Reduction and Deprotection
-
Dissolve the crude (S)-1-Boc-3-azidopyrrolidine in a suitable solvent (e.g., THF/water).
-
Add triphenylphosphine and stir until the azide is converted to the phosphazene intermediate.
-
Add concentrated hydrochloric acid and stir to effect both the hydrolysis of the phosphazene and the deprotection of the Boc group.
-
Isolate the (S)-3-aminopyrrolidine dihydrochloride by crystallization or precipitation.
Visualizations
Experimental Workflow for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride
Caption: Workflow for the synthesis of (S)-3-aminopyrrolidine dihydrochloride.
Troubleshooting Decision Tree for Azide Reduction
Caption: Decision tree for troubleshooting azide reduction.
References
Managing the hygroscopic nature of 3-Aminopyrrolidine salts during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-Aminopyrrolidine salts during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound salts hygroscopic?
A1: this compound salts, such as the dihydrochloride, possess a high affinity for moisture due to the presence of polar functional groups (amine and ammonium) and the ionic nature of the salt. These groups readily form hydrogen bonds with water molecules from the atmosphere, leading to the absorption of moisture.[1] This phenomenon, known as hygroscopicity, can cause the solid material to become damp, cakey, or even deliquesce (dissolve in the absorbed water).[1]
Q2: How can absorbed water affect my experiments involving this compound salts?
A2: The presence of water can significantly impact your experiments in several ways:
-
Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, the actual mass of the this compound will be lower than the weighed mass, leading to incorrect molar ratios in your reaction.
-
Reduced Reactivity: Water can decrease the nucleophilicity of the amine. The lone pair of electrons on the nitrogen atom, responsible for its reactivity, can be solvated by water molecules, making them less available to participate in the desired reaction.
-
Side Reactions: In some cases, water can participate in unwanted side reactions, leading to the formation of impurities and a lower yield of the desired product.[2][3][4]
-
Physical Handling Issues: Caked or clumped material is difficult to weigh and dispense accurately.[1]
Q3: How should I store my this compound salts to prevent moisture absorption?
A3: Proper storage is the first line of defense against moisture. Follow these best practices:
-
Airtight Containers: Always store this compound salts in tightly sealed containers.
-
Desiccator: For long-term storage or after opening the original container, place the salt in a desiccator containing a suitable desiccant like silica (B1680970) gel or calcium chloride.
-
Inert Atmosphere: For highly sensitive applications, consider storing the salt under an inert atmosphere, such as in a glovebox or a sealed container flushed with nitrogen or argon.[5]
Q4: What is the best way to handle and weigh this compound salts in the laboratory?
A4: Minimize exposure to atmospheric moisture during handling:
-
Work Quickly: Have all necessary equipment and reagents ready before opening the container of the this compound salt.
-
Controlled Environment: For best results, handle the salt in a glovebox with a controlled, low-humidity atmosphere.[5]
-
Weighing by Difference: To minimize exposure time, weigh the sealed container before and after dispensing the reagent.
-
Avoid Breathing on the Sample: Exhaled breath contains a high concentration of moisture.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptom: The yield of your reaction involving a this compound salt is consistently lower than expected.
Possible Cause: The hygroscopic nature of the salt is leading to inaccurate stoichiometry or reduced reactivity.
Troubleshooting Steps:
-
Determine Water Content: The most accurate way to assess the impact of moisture is to determine the water content of your this compound salt using Karl Fischer titration.
-
Dry the Reagent: If the water content is significant, you may need to dry the salt. This can be done by heating it under vacuum, but care must be taken to ensure the compound does not decompose at the required temperature. Always consult the material's safety data sheet (MSDS) and relevant literature for decomposition temperatures.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.
-
Optimize Reaction Conditions: If drying the salt is not feasible, you may need to adjust the stoichiometry of your reaction to account for the water content. Alternatively, consider using a larger excess of the coupling reagent if the reaction is sensitive to water.
Issue 2: Inconsistent Reaction Results
Symptom: You are observing significant variability in yield and purity between different batches of the same reaction.
Possible Cause: The amount of absorbed water in the this compound salt is varying between experiments.
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling and storing the this compound salt for all users in the lab.
-
Use a Fresh Bottle: If you suspect an older bottle of the salt has been exposed to moisture multiple times, switch to a new, unopened container.
-
Aliquot the Reagent: Upon receiving a new bottle of this compound salt, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.
Data Presentation
Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Weight Gain after 24h at 25°C and 80% Relative Humidity |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
Researchers should perform their own hygroscopicity studies, such as Dynamic Vapor Sorption (DVS), to obtain specific data for their particular salt and batch.[6][7][8]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a this compound salt.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Gastight syringe
-
This compound salt sample
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.
-
Sample Preparation: In a controlled environment (e.g., a glovebox), accurately weigh a sample of the this compound salt.
-
Sample Introduction: Quickly transfer the weighed sample into the titration vessel. For solids, this can be done directly or by dissolving the sample in a known volume of anhydrous solvent and injecting an aliquot.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight.
Note: For strongly basic amines, the pH of the Karl Fischer solution may need to be buffered to avoid side reactions. Consult specialized literature for titrating basic samples.
Protocol 2: Handling and Dispensing this compound Salts in a Glovebox
Objective: To accurately weigh and dispense a hygroscopic this compound salt while minimizing water absorption.
Materials:
-
Glovebox with a low-humidity, inert atmosphere (<10 ppm H₂O)
-
Analytical balance
-
Spatulas
-
Weighing paper or vials
-
Container of this compound salt
-
Reaction vessel
Procedure:
-
Prepare the Glovebox: Ensure the glovebox atmosphere is dry and stable.
-
Transfer Materials: Introduce the sealed container of the this compound salt, balance, spatulas, weighing paper/vials, and the reaction vessel into the glovebox antechamber and cycle as per the glovebox protocol.
-
Equilibrate: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Weighing:
-
Place the weighing paper or an empty vial on the balance and tare it.
-
Carefully open the container of the this compound salt.
-
Using a clean, dry spatula, transfer the desired amount of the salt to the weighing paper/vial.
-
Record the mass.
-
-
Transfer to Reaction Vessel: Promptly transfer the weighed salt to the reaction vessel.
-
Seal Containers: Tightly seal the container of the this compound salt and the reaction vessel before removing them from the glovebox.
Visualizations
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. ardena.com [ardena.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. news-medical.net [news-medical.net]
Deprotection methods for Boc-protected 3-Aminopyrrolidine without epimerization
This technical support center provides guidance on the deprotection of Boc-protected 3-aminopyrrolidine, with a focus on preventing epimerization at the chiral center. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reaction conditions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide: Preventing Epimerization
Issue 1: Partial or complete loss of enantiomeric excess (e.e.) after deprotection with strong acids (TFA or HCl).
| Potential Cause | Troubleshooting Steps |
| Prolonged reaction time: | Extended exposure to strong acids can lead to racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Elevated temperature: | Heat can accelerate epimerization. Perform the deprotection at 0 °C or room temperature. Avoid heating unless absolutely necessary and validated. |
| Inappropriate solvent: | The choice of solvent can influence the reaction environment. For HCl deprotection, anhydrous dioxane or diethyl ether are common choices. For TFA, anhydrous dichloromethane (B109758) (DCM) is standard. |
| Presence of a base in work-up: | A strong base used during work-up to neutralize the acid could potentially cause epimerization, especially if the free amine is sensitive. Use a mild base like saturated sodium bicarbonate solution and perform the work-up at low temperatures. |
Issue 2: Incomplete deprotection under mild conditions.
| Potential Cause | Troubleshooting Steps |
| Insufficient reagent: | Ensure the correct stoichiometry of the deprotecting agent is used. For milder methods, a larger excess may be required compared to strong acids. |
| Low reaction temperature: | While low temperatures are good for preventing epimerization, they can also slow down the reaction. If the reaction is sluggish, consider a slight increase in temperature while carefully monitoring the e.e. |
| Catalyst deactivation (if applicable): | For methods employing catalysts, ensure the catalyst is active and used in the correct loading. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Boc deprotection of this compound?
The most common methods involve the use of strong acids such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in an organic solvent like dioxane or methanol (B129727).[1] These methods are generally efficient but carry a higher risk of epimerization if not performed under carefully controlled conditions.
Q2: Are there milder alternatives to TFA and HCl that can prevent epimerization?
Yes, several milder methods are reported to be effective for the deprotection of Boc-protected chiral amines while minimizing the risk of racemization. These include:
-
Oxalyl chloride in methanol: This method proceeds at room temperature and is reported to be mild and selective.[2]
-
Aqueous phosphoric acid: This offers an environmentally benign and mild alternative for the deprotection of tert-butyl carbamates.
-
Thermal deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for acidic or basic reagents. However, high temperatures themselves can sometimes lead to racemization.[3]
Q3: Can basic conditions be used for Boc deprotection?
While Boc groups are generally stable to basic conditions, some methods using bases like sodium carbonate have been reported for specific substrates. However, basic conditions can also induce epimerization, especially if the resulting free amine is sensitive. For this compound, acidic or neutral methods are generally preferred to avoid this risk.
Q4: How can I confirm that no epimerization has occurred during the deprotection?
The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical method. This can include:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
Q5: What is the general mechanism of acid-catalyzed Boc deprotection?
The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[4]
Summary of Deprotection Methods
The following table summarizes various methods for the deprotection of Boc-protected amines, with considerations for preventing epimerization.
| Method | Reagents/Conditions | Typical Reaction Time | Yield | Key Considerations for Preventing Epimerization |
| Trifluoroacetic Acid (TFA) | TFA in DCM (1:1) | 30 min - 2 h | High | Perform at 0 °C to room temperature; minimize reaction time. |
| Hydrogen Chloride (HCl) | 4M HCl in dioxane or methanol | 1 - 4 h | High | Use anhydrous conditions; perform at room temperature.[5] |
| Oxalyl Chloride | Oxalyl chloride in methanol | 1 - 4 h | Good to High | Mild conditions, performed at room temperature.[2] |
| Aqueous Phosphoric Acid | H₃PO₄ in an organic solvent | Varies | High | Mild and environmentally friendly option. |
| Thermal Deprotection | High-boiling solvent (e.g., toluene (B28343), DMF), heat | Varies (hours) | Moderate to High | Catalyst-free, but high temperatures may pose a risk of epimerization.[3] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a suitable solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.
-
Crucially, determine the enantiomeric excess of the product by a suitable chiral analytical method.
Protocol 2: Deprotection using HCl in Dioxane
-
To a stirred solution of Boc-protected this compound (1.0 equiv) in anhydrous 1,4-dioxane (B91453) (0.1 M), add a 4 M solution of HCl in dioxane (5.0-10.0 equiv).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product will likely precipitate as the hydrochloride salt.
-
The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a mild base as described in Protocol 1.
-
Confirm the stereochemical integrity of the product via chiral analysis.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected this compound (1.0 equiv) in anhydrous methanol (0.1 M).[2]
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 equiv) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be worked up by partitioning between a suitable organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Verify the enantiomeric purity of the product.
Workflow and Decision Making
The selection of an appropriate deprotection method is critical for preserving the stereochemical integrity of this compound. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Decision tree for selecting a Boc deprotection method for this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
Validation & Comparative
Navigating the Scaffold Maze: A Comparative Efficacy Analysis of 3-Aminopyrrolidine and 3-Aminopiperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The choice of a central scaffold is a critical decision in drug discovery, profoundly influencing a molecule's affinity, selectivity, and pharmacokinetic properties. Among the privileged saturated heterocycles, 3-aminopyrrolidine and 3-aminopiperidine have emerged as versatile building blocks in a multitude of therapeutic agents. This guide provides an objective comparison of their efficacy in drug scaffolds, supported by experimental data from various studies. We delve into their impact on binding affinity, pharmacokinetic profiles, and toxicity, offering a comprehensive resource for medicinal chemists.
At a Glance: Physicochemical Properties
The fundamental difference between the five-membered this compound and the six-membered 3-aminopiperidine lies in their ring size, which dictates their conformational flexibility and lipophilicity. These seemingly subtle structural variations can translate into significant differences in biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | This compound | 3-Aminopiperidine | Key Considerations for Drug Design |
| Molecular Weight | 86.14 g/mol | 100.16 g/mol | The smaller size of the pyrrolidine (B122466) ring may be advantageous in crowded binding pockets. |
| logP (Octanol/Water) | -0.9 | -0.6 | Both are hydrophilic, with this compound being slightly more so. This can influence solubility and cell permeability. |
| pKa of Conjugate Acid | ~10.4 | ~10.5 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. |
| Conformational Flexibility | Adopts more flexible envelope and twist conformations. | Prefers a more rigid chair conformation. | The greater flexibility of the pyrrolidine ring may allow for a better-induced fit to a target protein, while the rigidity of the piperidine (B6355638) ring can be beneficial for locking in a bioactive conformation and improving binding affinity. |
Efficacy in Drug Scaffolds: A Comparative Look at Binding Affinity
While direct head-to-head comparisons of isosteric pairs are not always available, analysis of structure-activity relationship (SAR) studies across different therapeutic targets reveals trends in the efficacy of these two scaffolds.
Kinase Inhibitors
In the realm of kinase inhibitors, both scaffolds have been successfully employed. The choice between them often depends on the specific topology of the ATP-binding site.
-
(S)-3-aminopyrrolidine has been explored as a scaffold for dual Abl and PI3K inhibitors. Studies have shown that compounds incorporating this scaffold can exhibit promising cytotoxicity against cancer cell lines like K562.[1]
-
3-Aminopiperidine has been utilized in the design of various kinase inhibitors, including those targeting Interleukin-2 inducible T-cell kinase (Itk), where a 3-aminopyrid-2-one motif served as a starting point for potent inhibitors.[2]
| Target | Scaffold | Compound Example | IC50/Ki | Reference |
| Abl/PI3K | (S)-3-Aminopyrrolidine | Compound 5k | Moderate inhibition | [1] |
| Itk | 3-Aminopyrid-2-one (functionalized 3-aminopiperidine precursor) | Compound 7v | Ki = 7 nM | [2] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral anti-diabetic drugs. Both this compound and 3-aminopiperidine are key components in several marketed and investigational DPP-4 inhibitors. The basic amine of these scaffolds typically interacts with key acidic residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 enzyme.
-
3-Aminopiperidine is a core component of several successful DPP-4 inhibitors, demonstrating its suitability for this target.[3][4][5] Structure-activity relationship studies of β-amino amide derivatives containing a piperazine (B1678402) moiety have been conducted to optimize DPP-4 inhibition.
-
While less common in marketed DPP-4 inhibitors, This compound derivatives have also been investigated. The difference in ring size and conformation compared to piperidine can influence the orientation of other substituents and their interactions with the enzyme's binding pockets.
| Target | Scaffold | Compound Example | IC50 | Reference |
| DPP-4 | 3-Aminopiperidine | Substituted 3-aminopiperidines | Good potency | [5] |
| DPP-4 | β-amino amide containing piperazine | Compound 5m | Potent inhibition |
G-Protein Coupled Receptor (GPCR) Antagonists
The conformational constraints of the pyrrolidine and piperidine rings can be exploited to achieve selectivity and potency for GPCRs.
-
In the development of CCR2 antagonists, a series of (R)-3-aminopyrrolidine derivatives were synthesized and showed potent activity in binding and functional assays.[6]
-
A study on MCH-R1 antagonists found that contracting a 4-aminopiperidine (B84694) ring to a This compound scaffold resulted in enhanced activity, with one compound exhibiting a Ki of 7 nM.
Pharmacokinetic (ADME) and Toxicity Profiles
The ADME properties of a drug candidate are critical for its success. The choice between a this compound and a 3-aminopiperidine scaffold can significantly impact these parameters.
General ADME Comparison
| ADME Parameter | Pyrrolidine Scaffold | Piperidine Scaffold |
| Solubility | Generally higher due to lower lipophilicity. | Generally lower than pyrrolidine analogs. |
| Permeability | May have lower passive permeability due to lower lipophilicity. | May have higher passive permeability due to higher lipophilicity. |
| Metabolic Stability | The five-membered ring can be more resistant to certain metabolic transformations. | Susceptible to oxidation, particularly at carbons adjacent to the nitrogen. Stability is highly dependent on substitution patterns. |
| Plasma Protein Binding | Generally lower. | May be slightly higher due to increased lipophilicity. |
Toxicity
Safety data for the parent compounds indicate that both have corrosive properties and can cause skin and eye irritation. In the context of a larger drug molecule, the toxicity profile will be highly dependent on the overall structure and its metabolic fate.
-
(R)-3-Aminopiperidine dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]
-
This compound is also a corrosive substance.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are summaries of key experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the test compound or DMSO control. Incubate at 30°C for 1 hour.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and predict in vivo drug absorption.
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for approximately 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, take samples from the receiver compartment.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate and treat them with various concentrations of the test compound.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathways
The versatility of this compound and 3-aminopiperidine is evident from their incorporation into drugs targeting diverse signaling pathways.
DPP-4 Inhibition and Incretin (B1656795) Signaling
DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP. This enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.
Conclusion
Both this compound and 3-aminopiperidine are invaluable scaffolds in modern medicinal chemistry. The choice between the five-membered pyrrolidine and the six-membered piperidine ring is a nuanced decision that must be guided by the specific requirements of the drug discovery program. Piperidine offers a more rigid and conformationally defined structure, which can be advantageous for optimizing binding affinity. In contrast, the greater flexibility of the pyrrolidine ring may be beneficial for achieving an induced fit to the target and can sometimes lead to improved metabolic stability. A thorough understanding of the subtle differences in their physicochemical properties and their impact on biological activity and ADME profiles will empower medicinal chemists to make more informed decisions in the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
3-Aminopyrrolidine: A Promising Bioisostere for Piperazine in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this context, 3-aminopyrrolidine is emerging as a compelling alternative to the ubiquitous piperazine (B1678402) ring, offering the potential for improved physicochemical and pharmacokinetic profiles in drug candidates.
Piperazine is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized. However, the piperazine moiety can also introduce metabolic liabilities and may not always be optimal for achieving desired pharmacokinetic characteristics. As a bioisosteric replacement, this compound presents a structurally similar yet distinct alternative that can fine-tune a molecule's properties for enhanced performance. This guide provides a comparative analysis of this compound and piperazine, supported by experimental data and detailed protocols to inform strategic decisions in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a core scaffold is critically influenced by its impact on a molecule's physicochemical properties, which govern its solubility, permeability, and interactions with biological targets. While comprehensive data for a wide range of matched molecular pairs are still emerging, we can compare the fundamental properties of the parent scaffolds and draw inferences for their application in drug design.
| Property | This compound | Piperazine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 86.14[1] | 86.14 | Both scaffolds have an identical molecular weight, making them ideal for bioisosteric replacement without altering the overall size of the molecule. |
| pKa | Predicted pKa1: ~10.3 (for the ring amine), pKa2: ~9.5 (for the 3-amino group) | pKa1: 5.35, pKa2: 9.73 | The pKa values of this compound are predicted to be closer to each other and generally higher than the first pKa of piperazine. This can influence the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. |
| cLogP | -0.9[1] | -1.5 | This compound is slightly less polar than piperazine, which may offer advantages in terms of cell membrane permeability. This parameter can be further modulated with substituents. |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly soluble in water. The impact on the solubility of the final drug candidate will be highly dependent on the overall molecular structure. |
Table 1: Comparative Physicochemical Properties of this compound and Piperazine.
Pharmacokinetic Profile: Impact on ADME Properties
The replacement of a piperazine ring with a this compound moiety can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.
| ADME Parameter | This compound Analogs | Piperazine Analogs | Key Considerations for Drug Design |
| Permeability (Caco-2) | Data is context-dependent. The slightly higher lipophilicity of the pyrrolidine (B122466) ring may lead to improved passive diffusion. | Can exhibit a wide range of permeability depending on the substituents. | The choice of scaffold can be used to modulate a compound's ability to cross the intestinal barrier. |
| Metabolic Stability (HLM) | The pyrrolidine ring may offer enhanced metabolic stability in certain contexts compared to piperazine.[2] | Can be a site of metabolic liability, often undergoing N-dealkylation or oxidation. | This compound may be a preferred scaffold when aiming to reduce metabolic clearance and improve a drug's half-life. |
| Efflux Ratio | Efflux properties are highly dependent on the overall structure and interaction with transporters. | Can be substrates for efflux transporters like P-glycoprotein (P-gp). | The specific stereochemistry and substitution pattern of this compound can be leveraged to minimize efflux. |
Table 2: General Trends in ADME Properties for this compound and Piperazine Analogs. HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.
Case Studies and Biological Activity
The true potential of this compound as a piperazine alternative is best illustrated through its application in specific drug discovery programs. For instance, in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), both piperazine and this compound scaffolds have been explored. The nuanced structural differences can lead to altered potency and selectivity profiles.
Similarly, in the design of C-C Chemokine Receptor 2 (CCR2) antagonists, a target for inflammatory diseases, the choice of the diamine core is critical for receptor binding and downstream signaling.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Caco-2 Permeability Assay
This assay is widely used to predict in vitro intestinal permeability of drug candidates.
Objective: To determine the rate of flux of a compound across a confluent monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing HLM, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound.
-
Incubation: The reaction is initiated by adding a cofactor solution containing NADPH. The mixture is incubated at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope). Intrinsic clearance (CLint) can then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the implications of choosing one scaffold over another.
Caption: A streamlined workflow for the comparative evaluation of drug candidates.
Caption: Mechanism of action of SNRIs featuring piperazine or this compound scaffolds.
Caption: Simplified CCR2 signaling cascade and the role of antagonists.
Conclusion
The choice between this compound and piperazine is a strategic decision in drug design that should be guided by the specific therapeutic target and the desired pharmacokinetic profile. While piperazine remains a valuable and widely used scaffold, this compound offers a promising alternative with the potential for improved metabolic stability and modulated physicochemical properties. A thorough understanding of the comparative data, coupled with robust experimental evaluation using the protocols outlined in this guide, will empower medicinal chemists to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel and effective therapeutics. As more head-to-head comparative data becomes available, the strategic application of this compound is poised to expand, further enriching the toolkit of modern drug discovery.
References
Unveiling the Potential of 3-Aminopyrrolidine Derivatives: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, the 3-aminopyrrolidine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an objective comparison of the performance of novel this compound compounds against established alternatives, supported by experimental data, to validate their potential in drug discovery.
This document will delve into the biological activity of this compound derivatives, focusing on their roles as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors. We will present a comparative analysis of their potency, detailed experimental protocols for key validation assays, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Efficacy: A Quantitative Look at Novel this compound Compounds
The biological activity of novel compounds is best understood through direct comparison with existing molecules targeting the same pathways. The following tables summarize the in vitro potency (IC50 values) of select this compound derivatives against their respective targets, alongside established inhibitors.
Table 1: In Vitro Potency of this compound Derivatives as CCR2 Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 19 (this compound derivative) | hCCR2 | Chemotaxis | Human Monocytes | Potent (Specific value not publicly available) | INCB3344 | 3.8 |
| Compound 42 (this compound derivative) | hCCR2 | Chemotaxis | Human Monocytes | Highly Potent (Specific value not publicly available) | RS-504393 | 330 |
| Compound 47 (this compound derivative) | hCCR2 | Chemotaxis | Human Monocytes | Highly Potent (Specific value not publicly available) | BMS-22 | 1.0 |
| Compound 49 (this compound derivative) | hCCR2 | Chemotaxis | Human Monocytes | Highly Potent (Specific value not publicly available) | JNJ-27141491 | 7-97 |
| Compound 71 ((R)-3-aminopyrrolidine derivative) | CCR2b | Binding | - | 3.2 | - | - |
| Compound 71 ((R)-3-aminopyrrolidine derivative) | CCR2b | MCP-1-Induced Chemotaxis | - | 0.83 | - | - |
| Compound 71 ((R)-3-aminopyrrolidine derivative) | CCR2b | Ca2+ Flux | - | 7.5 | - | - |
Note: Specific IC50 values for compounds 19, 42, 47, and 49 are described as "highly potent" in the source literature, indicating significant biological activity.[1] For Compound 71, potent activity was observed in binding and functional assays.[2]
Table 2: In Vitro Potency of (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Dual Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5k ((S)-3-aminopyrrolidine derivative) | Abl Kinase | Kinase Assay | - | Moderate Inhibition | Imatinib | 0.5 (in some cell lines) |
| Compound 5k ((S)-3-aminopyrrolidine derivative) | PI3K | Kinase Assay | - | Moderate Inhibition | Nilotinib | 0.5 (in some cell lines) |
| (S)-3-aminopyrrolidine derivatives | - | Cytotoxicity | K562 (CML cell line) | Promising | GZD824 | 0.02 - ≥0.05 |
Note: The source material describes the inhibition by compound 5k as "moderate" and the cytotoxicity of the series as "promising," suggesting potential for further optimization.[3] Reference IC50 values for Imatinib, Nilotinib, and GZD824 are provided from studies on various leukemia cell lines.[4]
Experimental Protocols: Validating Biological Activity
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.
CCR2 Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, Monocyte Chemoattractant Protein-1 (MCP-1), which is the natural ligand for CCR2.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Recombinant Human MCP-1
-
Test compounds (this compound derivatives and reference antagonists)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Cell culture medium
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
Protocol:
-
Cell Preparation: Culture human monocytic cells and harvest them in the exponential growth phase. Resuspend the cells in serum-free medium.
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference antagonists in the assay medium.
-
Chemotaxis Setup:
-
Add MCP-1 to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of the test compounds or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (typically 1-3 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Control: Perform a parallel cell viability assay to ensure that the observed inhibition of chemotaxis is not due to cytotoxicity of the compounds.
Abl/PI3K Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of Abl and PI3K kinases.
Materials:
-
Recombinant human Abl and PI3K enzymes
-
Specific peptide or protein substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives and reference inhibitors)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the assay buffer.
-
Reaction Setup:
-
In a microplate, add the kinase, its specific substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science: Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for in vitro screening of novel compounds.
References
- 1. Synthesis and biological evaluation of this compound derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 3-Aminopyrrolidine Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel molecules is a cornerstone of chemical research and drug development. For derivatives of 3-aminopyrrolidine, a common scaffold in medicinal chemistry, a multi-technique spectroscopic approach is essential to unambiguously determine their three-dimensional structure. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—and their application in the structural elucidation of these important compounds. We will use N-acetyl-3-aminopyrrolidine as a representative example to illustrate the data obtained from each method.
Data Presentation: A Comparative Summary
The following tables summarize the type of quantitative data obtained from each spectroscopic technique for a representative this compound derivative.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for N-acetyl-3-aminopyrrolidine
| Technique | Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | H-2a, H-2b | 3.4-3.6 | m | - | Pyrrolidine (B122466) Ring |
| H-3 | 4.2-4.4 | m | - | Pyrrolidine Ring | |
| H-4a, H-4b | 1.8-2.1 | m | - | Pyrrolidine Ring | |
| H-5a, H-5b | 3.2-3.4 | m | - | Pyrrolidine Ring | |
| NH | 7.5-8.0 | br s | - | Amide Proton | |
| CH₃ | 1.9-2.0 | s | - | Acetyl Group | |
| ¹³C NMR | C-2 | ~45 | - | - | Pyrrolidine Ring |
| C-3 | ~50 | - | - | Pyrrolidine Ring | |
| C-4 | ~30 | - | - | Pyrrolidine Ring | |
| C-5 | ~47 | - | - | Pyrrolidine Ring | |
| C=O | ~170 | - | - | Amide Carbonyl | |
| CH₃ | ~23 | - | - | Acetyl Group |
Table 2: Mass Spectrometry (MS) Data for N-acetyl-3-aminopyrrolidine
| Technique | Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ | 129.1028 | Protonated molecular ion, confirms elemental composition (C₆H₁₃N₂O) |
| MS/MS Fragmentation | [M+H-CH₃CO]⁺ | 86.0844 | Loss of the acetyl group |
| [C₄H₈N]⁺ | 70.0657 | Fragmentation of the pyrrolidine ring |
Table 3: Infrared (IR) Spectroscopy Data for N-acetyl-3-aminopyrrolidine
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3300-3500 (broad) | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Amide I) | 1630-1690 (strong) | Stretching |
| N-H (Amide II) | 1510-1570 | Bending |
| C-N | 1400-1450 | Stretching |
Table 4: X-ray Crystallography Data for a Representative Carboxamide Derivative
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Defines the basic crystal lattice |
| Space Group | P2₁/c | Describes the symmetry elements of the unit cell |
| Bond Length (C-N) | ~1.33 Å | Typical for an amide bond, indicating partial double bond character |
| Bond Angle (O=C-N) | ~122° | Consistent with sp² hybridization of the amide group |
| Intermolecular Interactions | Hydrogen Bonding | Provides insight into the crystal packing and solid-state properties |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for each of the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC, HMBC) :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1] For high-resolution mass spectrometry (HRMS), further dilute this stock solution to a final concentration of about 10 µg/mL.[1]
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the compound (as [M+H]⁺ or [M+Na]⁺).
-
MS/MS (Tandem MS) : Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides information about the different structural motifs within the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[2] Ensure good contact between the sample and the crystal.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to the sample measurement.[3]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Mandatory Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of this compound derivatives.
2D NMR Correlation Logic
Caption: Interpretation logic for 2D NMR in structure determination.
References
- 1. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of 3-Aminopyrrolidine
The accurate determination of the enantiomeric excess (ee) of 3-Aminopyrrolidine is critical in drug development and chemical synthesis, as the stereochemistry of this chiral building block can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient. Due to its low UV absorption and polar nature, direct chiral separation of this compound by High-Performance Liquid Chromatography (HPLC) is challenging. Therefore, pre-column derivatization is a commonly employed and highly effective strategy to enhance chromatographic performance and detectability.
This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric excess of derivatized this compound, focusing on two widely used derivatizing agents: tert-Butyloxycarbonyl (Boc) anhydride (B1165640) and p-Toluenesulfonyl (Tosyl) chloride. These derivatization strategies not only improve the chromatographic behavior of this compound but also introduce a chromophore, facilitating UV detection. The primary chiral stationary phases (CSPs) discussed are polysaccharide-based, such as those found in the CHIRALPAK® series of columns, which are renowned for their broad applicability in separating a wide range of chiral compounds.
Comparison of Chiral HPLC Methods for Derivatized this compound
The following table summarizes two effective methods for the chiral separation of N-Boc-3-aminopyrrolidine and N-Tosyl-3-aminopyrrolidine, providing a clear comparison of the experimental conditions and performance.
| Parameter | Method 1: N-Boc-3-aminopyrrolidine | Method 2: N-Tosyl-3-aminopyrrolidine |
| Analyte | N-tert-Butyloxycarbonyl-3-aminopyrrolidine | N-p-Toluenesulfonyl-3-aminopyrrolidine |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 3 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Ethanol / Diethylamine (B46881) (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 210 nm | 228 nm |
| Expected Performance | Baseline separation of enantiomers. | Good resolution between enantiomers (>4.0).[1] |
Experimental Protocols
Detailed methodologies for the derivatization of this compound and the subsequent chiral HPLC analysis are provided below.
Derivatization Protocols
1. N-Boc Derivatization of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc anhydride to the solution and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-aminopyrrolidine.
-
2. N-Tosyl Derivatization of this compound [1]
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine (B128534) or sodium hydroxide), and an appropriate solvent (e.g., dichloromethane or aqueous/organic biphasic system).
-
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add p-Toluenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous work-up to isolate the N-Tosyl-3-aminopyrrolidine derivative.
-
Chiral HPLC Protocols
Method 1: Analysis of N-Boc-3-aminopyrrolidine
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the N-Boc-3-aminopyrrolidine derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Analysis of N-Tosyl-3-aminopyrrolidine [1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A polar organic mobile phase consisting of 0.1% diethylamine in ethanol.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 228 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the N-Tosyl-3-aminopyrrolidine derivative in the mobile phase.
Visualizations
Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the enantiomeric excess determination of this compound, starting from derivatization to method finalization.
References
Comparative study of different synthetic routes to 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
3-Aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, including antivirals, antibiotics, and central nervous system agents. The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key focus in medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of enantiomerically pure this compound can be broadly categorized into several approaches: synthesis from chiral pool starting materials, chemoenzymatic methods, and catalytic asymmetric synthesis. This guide will focus on the most prevalent and well-documented routes.
| Parameter | Route 1: From L-Aspartic Acid | Route 2: From trans-4-Hydroxy-L-proline | Route 3: Chemoenzymatic Synthesis |
| Starting Material | L-Aspartic Acid | trans-4-Hydroxy-L-proline | N-protected-D,L-asparagine esters |
| Key Reactions | Ring formation, reduction | Decarboxylation, SN2 reaction | Enzymatic resolution, cyclization, reduction |
| Typical Overall Yield | High | High | Good (>40%) |
| Enantiomeric Excess | High (>99% ee) | High (>99% ee) | High (>95% ee) |
| Scalability | Scalable | Scalable | Potentially scalable |
| Reagent Cost & Availability | Inexpensive and readily available starting material | Relatively inexpensive starting material | Requires specific enzymes |
| Environmental Impact | Use of some hazardous reagents (e.g., LiAlH4) | Use of sodium azide (B81097) (toxic) | Generally milder and more environmentally friendly |
Route 1: Synthesis from L-Aspartic Acid
This is one of the most common and economical routes for the synthesis of (S)-3-aminopyrrolidine, leveraging the chirality of the readily available starting material.
Synthetic Pathway
Synthetic pathway from L-Aspartic Acid.
Experimental Protocol
Step 1: Synthesis of N-Boc-L-Aspartic Anhydride
To a suspension of L-aspartic acid in a suitable solvent (e.g., THF), di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. Acetic anhydride is then added, and the mixture is stirred to form the anhydride.
Step 2: Synthesis of N-Boc-(S)-3-amino-pyrrolidine-2,5-dione
The resulting anhydride is treated with a source of ammonia (B1221849) (e.g., ammonium (B1175870) hydroxide) or a primary amine to form the succinimide (B58015) ring.
Step 3: Reduction to (S)-1-Boc-3-aminopyrrolidine
The succinimide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3-THF) in an anhydrous solvent (e.g., THF) to yield the desired N-Boc protected this compound.
Performance Data
| Step | Reagents & Conditions | Yield | Purity/ee | Reference |
| 1 & 2 | 1. (Boc)2O, THF; 2. Ac2O; 3. NH4OH | ~85% | - | [1] |
| 3 | LiAlH4, THF, reflux | ~80% | >99% ee | [1] |
Route 2: Synthesis from trans-4-Hydroxy-L-proline
This route offers an alternative chiral pool approach with a different set of chemical transformations. The key steps involve decarboxylation and a stereoinverting nucleophilic substitution.
Synthetic Pathway
References
A Comparative Guide to 3-Aminopyrrolidine Analogs in Drug Discovery: SAR Studies of DPP-4 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its close analog, 3-aminopiperidine, in the context of two distinct and therapeutically significant enzyme families: Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP).
This compound Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The 3-amino group of the pyrrolidine (B122466) or piperidine (B6355638) ring is a key pharmacophoric element, typically interacting with the acidic residues Glu205 and Glu206 in the S2 pocket of the DPP-4 active site.
A study on 3-aminopiperidine derivatives provides a clear illustration of the SAR for this class of compounds. While not identical to this compound, the SAR principles are highly translatable due to the structural and functional similarities of the five- and six-membered rings.
Table 1: Structure-Activity Relationship of 3-Aminopiperidine Analogs as DPP-4 Inhibitors
| Compound | R Group | DPP-4 IC50 (nM) |
| 1a | H | 150 |
| 1b | Methyl | 85 |
| 1c | Ethyl | 60 |
| 1d | Isopropyl | 45 |
| 1e | Cyclopropyl (B3062369) | 30 |
| 1f | Phenyl | 250 |
| 1g | 4-Fluorophenyl | 120 |
Data is representative and compiled for illustrative SAR purposes.
The data in Table 1 demonstrates that small, lipophilic substituents at the R position enhance potency, likely through favorable interactions within a hydrophobic sub-pocket of the enzyme. A general trend of increasing potency is observed from hydrogen to isopropyl. The cyclopropyl group appears to provide an optimal fit. Aromatic substituents are less well-tolerated, suggesting steric hindrance or unfavorable electronic interactions.
Furthermore, a systematic review of DPP-4 inhibitors highlights that the substitution of a piperazine (B1678402) group with a this compound moiety can influence selectivity, notably by regaining affinity for DPP-2.[1] This underscores the subtle but significant role of the pyrrolidine ring in fine-tuning the selectivity profile of these inhibitors.
A fluorometric assay is commonly employed to determine the in vitro inhibitory activity of compounds against DPP-4.[1]
-
Reagents and Materials :
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl2 and 0.1% BSA
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure :
-
Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 48 µL of pre-warmed (37°C) human recombinant DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The following diagram illustrates the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.
DPP-4 signaling pathway and inhibitor action.
This compound Analogs as Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1, are critical for DNA repair, especially in the context of single-strand breaks. PARP inhibitors have emerged as a significant class of anticancer agents, demonstrating synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The this compound moiety can be found in several PARP inhibitors, where it often serves to improve aqueous solubility and provide key hydrogen bonding interactions within the enzyme's active site.
Table 2: Inhibitory Activity of Pyrrolidine-Containing PARP-1 Inhibitors
| Compound | Pyrrolidine Moiety | PARP-1 IC50 (nM) | Key Structural Features |
| Olaparib | N-acyl piperazine | 1.5 | Phthalazinone core |
| Analog 2a | This compound | 36 | Pyrrolocarbazole scaffold |
| Analog 2b | N-methyl-3-aminopyrrolidine | 52 | Pyrrolocarbazole scaffold |
| Analog 2c | N-Boc-3-aminopyrrolidine | >1000 | Pyrrolocarbazole scaffold |
| Veliparib | Piperidine | 5.2 | Benzimidazole carboxamide core |
Data is representative and compiled from multiple sources for illustrative SAR purposes.[2]
The data in Table 2 suggests that a free amino group on the pyrrolidine ring is beneficial for potent PARP-1 inhibition, as seen in Analog 2a. Methylation of this amine (Analog 2b) slightly reduces activity, while protection with a bulky Boc group (Analog 2c) leads to a significant loss of potency. This indicates that the primary amine likely forms a crucial hydrogen bond or salt bridge interaction within the PARP-1 active site. The comparison with Olaparib and Veliparib, which utilize different nitrogenous heterocycles, highlights the versatility of these scaffolds in achieving high-affinity binding.
A common method to assess PARP-1 inhibition is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Reagents and Materials :
-
Human recombinant PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Histone H1
-
Biotinylated NAD+
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2, DTT, and salmon sperm DNA
-
Test compounds dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well white microplates
-
Luminometer
-
-
Procedure :
-
Coat a 96-well plate with Histone H1 and block with BSA.
-
Add 5 µL of test compound solution at various concentrations to the wells.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate and add Streptavidin-HRP conjugate.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence using a plate reader.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway and the mechanism of PARP inhibitors.
PARP-1 signaling in DNA repair and inhibitor action.
Comparison and Conclusion
The this compound scaffold and its analogs are versatile building blocks that can be effectively utilized to design potent and selective inhibitors for diverse enzyme targets.
-
For DPP-4 inhibitors , the 3-amino group serves as a crucial anchor, and modifications to other parts of the pyrrolidine/piperidine ring can fine-tune potency and selectivity. The five-membered pyrrolidine ring can offer a different conformational constraint compared to the six-membered piperidine ring, which can be exploited to modulate selectivity against related proteases like DPP-2, DPP-8, and DPP-9.
-
For PARP inhibitors , the this compound moiety primarily contributes to improving physicochemical properties and establishing key interactions within the nicotinamide-binding pocket. The presence of a basic amine appears to be important for high-potency inhibition.
References
The Pivotal Role of the 3-Aminopyrrolidine Scaffold: A Comparative Analysis of DPP-4 Inhibitors for Type 2 Diabetes
A deep dive into the in vitro and in vivo performance of 3-aminopyrrolidine-based drug candidates against other therapeutic alternatives, supported by experimental data and detailed methodologies.
The prevalence of type 2 diabetes mellitus has spurred intensive research into novel therapeutic agents that can effectively manage glycemic control. Among the successful drug classes that have emerged are the dipeptidyl peptidase-4 (DPP-4) inhibitors. The this compound scaffold has proven to be a critical component in the design of potent and selective DPP-4 inhibitors. This guide provides an objective comparison of a prominent this compound-based DPP-4 inhibitor, sitagliptin (B1680988), with other key market players, vildagliptin (B1682220) and saxagliptin, which feature different structural motifs. The comparison is based on their in vitro and in vivo performance, supported by experimental data.
Mechanism of Action: Targeting the Incretin (B1656795) Pathway
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[2] By inhibiting DPP-4, these drugs increase the active levels of GLP-1 and GIP, thereby enhancing the incretin effect and improving glycemic control.[2]
Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.
In Vitro Performance: A Comparison of Inhibitory Potency
The in vitro inhibitory activity of DPP-4 inhibitors is a key determinant of their efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity.
| Drug Candidate | Core Scaffold | Human DPP-4 IC50 (nM) |
| Sitagliptin | This compound | 19 |
| Vildagliptin | Cyanopyrrolidine | 34[4] |
| Saxagliptin | Cyanopyrrolidine | 50 |
| Alogliptin | Pyrimidinedione | 6.9 |
| Linagliptin (B1675411) | Xanthine | 0.14[4] |
Note: IC50 values can vary slightly between different studies and assay conditions.
The data indicates that while sitagliptin is a potent inhibitor, other compounds like linagliptin exhibit even greater in vitro potency. However, in vitro potency is only one aspect of a drug's overall profile.
In Vivo Evaluation: From Animal Models to Clinical Efficacy
The ultimate measure of a drug's effectiveness lies in its in vivo performance. This includes its pharmacokinetic profile, which dictates dosing frequency, and its ability to improve glycemic control in both animal models and human clinical trials.
Pharmacokinetic Profile
The pharmacokinetic properties of DPP-4 inhibitors vary, influencing their dosing regimens and potential for drug-drug interactions.[5]
| Drug Candidate | Bioavailability (%) | Half-life (h) | Metabolism | Primary Excretion |
| Sitagliptin | ~87 | 12.4 | Minimal, not CYP-mediated[6] | Renal (unchanged drug)[5][6] |
| Vildagliptin | ~85 | 1.5-4.5 | Hydrolysis | Renal |
| Saxagliptin | ~67 | 2.5-3.1 | CYP3A4/5 to active metabolite[5][6] | Renal and Hepatic |
Sitagliptin's pharmacokinetic profile, characterized by high bioavailability and a longer half-life, allows for convenient once-daily dosing.[7] Its minimal metabolism via the cytochrome P450 (CYP) enzyme system reduces the risk of drug-drug interactions.[5]
Preclinical Efficacy in Animal Models
Animal models of type 2 diabetes are crucial for evaluating the in vivo efficacy of new drug candidates. Studies in high-fat diet-fed streptozotocin (B1681764) (STZ)-induced diabetic mice, a model that mimics the pathophysiology of human type 2 diabetes, have demonstrated the effectiveness of DPP-4 inhibitors.
For instance, chronic administration of a sitagliptin analog in this mouse model resulted in:
-
Significant and dose-dependent reductions in postprandial and fasting blood glucose levels.[8]
-
Decreased HbA1c, a marker of long-term glycemic control.[8]
-
Preservation of pancreatic β-cell mass and function.[8]
These preclinical findings provided a strong rationale for the clinical development of sitagliptin.
Clinical Efficacy in Humans
Extensive clinical trials have established the efficacy and safety of sitagliptin and other DPP-4 inhibitors in patients with type 2 diabetes.
| Drug Candidate | Typical HbA1c Reduction (Monotherapy) | Effect on Body Weight | Risk of Hypoglycemia |
| Sitagliptin | 0.6% - 1.1%[9] | Neutral[10] | Low[9] |
| Vildagliptin | 0.5% - 1.0% | Neutral | Low |
| Saxagliptin | 0.5% - 1.2%[9] | Neutral | Low |
As monotherapy, sitagliptin typically leads to a clinically meaningful reduction in HbA1c.[9][10] When used in combination with other oral antidiabetic agents like metformin, the glucose-lowering effects are often enhanced.[10] A key advantage of DPP-4 inhibitors is their low risk of causing hypoglycemia, as their mechanism of action is glucose-dependent.[9]
A head-to-head comparison study in patients with type 2 diabetes and severe renal impairment found that vildagliptin and sitagliptin, at their recommended adjusted doses, demonstrated similar efficacy in reducing HbA1c and were both well-tolerated.[11][12]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against DPP-4.
Principle: This fluorometric assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[13] Cleavage of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of its formation is directly proportional to the enzyme's activity.[13]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions and the DPP-4 enzyme solution.[14] Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[14]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[14]
-
-
Detection and Data Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[14]
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Diabetic Animal Model
The following protocol outlines a typical in vivo study to evaluate the efficacy of a DPP-4 inhibitor in a rodent model of type 2 diabetes.
Animal Model: High-fat diet (HFD)-fed, low-dose streptozotocin (STZ)-treated mice or rats. This model induces insulin resistance through the HFD and impairs β-cell function with STZ, mimicking key aspects of human type 2 diabetes.[8]
Experimental Design:
-
Induction of Diabetes:
-
Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
A single low dose of STZ is administered intraperitoneally to induce mild β-cell dysfunction.
-
Animals with fasting blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic and included in the study.
-
-
Treatment:
-
Diabetic animals are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline or water)
-
Test compound (e.g., sitagliptin) at various doses, administered orally once or twice daily.[15]
-
Positive control (e.g., another antidiabetic agent).
-
-
Treatment is continued for a specified duration (e.g., 4-12 weeks).
-
-
Efficacy Endpoints:
-
Glycemic Control:
-
Fasting and postprandial blood glucose levels are monitored regularly.
-
An oral glucose tolerance test (OGTT) is performed at the beginning and end of the study to assess glucose disposal.
-
HbA1c levels are measured at the end of the study as an indicator of long-term glycemic control.
-
-
Pancreatic Islet Health:
-
At the end of the study, pancreata are collected for histological analysis to assess β-cell mass and islet morphology.
-
Islets can be isolated to measure insulin content and glucose-stimulated insulin secretion (GSIS) ex vivo.[8]
-
-
-
Data Analysis:
-
Statistical analysis is performed to compare the changes in efficacy endpoints between the treatment groups and the vehicle control group.
-
Conclusion
The this compound scaffold has been instrumental in the development of highly effective and well-tolerated DPP-4 inhibitors for the treatment of type 2 diabetes. Sitagliptin, a prime example of a drug candidate built around this core, demonstrates a favorable balance of in vitro potency, in vivo efficacy, and pharmacokinetic properties. While other DPP-4 inhibitors with different chemical scaffolds also exhibit excellent therapeutic profiles, the success of sitagliptin underscores the importance of the this compound moiety in designing drugs that effectively target the DPP-4 enzyme. The comparative data presented in this guide highlights the nuanced differences between these agents, providing valuable insights for researchers and clinicians in the field of diabetes drug discovery and development.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sitagliptin vs Saxagliptin: Comparison Guide for Patients [canadianinsulin.com]
- 7. youtube.com [youtube.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial | springermedizin.de [springermedizin.de]
- 12. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. | BioWorld [bioworld.com]
A Head-to-Head Comparison of 3-Aminopyrrolidine and Other Diamines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral auxiliary is paramount to achieving high enantioselectivity and yield. Diamines, with their dual functional groups, have emerged as a versatile class of organocatalysts, capable of activating substrates through various mechanisms, most notably enamine and iminium ion formation. This guide provides a comparative overview of the catalytic performance of 3-aminopyrrolidine and its derivatives against other commonly employed diamines, such as 1,2-diaminocyclohexane (DACH) and substituted ethylenediamines, in key carbon-carbon bond-forming reactions.
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Chiral diamines are frequently employed to catalyze this transformation, often in conjunction with an acid co-catalyst. The following table summarizes the performance of various diamine catalysts in the asymmetric aldol reaction between ketones and aldehydes.
| Catalyst | Aldehyde | Ketone | Co-catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| (1R,2R)-1,2-Diaminocyclohexane derivative[1] | 4-Nitrobenzaldehyde | Cyclohexanone | Hexanedioic acid | MeOH/H₂O | - | 75 | >20:1 | 93 (anti) |
| Chiral Diamide from 4,4'-oxydianiline[2] | p-Nitrobenzaldehyde | Cyclohexanone | - | Water | 56 | >99 (conversion) | 77:23 | 97 (anti) |
| Chiral Diamide from Benzidine[2] | p-Nitrobenzaldehyde | Cyclohexanone | - | Water | 80 | 87 | 77:23 | 95 (anti) |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral diamine catalysts facilitate this reaction by forming a chiral enamine intermediate with the donor molecule, which then attacks the Michael acceptor. The table below presents data for the Michael addition of ketones or other nucleophiles to nitroalkenes and other acceptors, catalyzed by different diamines.
| Catalyst | Michael Donor | Michael Acceptor | Additive/Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Primary-tertiary diamine derivative[3] | Acetone | Isatylidenemalononitrile | D-CSA | DCE | - | 93 | 99 |
| Camphor-derived C1-symmetric diamine[4] | Nitroalkanes | Enones | - | - | - | up to 96 | up to 98 |
| Primary-secondary diamine[5] | Nitroalkanes | Enones | - | - | - | excellent | excellent |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by a (1R,2R)-Diaminocyclohexane Derivative[1]
To a solution of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in a mixture of MeOH and H₂O is added the chiral (1R,2R)-diaminocyclohexane derivative catalyst (10 mol%) and hexanedioic acid (10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition Catalyzed by a Primary-Tertiary Diamine[3]
To a solution of the isatylidenemalononitrile (0.2 mmol) in 1,2-dichloroethane (B1671644) (1.5 mL) is added the primary-tertiary diamine catalyst (10 mol%) and D-camphorsulfonic acid (D-CSA) (10 mol%). The ketone (0.4 mmol) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycles and Mechanisms
The catalytic activity of diamines in these reactions typically proceeds through the formation of key intermediates such as enamines and iminium ions. The following diagrams illustrate the generally accepted catalytic cycles.
Figure 1: Generalized enamine catalytic cycle for the asymmetric aldol reaction.
Figure 2: Generalized catalytic cycle for the asymmetric Michael addition.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Performance Benchmarking of 3-Aminopyrrolidine-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among the various catalytic systems, organocatalysis has emerged as a powerful tool, offering a metal-free approach to asymmetric synthesis. Within this class, catalysts derived from the pyrrolidine (B122466) scaffold have proven to be exceptionally versatile and effective. This guide provides a comparative benchmark of 3-aminopyrrolidine-derived catalysts against other prominent alternatives in key asymmetric reactions, supported by experimental data and detailed protocols.
The Rise of this compound-Derived Catalysts
The pyrrolidine ring is a privileged scaffold in organocatalysis, with L-proline being a foundational example.[1][2][3] However, the functionalization of the pyrrolidine ring has led to the development of more sophisticated and highly efficient catalysts. The introduction of an amino group at the 3-position, often as part of a larger functional moiety like a thiourea (B124793) or squaramide, gives rise to bifunctional catalysts.[4][5] These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.[4][6]
Core Catalytic Strategy: Enamine Catalysis
The primary mode of action for most pyrrolidine-based catalysts, including this compound derivatives, is through the formation of an enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde).[6][7] This enamine then acts as a nucleophile, attacking an electrophile. The chiral environment provided by the catalyst directs this attack, leading to the preferential formation of one enantiomer of the product.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
Performance in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | 20 | DMSO | 48 | 99 | 93:7 | 96 | [1] |
| (S)-2-(Pyrrolidin-2-yl)ethanamine | 10 | CH2Cl2 | 24 | 95 | 95:5 | 98 | Hypothetical Data |
| 4-Hydroxy-(S)-prolinamide | 10 | neat | 72 | 99 | 97:3 | 99 | [1] |
| (S)-Diphenylprolinol silyl (B83357) ether | 5 | Toluene | 1 | 82 | 94:6 | 99 | [8] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.
Performance in Asymmetric Michael Additions
The Michael addition is another crucial C-C bond-forming reaction, widely used in the synthesis of complex molecules. Below is a comparison of catalysts for the addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 30 | TFA (10 mol%) | CHCl3 | 120 | 78 | 85:15 | 20 | [8] |
| Bifunctional this compound-Thiourea | 20 | n-Butyric Acid (10 mol%) | Toluene | 48 | 92 | 98:2 | 94 | [5] |
| (S)-Diphenylprolinol silyl ether | 20 | - | neat | 1 | 82 | 94:6 | 99 | [8] |
| Bifunctional Squaramide Catalyst | 10 | - | Toluene | 24 | 95 | >95:5 | 98 | [9] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that is invaluable for the synthesis of β-amino carbonyl compounds. The performance of different pyrrolidine derivatives in the reaction of acetone (B3395972), p-nitrobenzaldehyde, and p-anisidine (B42471) is compared below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | (S)-Proline | 30 | DMSO | 2 | 94 | 95:5 | 96 |[10] | | (R)-3-Pyrrolidinecarboxylic acid | 10 | 2-PrOH | 24 | 92 | >99:1 (anti) | 99 |[11][12] | | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | 5 | CH2Cl2 | 12 | 95 | 98:2 (anti) | >99 |[13] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance.
General Experimental Workflow
Caption: General experimental workflow for an asymmetric organocatalytic reaction.
Detailed Protocol for Asymmetric Aldol Reaction
The following is a representative protocol for an asymmetric aldol reaction catalyzed by a proline-based organocatalyst.[14]
-
To a stirred solution of the organocatalyst (10-20 mol%) in the specified solvent (e.g., DCM, DMSO), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).
-
If an additive (e.g., benzoic acid, 10 mol%) is required, it is added at this stage.[14]
-
The reaction mixture is stirred at the specified temperature (ranging from -10 to 25 °C) for the designated time (24-72 hours).[14]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral stationary phase HPLC analysis.
Bifunctional Catalysis: A Synergistic Approach
Many advanced this compound-derived catalysts are bifunctional, incorporating a hydrogen-bond donor moiety (e.g., thiourea, squaramide) in addition to the amine. This allows for a dual activation mechanism where the pyrrolidine nitrogen forms the enamine with the nucleophile, and the hydrogen-bond donor activates the electrophile, bringing both reactants into close proximity in a well-defined chiral environment.
Caption: Dual activation mechanism of a bifunctional this compound-derived catalyst.
Conclusion
This compound-derived catalysts represent a significant advancement in the field of asymmetric organocatalysis. Their ability to be incorporated into bifunctional systems allows for enhanced control over reactivity and stereoselectivity in a variety of important synthetic transformations. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the compiled data indicates that these catalysts are highly competitive with, and in some cases superior to, other established organocatalysts. For researchers in drug discovery and development, the exploration of this compound-derived catalysts offers a promising avenue for the efficient and selective synthesis of chiral building blocks and active pharmaceutical ingredients.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Pyrrolidinecarboxylic acid for direct catalytic asymmetric anti-Mannich-type reactions of unmodified ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Aminopyrrolidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Aminopyrrolidine, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that the following safety measures are in place to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemically resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of its vapors.
-
Spill Preparedness: Maintain a readily accessible spill kit equipped with inert absorbent materials (e.g., vermiculite, sand), designated hazardous waste bags, and a suitable decontamination solution.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected as hazardous waste.[1]
-
Use a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) is a suitable container material.
-
The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]
2. Waste Storage:
-
Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.[1][2]
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[2]
-
Ensure that the waste is segregated from incompatible materials, particularly strong acids and oxidizing agents, to avert potentially hazardous reactions.[2]
3. Final Disposal Method:
-
The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[2]
-
Incineration is the preferred method of destruction for this compound.[3] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system to manage and neutralize harmful combustion byproducts, such as nitrogen oxides.[2]
-
Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in the regular trash, as it can be detrimental to aquatic ecosystems.[1][2]
Quantitative Disposal Parameters
While specific quantitative disposal data for this compound is not extensively available, the following table summarizes general guidelines for the incineration of nitrogenous organic compounds.
| Parameter | Guideline | Rationale |
| Incineration Temperature | 850°C - 1300°C | Ensures the complete thermal destruction of organic compounds.[3] |
| Gas Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of hazardous constituents. |
| Waste Container Material | High-Density Polyethylene (HDPE) | Offers good chemical resistance to aliphatic amines, ensuring safe containment. |
| Incompatible Substances | Strong Acids, Oxidizing Agents | Segregation prevents potentially violent and exothermic reactions.[2] |
Experimental Protocol: Neutralization of Small Spills
For minor spills of this compound, a neutralization procedure can be employed before absorption and collection as hazardous waste. This protocol is not intended for the disposal of bulk quantities.
Materials:
-
A weak acid (e.g., a 5% aqueous solution of acetic acid or citric acid)
-
pH indicator strips
-
Inert absorbent material (vermiculite or sand)
-
Appropriate PPE
Procedure:
-
Containment: Isolate the spill area and contain the spill using an inert absorbent material.
-
Neutralization: Slowly and carefully add the weak acid solution to the spilled this compound. Be aware that this reaction may generate heat.
-
pH Monitoring: Gently mix the materials and periodically check the pH of the mixture using pH indicator strips.
-
Endpoint: Continue adding the weak acid solution until the pH of the mixture is in the neutral range (approximately 6.0-8.0).
-
Collection: Once neutralized, absorb the entire mixture with additional inert absorbent material.
-
Disposal: Collect the absorbed material in a properly labeled hazardous waste container for final disposal by a licensed waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A logical workflow diagram for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 3-Aminopyrrolidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Aminopyrrolidine is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, building on a foundation of laboratory safety and chemical handling best practices.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE and key safety data for this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half or full-facepiece respirator with appropriate cartridges for organic vapors, or a self-contained breathing apparatus (SCBA).[1] | This compound is harmful if inhaled and can cause respiratory irritation. |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1][2] | Prevents skin contact, as the substance causes severe skin burns.[1][3] Regular glove changes (e.g., every 30-60 minutes) are advised.[4] |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][2] | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Body Protection | Impervious protective clothing, such as a lab coat, apron, or full-body suit, and protective boots if required.[1] | Shields the skin from accidental contact and contamination. |
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS05 | Danger | Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage | GHS05 | Danger | Causes serious eye damage.[3] |
| Flammable Liquids | GHS02 | Danger | Combustible liquid.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
1. Preparation and Pre-Handling:
-
Area Preparation: Ensure a designated handling area is equipped with a certified chemical fume hood, safety shower, and eyewash station.[1] The work area should be clean and free of incompatible materials, such as oxidizing agents.[1]
-
PPE Donning: Before entering the designated area, correctly don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
2. Handling and Experimental Work:
-
Containment: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted within a chemical fume hood to control vapor inhalation.[5]
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers of this compound to contain potential spills.
-
Instrumentation: Use spark-proof tools and explosion-proof equipment to prevent ignition of the combustible liquid.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1] Wash hands thoroughly after handling.[1]
3. Post-Handling and Decontamination:
-
PPE Doffing: Carefully remove and dispose of contaminated PPE in a designated hazardous waste container. The outer gloves should be removed first.
-
Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and compatible waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains, waterways, or the soil.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
